molecular formula C15H23NO6 B8025104 Mal-PEG2-C2-Boc

Mal-PEG2-C2-Boc

Cat. No.: B8025104
M. Wt: 313.35 g/mol
InChI Key: XWPBPQDTQUEMBX-UHFFFAOYSA-N
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Description

Mal-PEG2-C2-Boc is a useful research compound. Its molecular formula is C15H23NO6 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-15(2,3)22-14(19)6-8-20-10-11-21-9-7-16-12(17)4-5-13(16)18/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBPQDTQUEMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mal-PEG2-C2-Boc: A Technical Guide to a Heterobifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-C2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker contains three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The maleimide allows for covalent attachment to thiol-containing molecules like cysteine residues in proteins. The hydrophilic diethylene glycol (PEG2) spacer enhances solubility and provides spatial separation between the conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for the subsequent attachment of other molecules after a deprotection step under acidic conditions. This modular design enables a controlled, stepwise approach to the synthesis of complex biomolecular conjugates.

Chemical Structure and Properties

The fundamental structure of this compound facilitates its role as a molecular bridge. The maleimide group at one end is highly reactive towards sulfhydryl groups, forming a stable thioether bond. The other end features a primary amine protected by a Boc group, which can be selectively removed to reveal a reactive amine for further conjugation.

Systematic Name (IUPAC): tert-butyl (2-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethyl)carbamate

SMILES: O=C(OC(C)(C)C)NCCOCCOCCn1c(=O)ccc1=O

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and executing experiments, including calculating molar excesses and preparing stock solutions.

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂O₆Vendor Data
Molecular Weight 328.36 g/mol Vendor Data
Purity Typically ≥95%Vendor Data
Appearance White to off-white solid or oilVendor Data
Solubility Soluble in DMSO, DMF, DCMVendor Data
Storage Conditions -20°C, desiccatedVendor Data

Key Reactions and Experimental Protocols

The utility of this compound is defined by two primary reactions: thiol-maleimide ligation and Boc-group deprotection. The following sections provide detailed methodologies for these key transformations.

Thiol-Maleimide Ligation

The reaction between a maleimide and a thiol group is a Michael addition, which proceeds efficiently at neutral to slightly basic pH (6.5-7.5) to form a stable covalent thioether bond. This reaction is highly specific for thiols, minimizing cross-reactivity with other functional groups like amines under these conditions.

Experimental Protocol: Conjugation to a Thiol-Containing Protein

  • Preparation of Protein: Dissolve the thiol-containing protein (e.g., a cysteine-containing antibody or peptide) in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4). Ensure the buffer is free of other thiol-containing reagents. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently purify the protein to remove the reducing agent.

  • Preparation of this compound Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the conjugation buffer.

  • Characterization: The resulting conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry (to confirm the addition of the linker), and UV-Vis spectroscopy.

Boc Deprotection

The Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal the primary amine. This amine can then be used for subsequent conjugation reactions, for example, the attachment of a payload molecule in the synthesis of an ADC or a second ligand in the creation of a PROTAC.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected conjugate in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Acid Treatment: Add a strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane (e.g., 4M solution). A common condition is to use a 20-50% solution of TFA in DCM.

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure (e.g., using a rotary evaporator). The resulting amine is often obtained as a salt (e.g., TFA salt).

  • Neutralization (Optional): If the free amine is required, the salt can be neutralized by dissolving the residue in a suitable solvent and washing with a mild base such as a saturated sodium bicarbonate solution.

  • Purification: The deprotected product can be purified by standard chromatographic techniques if necessary.

Diagrams

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Protein Conjugation

G Workflow for Protein Conjugation A Thiol-containing Protein C Conjugation (pH 6.5-7.5) A->C B This compound B->C D Protein-S-Mal-PEG2-C2-Boc C->D E Purification (e.g., SEC) D->E F Purified Conjugate E->F G Boc Deprotection (Acidic Conditions) F->G H Protein-S-Mal-PEG2-C2-NH₂ G->H I Further Conjugation (e.g., with payload) H->I

Caption: General workflow for protein conjugation.

Logical Relationship in PROTAC Synthesis

G PROTAC Synthesis Logic cluster_poi Protein of Interest (POI) Ligand cluster_e3 E3 Ligase Ligand cluster_linker Linker Assembly cluster_protac PROTAC Assembly A POI Ligand with Thiol Group E POI Ligand-Linker Intermediate A->E Thiol-Maleimide Ligation B E3 Ligase Ligand with Carboxylic Acid F Final PROTAC B->F Amide Coupling C This compound D Deprotected Linker (Mal-PEG2-C2-NH₂) C->D Boc Deprotection C->E D->F

Caption: Logical flow of PROTAC synthesis.

Understanding the Maleimide Group Reactivity of Mal-PEG2-C2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the maleimide (B117702) group in the context of the Mal-PEG2-C2-Boc linker, a crucial tool in modern bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of the underlying chemistry, factors influencing reactivity, and practical experimental protocols for its application.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical motifs:

  • A Maleimide Group: This electrophilic functional group is highly reactive towards nucleophilic thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins and peptides. This specificity makes it an invaluable tool for site-selective bioconjugation.

  • A Polyethylene Glycol (PEG) Spacer: The short di-ethylene glycol (PEG2) chain is a hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. PEGylation can also reduce the immunogenicity of the conjugated molecule.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule, for instance, a ligand for an E3 ubiquitin ligase in the synthesis of a PROTAC.[1][2][3]

The strategic combination of these components makes this compound a versatile linker for constructing complex biomolecular architectures.

The Chemistry of Maleimide-Thiol Conjugation

The primary reaction of the maleimide group is a Michael addition with a thiol. This reaction is highly efficient and proceeds under mild, biocompatible conditions.

The Reaction Mechanism

The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue, proceeds via a nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable thioether bond.

Caption: Thiol-Maleimide Reaction Mechanism.

Factors Influencing Reactivity and Stability

The efficiency and stability of the maleimide-thiol conjugation are influenced by several factors:

  • pH: The reaction rate is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻). Therefore, the reaction is favored at pH values close to or slightly above the pKa of the thiol group (typically 8-9 for cysteine). However, to maintain selectivity for thiols over other nucleophiles like amines, the reaction is commonly performed at a pH range of 6.5-7.5.[4] At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.[5]

  • Solvent: The reaction is typically carried out in aqueous buffers. The inclusion of organic co-solvents can influence the reaction rate.

  • Temperature: The reaction rate increases with temperature, but is generally performed at room temperature or 4°C to maintain the stability of the biomolecules involved.

  • Presence of Reducing Agents: Strong reducing agents like dithiothreitol (B142953) (DTT) should be avoided in the reaction buffer as they will compete for reaction with the maleimide group.

Stability of the Thioether Bond

While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation. This is a concern for applications requiring long-term stability in vivo, such as antibody-drug conjugates (ADCs). The stability of the conjugate can be enhanced by hydrolysis of the succinimide (B58015) ring in the maleimide adduct, which prevents the reverse reaction. This hydrolysis is favored at higher pH.[6][7]

Quantitative Data on Maleimide Reactivity

ReactantspHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
N-ethylmaleimide and Cysteine7.0~10³ - 10⁴[8]
Maleimide derivatives and small thiol molecules7.0Reaction completion in < 2 minutes[9]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

General Workflow for Protein Conjugation

Caption: General Bioconjugation Workflow.

Detailed Protocol for Conjugation to a Cysteine-Containing Peptide

Materials:

  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA

  • Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine in water

  • Purification system (e.g., HPLC, FPLC)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a mild reducing agent like TCEP, followed by removal of the reducing agent.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO, DMF) to prepare a stock solution (e.g., 10 mM).

  • Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution.[10] The reaction mixture is then incubated at room temperature for 1-2 hours with gentle stirring. The progress of the reaction can be monitored by HPLC-MS.

  • Quenching: Add an excess of the quenching solution to the reaction mixture to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using a suitable chromatography method, such as reverse-phase HPLC, to remove excess linker, quenching reagent, and unreacted peptide.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol for PROTAC Synthesis

Following the initial conjugation, the Boc group on the Mal-PEG2-C2-peptide conjugate can be removed to allow for a second conjugation step, for example, to a ligand for an E3 ligase to form a PROTAC.

Caption: PROTAC Synthesis Workflow.

Boc Deprotection:

  • Lyophilize the purified conjugate to remove all aqueous buffer.

  • Dissolve the dried conjugate in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 20-50% TFA in dichloromethane).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • The resulting deprotected amine can then be used in a subsequent amide coupling reaction with an activated carboxylic acid on the E3 ligase ligand.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and chemical biology. Its maleimide group allows for specific and efficient conjugation to thiol-containing molecules under mild conditions. While the inherent reactivity of the maleimide is high, careful consideration of reaction conditions, particularly pH, is crucial for achieving optimal results and ensuring the stability of the final conjugate. The protocols and information provided in this guide serve as a starting point for the successful application of this powerful linker in the synthesis of advanced bioconjugates and targeted therapeutics.

References

The Pivotal Role of the PEG2 Spacer in Mal-PEG2-C2-Boc Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linker technology is a cornerstone in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the entire construct. This technical guide delves into the specific role of the polyethylene (B3416737) glycol (PEG) dimer (PEG2) spacer within the commonly utilized Mal-PEG2-C2-Boc linker. Through a comprehensive review of available data, experimental methodologies, and logical frameworks, we will elucidate the critical impact of this short hydrophilic spacer on the overall performance of bioconjugates.

Introduction to Linker Technology in Bioconjugation

The precise delivery of potent pharmaceutical agents to their target cells while minimizing off-target toxicity is the holy grail of modern drug development. Bioconjugates, complex molecules that combine a targeting moiety (like an antibody) with a therapeutic payload, are at the forefront of this endeavor. The linker connecting these two components is a critical determinant of the success of such therapies.[1] An ideal linker must be stable in systemic circulation to prevent premature payload release, yet facilitate efficient payload delivery at the target site.[1]

The this compound linker is a heterobifunctional linker designed for the conjugation of biomolecules. It comprises four key components:

  • Maleimide (B117702) (Mal): A thiol-reactive group for covalent attachment to cysteine residues on proteins, such as antibodies.[2]

  • PEG2 Spacer: A short, hydrophilic chain of two ethylene (B1197577) glycol units.

  • C2 Spacer: A two-carbon aliphatic chain.

  • Boc-protected Amine (-C2-Boc): A Boc-protected amine group that, after deprotection, can be used for further conjugation or to modulate the properties of the final conjugate.

This guide will focus specifically on the contribution of the PEG2 spacer to the functionality of this linker system.

The Multifaceted Role of the PEG2 Spacer

The inclusion of a PEG spacer, even a short one like PEG2, imparts several beneficial properties to the this compound linker and the resulting bioconjugate.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are hydrophobic in nature.[3] This inherent hydrophobicity can lead to aggregation of the final ADC, compromising its stability, efficacy, and potentially leading to immunogenicity.[4] The PEG2 spacer, being hydrophilic, helps to counterbalance the hydrophobicity of the payload, thereby improving the overall solubility and reducing the propensity for aggregation of the ADC.[4][5][6] This enhanced solubility is crucial during the conjugation process, allowing for reactions to be carried out in aqueous buffers with minimal organic co-solvents, which is beneficial for maintaining the integrity of the antibody.[7]

Impact on Pharmacokinetics

The hydrophilic nature of the PEG spacer can create a hydration shell around the ADC.[4] This can shield the conjugate from premature clearance by the reticuloendothelial system, potentially leading to a longer circulation half-life and increased accumulation in the tumor.[4] While longer PEG chains generally have a more pronounced effect on extending half-life, even a short PEG2 spacer can contribute to improved pharmacokinetic properties compared to linkers without a hydrophilic spacer.

Modulation of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR), the number of drug molecules conjugated to a single antibody, is a critical quality attribute of an ADC. A higher DAR can enhance potency, but an excessively high DAR can lead to aggregation and faster clearance.[8] The properties of the linker, including the length of the PEG spacer, can influence the efficiency of the conjugation reaction and the resulting DAR.

Studies have shown that an optimal PEG spacer length can lead to a more efficient conjugation process. For instance, in one study, intermediate length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loadings (DAR 3.7-5.0) compared to a shorter PEG4 spacer (DAR 2.5) or a longer PEG24 spacer (DAR 3.0).[7] Another study demonstrated that a PEG2 spacer was as effective as longer spacers in eliminating aggregation and allowed for a more efficient conjugation to achieve an optimal DAR.[9] This suggests that the PEG2 spacer can provide sufficient hydrophilicity to facilitate conjugation without the potential steric hindrance of longer PEG chains.

Spatial Separation and Steric Hindrance

The PEG2 spacer provides a defined physical distance between the antibody and the payload. This spatial separation can be crucial for several reasons:

  • Reduced Steric Hindrance: The spacer can prevent the bulky payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting ability.

  • Improved Payload Access: For cleavable linkers, the spacer can provide better access for the cleaving enzymes (e.g., cathepsins in the lysosome) to the cleavage site, facilitating efficient payload release.

  • Modulation of Biological Activity: The distance and flexibility afforded by the spacer can influence how the payload interacts with its intracellular target.

The Role of the C2 Aliphatic Spacer

The two-carbon (C2) aliphatic chain in the this compound linker contributes to the overall length and flexibility of the linker. While not imparting the same degree of hydrophilicity as the PEG2 component, this short hydrocarbon chain provides a stable and synthetically accessible spacer element. In conjunction with the PEG2 moiety, it helps to fine-tune the distance between the conjugated biomolecule and the reactive terminus. The combination of a hydrophilic PEG segment and a short alkyl chain allows for a modular approach to linker design, where the physicochemical properties can be subtly adjusted.

Data Presentation: Quantitative Impact of PEG Spacer Length

The following tables summarize quantitative data from literature, illustrating the impact of PEG spacer length on key ADC parameters.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthLinker-PayloadAntibodyAverage DARReference
PEG4maleimide-PEGx-MMADTrastuzumab2.5[7]
PEG6maleimide-PEGx-MMADTrastuzumab5.0[7]
PEG8maleimide-PEGx-MMADTrastuzumab4.8[7]
PEG12maleimide-PEGx-MMADTrastuzumab3.7[7]
PEG24maleimide-PEGx-MMADTrastuzumab3.0[7]
PEG2Val-Cit-PABC triggerTrastuzumab3.9[9]
PEG8Val-Cit-PABC triggerTrastuzumab2.4[9]

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity of ADCs

PEG Spacer LengthADC ModelCell LineEC50 (relative)Reference
PEG4Trastuzumab-PEGx-MMADHER2-positive11.5[7]
PEG6Trastuzumab-PEGx-MMADHER2-positive1[7]
PEG8Trastuzumab-PEGx-MMADHER2-positive1[7]
PEG12Trastuzumab-PEGx-MMADHER2-positive1[7]
PEG24Trastuzumab-PEGx-MMADHER2-positive82.3[7]

Note: Relative EC50 values are normalized to the most potent conjugates in the study.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of bioconjugates. The following sections provide representative protocols for key steps involving the this compound linker.

Synthesis of a Mal-PEG-NH-Boc Linker (General Protocol)

This protocol describes a general approach for the synthesis of a maleimide-PEG-Boc protected amine linker, which can be adapted for the specific synthesis of the this compound variant.

Materials:

  • H2N-PEGn-NHBoc (e.g., H2N-PEG2-C2-NHBoc)

  • Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate or similar maleimide-functionalizing reagent

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., Dichloromethane - DCM)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Purification system (e.g., Flash chromatography)

Procedure:

  • Dissolve the H2N-PEGn-NHBoc starting material in a suitable organic solvent.

  • Add a saturated sodium bicarbonate solution to the reaction mixture.

  • Add the maleimide-functionalizing reagent to the biphasic mixture and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired Mal-PEGn-NH-Boc linker.

Boc Deprotection of the Linker

Materials:

  • This compound linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM.[7]

  • Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.[7]

  • Monitor the deprotection reaction by TLC or LC-MS.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[7]

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected linker.[7]

Antibody Conjugation via Thiol-Maleimide Chemistry

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • Mal-PEG2-C2-Payload construct

  • Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5, with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: Dissolve the mAb in conjugation buffer. Add a calculated molar excess of TCEP to reduce a specific number of interchain disulfide bonds. Incubate at 37°C for 30-60 minutes.

  • Purification of Reduced Antibody (Optional but Recommended): Remove excess TCEP using a desalting column.

  • Conjugation: Dissolve the Mal-PEG2-C2-Payload construct in a suitable solvent (e.g., DMSO). Add the desired molar excess of the payload-linker to the reduced antibody solution. Incubate at room temperature for 1-2 hours.

  • Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification of the ADC: Purify the ADC from unreacted payload-linker and other small molecules using SEC.

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, SEC, and Hydrophobic Interaction Chromatography (HIC).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts discussed in this guide.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis Antibody Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced mAb (with free thiols) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Linker_Payload Mal-PEG2-C2-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of an Antibody-Drug Conjugate.

General Mechanism of Action for an ADC

ADC_Mechanism_of_Action Generalized Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_circulating ADC in Circulation Binding Binding to Target Antigen ADC_circulating->Binding Target_Cell Target Cancer Cell (Antigen Expression) Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Released_Payload Released Payload Payload_Release->Released_Payload Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Released_Payload->Target_Interaction Cell_Death Apoptosis / Cell Death Target_Interaction->Cell_Death

Caption: A diagram outlining the sequential steps of ADC action from circulation to cell death.

Conclusion

The PEG2 spacer in the this compound linker, though short, plays a crucial and multifaceted role in the design and performance of bioconjugates. Its ability to enhance hydrophilicity, improve solubility, and positively influence the Drug-to-Antibody Ratio underscores the importance of even subtle modifications in linker chemistry. By providing a degree of spatial separation and flexibility, the PEG2 spacer contributes to the overall stability and efficacy of the final therapeutic agent. The quantitative data and experimental protocols presented in this guide highlight the importance of rational linker design in the development of next-generation targeted therapies. A thorough understanding of the contribution of each component of the linker, including the PEG2 spacer, is paramount for researchers and scientists striving to optimize the therapeutic index of novel bioconjugates.

References

An In-depth Technical Guide to the Boc Protecting Group Chemistry in Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry surrounding the tert-butyloxycarbonyl (Boc) protecting group in the context of the heterobifunctional linker, Mal-PEG2-C2-Boc. This linker is a valuable tool in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2] This guide will delve into the structure and function of this compound, provide detailed experimental protocols for the deprotection of the Boc group and subsequent conjugation reactions, and discuss the stability of the resulting conjugates.

Introduction to this compound

This compound is a versatile linker molecule featuring three key functional components:

  • Maleimide (B117702) Group: This group selectively reacts with thiol (sulfhydryl) groups, most commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds readily at physiological pH.

  • Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media. This is a critical feature for biological applications.

  • Boc-Protected Amine: The primary amine is temporarily masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This allows for a sequential conjugation strategy, where the maleimide end is first reacted with a thiol-containing molecule. The Boc group can then be removed to expose the amine for further functionalization.

The strategic placement of the Boc group enables a controlled and stepwise approach to the synthesis of complex bioconjugates, preventing unwanted side reactions of the primary amine.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Boc Deprotection: Mechanism and Conditions

The removal of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation. The general mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the carbon-oxygen bond to release the free amine, carbon dioxide, and isobutene (from the tert-butyl cation).

Typical Reagents and Solvents:

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA) in an organic solvent, typically dichloromethane (B109758) (DCM). The concentration of TFA can be varied, but a solution of 20-50% (v/v) TFA in DCM is generally effective.[3] In some cases, for acid-sensitive substrates, milder acidic conditions or alternative reagents can be employed.

Monitoring the Deprotection Reaction

The progress of the Boc deprotection reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected amine product is typically more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) on a silica (B1680970) gel TLC plate. Staining with ninhydrin (B49086) can be used to visualize the primary amine as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction by observing the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.[3]

Experimental Protocols

The following sections provide detailed experimental protocols for the deprotection of this compound and its subsequent conjugation to a cysteine-containing peptide.

Protocol for Boc Deprotection of this compound

This protocol describes a general procedure for the removal of the Boc group using trifluoroacetic acid.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343) (optional, for removal of residual TFA)

  • Saturated sodium bicarbonate solution (for neutralization, optional)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up:

    • Direct Use (as TFA salt): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting product, Mal-PEG2-C2-NH2 as a TFA salt, can often be used directly in the next step without further purification.

    • Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Quantitative Data:

The following table summarizes typical reaction parameters for Boc deprotection. The optimal conditions should be determined empirically for each specific application.

ParameterTypical RangeNotes
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions but may also promote side reactions with sensitive substrates.
Reaction Temperature 0°C to Room TemperatureStarting at 0°C helps to control any initial exotherm.
Reaction Time 1 - 3 hoursShould be monitored by TLC or LC-MS for completion.
Yield >90% (often quantitative)Yields are typically high for this type of reaction.
Protocol for Conjugation of Mal-PEG2-C2-NH2 to a Cysteine-Containing Peptide

This protocol outlines the conjugation of the deprotected linker, Mal-PEG2-C2-NH2, to a peptide containing a free cysteine residue.

Materials:

  • Mal-PEG2-C2-NH2 (TFA salt or free amine)

  • Cysteine-containing peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • Quenching Solution: L-cysteine or β-mercaptoethanol in conjugation buffer.

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed conjugation buffer to a known concentration (e.g., 1-5 mg/mL). If the peptide has disulfide bonds, it may require reduction with a reagent like TCEP followed by removal of the reducing agent prior to conjugation.

  • Linker Preparation: Dissolve Mal-PEG2-C2-NH2 in the conjugation buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the Mal-PEG2-C2-NH2 solution to the peptide solution. The reaction mixture should be gently mixed and incubated at room temperature for 1-4 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add an excess of the quenching solution.

  • Purification: Purify the peptide-PEG conjugate using a suitable chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted linker, peptide, and quenching reagent.

  • Analysis: Characterize the purified conjugate by LC-MS to confirm the molecular weight and by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated peptide.

Quantitative Data:

The following table provides typical parameters for the maleimide-thiol conjugation reaction.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Balances the reactivity of the thiol group with the stability of the maleimide group.
Molar Ratio (Linker:Peptide) 5:1 to 20:1A molar excess of the linker drives the reaction to completion.
Reaction Temperature 4°C to 25°CRoom temperature is generally sufficient.
Reaction Time 1 - 4 hoursShould be monitored for optimal completion.
Conjugation Efficiency >80%High efficiency is typically achieved under optimized conditions.

Stability of the Maleimide-Thiol Linkage

The thioether bond formed between the maleimide and the cysteine thiol is generally considered stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation. The stability of the conjugate can be influenced by the local chemical environment. Hydrolysis of the succinimide (B58015) ring within the linker can occur, which results in a more stable, ring-opened structure that is less prone to the retro-Michael reaction.

Visualization of Workflows and Logical Relationships

Boc Deprotection Workflow

Boc_Deprotection_Workflow Start This compound in DCM Add_TFA Add TFA (20-50%) @ 0°C Start->Add_TFA React Stir at RT (1-2 hours) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Check Completion Workup Work-up (Evaporation +/- Neutralization) Monitor->Workup Reaction Complete Product Mal-PEG2-C2-NH2 Workup->Product

Caption: Workflow for the Boc deprotection of this compound.

Conjugation Workflow

Conjugation_Workflow Start_Linker Mal-PEG2-C2-NH2 Mix Mix Linker and Peptide (5-20 fold excess of linker) Start_Linker->Mix Start_Peptide Cysteine-Peptide in Buffer (pH 6.5-7.5) Start_Peptide->Mix React Incubate at RT (1-4 hours) Mix->React Quench Quench with L-cysteine React->Quench Purify Purify by HPLC/SEC Quench->Purify Product Peptide-Cys-Mal-PEG2-C2-NH2 Purify->Product

Caption: Workflow for the conjugation of Mal-PEG2-C2-NH2 to a cysteine-containing peptide.

Logical Relationship in ADC Synthesis

ADC_Synthesis_Logic cluster_0 Linker Preparation cluster_1 Payload Attachment cluster_2 Antibody Conjugation Mal_Boc This compound Deprotection Boc Deprotection (TFA/DCM) Mal_Boc->Deprotection Mal_NH2 Mal-PEG2-C2-NH2 Deprotection->Mal_NH2 Activation Amide Coupling (e.g., EDC/NHS) Mal_NH2->Activation Drug Drug-COOH Drug->Activation Drug_Linker Drug-Linker Conjugate (Mal-PEG2-C2-Drug) Activation->Drug_Linker Thiol_Conj Maleimide-Thiol Conjugation Drug_Linker->Thiol_Conj Antibody Antibody-SH (Reduced Cysteine) Antibody->Thiol_Conj ADC Antibody-Drug Conjugate (ADC) Thiol_Conj->ADC

Caption: Logical relationship of this compound chemistry in a typical ADC synthesis workflow.

Conclusion

This compound is a highly valuable heterobifunctional linker for the construction of complex bioconjugates. The presence of the Boc protecting group allows for a controlled, sequential conjugation strategy, which is essential for the synthesis of well-defined products such as ADCs and PROTACs. The straightforward and high-yielding deprotection of the Boc group, coupled with the efficient and selective maleimide-thiol conjugation, makes this linker an indispensable tool for researchers and professionals in the field of drug development and bioconjugation chemistry. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in various research and development endeavors.

References

The Strategic Application of Mal-PEG2-C2-Boc in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Mal-PEG2-C2-Boc linker, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its structural components, its role in PROTAC design, and provide generalized experimental protocols for its application. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this linker in their targeted protein degradation research.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1]

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[3]

This compound: A Versatile PEG-Based Linker

This compound is a commercially available, PEG-based linker designed for the modular synthesis of PROTACs. Its structure incorporates three key functional elements:

  • Maleimide Group: This functional group is highly reactive towards thiol (sulfhydryl) groups, primarily found in the side chains of cysteine residues within proteins or on ligands. This allows for a specific and stable covalent linkage.[4]

  • PEG2 Spacer: The diethylene glycol (PEG2) unit provides a flexible and hydrophilic spacer. This enhances the solubility of the PROTAC molecule and provides the necessary length and conformational flexibility to facilitate the formation of a productive ternary complex.[3]

  • Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This allows for a sequential and controlled synthesis strategy, where this amine can be coupled to either the POI ligand or the E3 ligase ligand.

Data Presentation: A Framework for Evaluation

While specific quantitative data for PROTACs synthesized using the this compound linker is not extensively available in the public domain, it is crucial for researchers to systematically evaluate their own constructs. The following tables provide a structured format for recording and comparing key quantitative parameters for newly synthesized PROTACs.

Table 1: In Vitro Degradation Efficacy

PROTAC IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
Example-PROTAC-1Example-ProteinExample-Cell-Line
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Ternary Complex Formation and Stability

PROTAC IdentifierTarget ProteinE3 LigaseTernary Complex KD (nM)Cooperativity (α)
Example-PROTAC-1Example-ProteinExample-E3-Ligase
  • KD: The dissociation constant, indicating the affinity of the ternary complex.

  • Cooperativity (α): A measure of the influence of the protein-protein interactions on the stability of the ternary complex.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC using the this compound linker. These should be adapted and optimized for specific target ligands and E3 ligase ligands.

Boc Deprotection of this compound

This procedure unmasks the primary amine for subsequent coupling reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure using a rotary evaporator. The resulting amine salt can often be used directly in the next step after thorough drying.

PROTAC Synthesis Workflow

This workflow outlines the steps to assemble the final PROTAC molecule. It assumes a convergent synthesis where the deprotected linker is coupled to a pre-synthesized E3 ligase ligand, followed by conjugation to the POI ligand.

Step 1: Coupling of Deprotected Linker to E3 Ligase Ligand

  • Dissolve the deprotected Mal-PEG2-C2-amine salt and the E3 ligase ligand (containing a carboxylic acid or activated ester) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting maleimide-linker-E3 ligase ligand conjugate by flash chromatography or preparative HPLC.

Step 2: Conjugation to the Thiol-Containing POI Ligand

  • Dissolve the purified maleimide-linker-E3 ligase ligand conjugate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).

  • Add the POI ligand (containing a free thiol group).

  • Stir the reaction at room temperature, monitoring by LC-MS. The reaction is typically rapid.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ub Transfer Polyubiquitination Polyubiquitination Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.

PROTAC_Synthesis_Workflow Start This compound Boc_Deprotection Boc Deprotection (TFA or HCl) Start->Boc_Deprotection Deprotected_Linker Mal-PEG2-C2-NH2 Boc_Deprotection->Deprotected_Linker Coupling Amide Coupling (e.g., HATU, DIPEA) Deprotected_Linker->Coupling E3_Ligand E3 Ligase Ligand (with COOH or activated ester) E3_Ligand->Coupling Intermediate Maleimide-Linker-E3 Ligand Coupling->Intermediate Thiol_Maleimide_Reaction Thiol-Maleimide Conjugation Intermediate->Thiol_Maleimide_Reaction POI_Ligand POI Ligand (with Thiol group) POI_Ligand->Thiol_Maleimide_Reaction Final_PROTAC Final PROTAC Thiol_Maleimide_Reaction->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.

Conclusion

The this compound linker is a valuable tool for the construction of PROTACs, offering a balance of flexibility, hydrophilicity, and synthetic tractability. While this guide provides a foundational understanding and generalized protocols, it is imperative for researchers to perform detailed characterization and optimization for each new PROTAC construct. The systematic collection of quantitative data, as outlined in the provided tables, will be essential for advancing our understanding of the structure-activity relationships of PROTACs and for the successful development of novel protein degraders.

References

The Strategic Application of Mal-PEG2-C2-Boc in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Mal-PEG2-C2-Boc linker, a heterobifunctional molecule designed for the development of advanced antibody-drug conjugates (ADCs). We will delve into its core attributes, provide detailed experimental protocols for its application, present representative data for ADCs constructed with this linker, and visualize key processes and pathways to offer a comprehensive resource for researchers in the field of targeted therapeutics.

Introduction to this compound Linker

The development of effective and safe antibody-drug conjugates hinges on the critical role of the linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload release upon internalization into the target cancer cell.[][]

This compound is a non-cleavable linker that offers a sophisticated approach to ADC design. Its structure is comprised of three key functional domains:

  • Maleimide (B117702) (Mal): A thiol-reactive group that forms a stable covalent thioether bond with cysteine residues on the antibody.[] This is typically achieved by reducing the antibody's interchain disulfide bonds to generate free sulfhydryl groups.[4] The Michael addition reaction between the maleimide and the thiol is highly efficient and specific under mild physiological conditions.[]

  • Polyethylene Glycol (PEG) Spacer (PEG2): A two-unit PEG chain that serves as a hydrophilic spacer. The inclusion of PEG moieties in ADC linkers is a well-established strategy to enhance the solubility and stability of the conjugate, reduce aggregation, and improve pharmacokinetic properties by prolonging circulation half-life.[5][6]

  • Boc-Protected Carbamate (C2-Boc): A Boc-protected amine at the terminus of an ethyl C2 spacer. This functionality allows for a two-step conjugation process. The Boc protecting group can be removed under acidic conditions, revealing a primary amine that can then be coupled to a payload's carboxylic acid group, often activated as an NHS ester, to form a stable amide bond. This modular approach provides flexibility in payload synthesis and conjugation.

The non-cleavable nature of this linker means that the payload is released only after the entire antibody is degraded by lysosomal proteases following internalization.[7] This mechanism can enhance stability and reduce the "bystander effect," where released payload diffuses and kills neighboring healthy cells.

General Mechanism of Action for an ADC

The therapeutic action of an ADC is a multi-step process that relies on the specificity of the antibody and the potency of the payload.

ADC_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Stable Linker) TumorCell Target Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Lysosome Lysosomal Degradation Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (Active Form) Lysosome->PayloadRelease 4. Antibody Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxic Effect

Figure 1: General workflow of ADC-mediated cell killing.

Experimental Protocols

This section outlines the key experimental procedures for developing an ADC using the this compound linker. The process is sequential, beginning with the synthesis of the drug-linker conjugate, followed by antibody reduction and final conjugation.

Synthesis of Payload-Linker Conjugate

The Boc-protected amine on the this compound linker must first be deprotected and then conjugated to the cytotoxic payload.

A. Boc Deprotection of this compound:

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) [DCM] or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected linker (Mal-PEG2-C2-NH2) as a salt.

B. Activation of Payload and Conjugation:

  • Activate the carboxylic acid group of the cytotoxic payload (e.g., MMAE, DM1) using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester.

  • Dissolve the deprotected linker salt in an appropriate solvent (e.g., DMF or DMSO) and add a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the salt.

  • Add the activated payload (NHS ester) to the linker solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Purify the resulting maleimide-activated drug-linker conjugate using reverse-phase HPLC.

Antibody Reduction and Conjugation

This protocol involves the partial reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups for conjugation with the maleimide-activated payload.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (Intact Disulfides) Reduction Step 1: Partial Reduction (e.g., with TCEP or DTT) mAb->Reduction Reduced_mAb Reduced Antibody (Free Thiols -SH) Reduction->Reduced_mAb Conjugation Step 2: Thiol-Maleimide Conjugation (pH 6.5-7.5) Reduced_mAb->Conjugation DrugLinker Maleimide-Activated Payload-Linker DrugLinker->Conjugation Quenching Step 3: Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Step 4: Purification (e.g., SEC or HIC) Quenching->Purification ADC Final ADC Product Purification->ADC

Figure 2: Experimental workflow for ADC synthesis.

A. Antibody Reduction:

  • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline [PBS], pH 7.4, containing EDTA).

  • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR).[8]

  • Incubate the reaction at 37°C for 30-90 minutes.

  • Remove the excess reducing agent immediately using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[8]

B. Conjugation to Maleimide-Activated Payload:

  • Immediately after desalting, determine the concentration of the reduced antibody.

  • Add the purified maleimide-activated drug-linker (from section 3.1) to the reduced antibody solution. A molar excess of 5-10 equivalents of the drug-linker is a common starting point.[9]

  • Incubate the reaction at 4°C or room temperature for 1-4 hours, protected from light.

  • Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to react with any remaining maleimide groups.[8]

ADC Purification and Characterization
  • Purification: Purify the ADC from unconjugated payload-linker and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or mass spectrometry (MS).[10] HIC can separate species with different numbers of conjugated drugs.

    • Purity and Aggregation: Assess the purity and extent of aggregation using SEC.

    • In Vitro Analysis: Confirm antigen binding via ELISA or Surface Plasmon Resonance (SPR) and assess cytotoxicity using cell-based assays.[]

Data Presentation: Representative Results

The following tables summarize hypothetical but representative quantitative data for an ADC constructed using a Mal-PEG2-C2-linker, conjugating the microtubule inhibitor monomethyl auristatin E (MMAE) to an anti-HER2 antibody (e.g., Trastuzumab).

Table 1: Conjugation and Characterization Results

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>98%Size-Exclusion Chromatography (SEC)
Aggregates<2%Size-Exclusion Chromatography (SEC)
Antigen Binding (KD)2.5 nMSurface Plasmon Resonance (SPR)
Unconjugated Antibody<5%Mass Spectrometry (MS)

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget ExpressionIC50 (ng/mL) of ADCIC50 (ng/mL) of Naked Antibody
SK-BR-3HER2-positive15.5> 10,000
NCI-N87HER2-positive21.3> 10,000
MCF-7HER2-negative> 5,000> 10,000

IC50 values represent the concentration of the ADC required to inhibit cell growth by 50% and were determined using an MTT assay after 72 hours of incubation.[12][13]

Table 3: In Vivo Efficacy in Xenograft Model (NCI-N87)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Naked Antibody1035
ADC (DAR ~3.8)385
ADC (DAR ~3.8)162

Tumor growth inhibition was measured 21 days after a single intravenous dose in mice bearing human gastric carcinoma xenografts.[14]

Signaling Pathway Visualization

Upon release from the lysosome, the MMAE payload from the ADC can exert its potent cytotoxic effect by disrupting the microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway Payload Released Payload (e.g., MMAE) Disruption Inhibition of Microtubule Polymerization Payload->Disruption Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disruption->Microtubule G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis Induction G2M->Apoptosis

References

A Technical Guide to Mal-PEG2-C2-Boc for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), represents a significant advancement in precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker technology used to connect the targeting moiety to the potent payload. Mal-PEG2-C2-Boc is a heterobifunctional linker designed for this purpose, offering a precise and controllable method for drug conjugation. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in the synthesis of targeted drug delivery systems. It also presents representative data and visualizations to guide researchers in its effective utilization.

Introduction to this compound

This compound is a versatile crosslinker that incorporates three key chemical functionalities:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on proteins, such as antibodies.

  • Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances the hydrophilicity of the linker-drug conjugate, which can improve solubility and pharmacokinetic properties.

  • Boc-Protected Amine (C2-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. Following deprotection, this amine serves as a reactive handle for the attachment of a drug or payload, typically via an amide bond formation.

The linear arrangement of these components allows for a sequential and controlled conjugation process, making it a valuable tool in the construction of well-defined bioconjugates.

Chemical Structure and Properties
  • Chemical Name: N-(2-(2-(2-Maleimidoethoxy)ethoxy)ethyl)-N'-(tert-butoxycarbonyl)ethane-1,2-diamine

  • Molecular Formula: C19H31N3O6

  • Molecular Weight: 413.47 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Purity Typically >95% by HPLC
Storage -20°C, desiccated, protected from light
Reactive Groups Maleimide, Boc-protected amine
Spacer Arm Length Approximately 20.9 Å

Principle of Application in Targeted Drug Delivery

The primary application of this compound is in the multi-step synthesis of targeted drug delivery systems, most notably ADCs. The synthesis workflow is designed to first conjugate the linker to a targeting protein (e.g., a monoclonal antibody) and then attach the therapeutic payload.

General Synthesis Workflow

The overall process can be visualized as a two-stage reaction. The first stage involves the reaction of the maleimide group of the linker with a thiol group on the antibody. The second stage involves the deprotection of the Boc group and subsequent coupling of the payload.

G cluster_0 Stage 1: Linker-Antibody Conjugation cluster_1 Stage 2: Payload Attachment Antibody Antibody with Reduced Cysteine (Ab-SH) Linker This compound Antibody->Linker Thiol-Maleimide Reaction Intermediate Ab-S-Mal-PEG2-C2-Boc Linker->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Purification Amine_Intermediate Ab-S-Mal-PEG2-C2-NH2 Deprotection->Amine_Intermediate Payload Payload with Activated Carboxylic Acid Amine_Intermediate->Payload Amide Bond Formation Final_ADC Final ADC Conjugate Payload->Final_ADC

Figure 1: General workflow for ADC synthesis using this compound.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific antibodies and payloads.

Protocol 1: Antibody Thiolation (If Necessary)

If the antibody does not have accessible free thiols, they can be introduced by reducing interchain disulfide bonds or by reacting lysine (B10760008) residues with a thiolating agent like 2-iminothiolane (B1205332) (Traut's reagent).

  • Preparation: Prepare a 10 mg/mL solution of the antibody in a phosphate-buffered saline (PBS) solution, pH 7.4.

  • Reduction: Add a 20-fold molar excess of a reducing agent such as dithiothreitol (B142953) (DTT).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Purification: Remove excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM EDTA, pH 7.2.

Protocol 2: Conjugation of this compound to Antibody
  • Reagent Preparation: Dissolve this compound in a water-miscible organic solvent like DMSO to a final concentration of 10 mM.

  • Reaction Setup: Add a 5- to 10-fold molar excess of the dissolved this compound to the thiolated antibody solution.

  • Incubation: React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted linker using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a formulation buffer (e.g., 50 mM sodium citrate, pH 5.0).

Protocol 3: Boc Deprotection and Payload Conjugation
  • Deprotection: The Boc protecting group is acid-labile. A common method is to expose the conjugate to a solution of trifluoroacetic acid (TFA). The exact conditions (TFA concentration, time, temperature) need to be optimized to ensure complete deprotection without damaging the antibody. A typical starting point is 50% TFA in dichloromethane (B109758) (DCM) for 30 minutes at room temperature, followed by neutralization.

  • Payload Activation: Activate the carboxylic acid group on the payload using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate buffer.

  • Final Conjugation: Add a 5-fold molar excess of the activated payload to the deprotected antibody-linker conjugate.

  • Incubation: React for 2-4 hours at room temperature.

  • Final Purification: Purify the final ADC product to remove unconjugated payload and other reagents using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterization of the Final Conjugate

After synthesis, the ADC must be thoroughly characterized to ensure quality and consistency.

Table 2: Typical Characterization Methods and Expected Results

ParameterMethodTypical Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryAverage DAR of 2-4 for site-specific conjugation methods
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)Monomer peak >95%, aggregate peak <5%
Identity and Mass SDS-PAGE, Mass SpectrometryConfirms covalent attachment and provides exact mass
In Vitro Potency Cell-based cytotoxicity assay (e.g., MTT, MTS)Dose-dependent killing of antigen-positive cells (IC50 value)
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Binding affinity similar to the unconjugated antibody

Mechanism of Action: A Representative Example

To illustrate the mechanism of action, we consider an ADC constructed with this compound, a hypothetical antibody targeting a cancer-specific antigen (e.g., HER2), and a common cytotoxic payload like Monomethyl Auristatin E (MMAE).

The resulting ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where proteases cleave the linker or the antibody, releasing the MMAE payload. Free MMAE then potently disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

G cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC (Antibody-Linker-MMAE) Antigen Target Antigen (e.g., HER2) ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Proteolytic Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibition Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Figure 2: Mechanism of action for a representative MMAE-based ADC.

Representative Data

The following table summarizes hypothetical but realistic quantitative data for an ADC synthesized using the this compound linker technology.

Table 3: Representative Performance Data of a Hypothetical ADC

ParameterValue
Average Drug-to-Antibody Ratio (DAR) 3.8
Purity by SEC-HPLC >98% Monomer
Binding Affinity (KD) vs. Target 1.2 nM
IC50 in Antigen-Positive Cell Line 0.5 ng/mL
IC50 in Antigen-Negative Cell Line >1000 ng/mL
In Vivo Tumor Growth Inhibition (TGI) 85% at 3 mg/kg dose

Conclusion

This compound is a well-defined, high-purity heterobifunctional linker that enables the precise construction of targeted drug delivery systems. Its distinct reactive ends allow for a controlled, sequential conjugation strategy, while the integrated PEG spacer can confer beneficial physicochemical properties to the final conjugate. The protocols and data presented in this guide, while representative, provide a solid framework for researchers to design and synthesize novel biotherapeutics. As with any complex bioconjugation project, optimization of reaction conditions and thorough analytical characterization are paramount to achieving a safe and effective therapeutic agent.

Navigating the Solubility of Mal-PEG2-C2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker Mal-PEG2-C2-Boc is a critical tool in the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a maleimide (B117702) group for thiol-reactive conjugation, a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine, dictates its behavior in various solvent systems. Understanding its solubility is paramount for successful bioconjugation, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound and structurally related compounds. Due to the limited availability of specific quantitative solubility data for this compound, this guide draws upon information from closely related PEGylated linkers to provide a robust framework for its handling and application.

General Solubility Profile

The presence of the PEG2 spacer in this compound is intended to increase its solubility in aqueous media.[1][2] Generally, maleimide-PEG linkers are known to be soluble in water and many aqueous buffers.[3] For practical laboratory use, these linkers are often first dissolved in a water-miscible organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), to create a stock solution, which can then be diluted into an aqueous reaction buffer.[4] The final concentration of the organic solvent should be kept low, typically less than 10%, to avoid denaturation of protein reactants.[4]

The tert-butyloxycarbonyl (Boc) protecting group contributes a degree of hydrophobicity to the molecule. The solubility of PROTACs containing a Boc group can be influenced by this hydrophobic character, and in some cases, deprotection to reveal the more polar amine can improve aqueous solubility.

Solubility Data for Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the solubility data for compounds structurally similar to this compound. These molecules share key functional groups and PEG spacers, offering valuable insights into the expected solubility of the target compound.

Compound NameStructureSolventSolubilityCitation(s)
NH2-PEG2-C2-Boc Amine-PEG2-C2-BocDMSO≥ 100 mg/mL (428.63 mM)[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.72 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.72 mM)[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.72 mM)[5]
Acid-PEG2-C2-Boc Carboxylic Acid-PEG2-C2-BocDMSO100 mg/mL (381.24 mM) (ultrasonic may be needed)[6]
Boc-NH-PEG3 Boc-Amine-PEG3DMSO100 mg/mL (401.12 mM) (ultrasonic may be needed)[7]

Note: "≥" indicates that the compound is soluble at or above the specified concentration, but the saturation point was not determined.

Experimental Protocol for Solubilization of Maleimide-PEG Linkers

The following is a general protocol for the solubilization and use of maleimide-PEG linkers like this compound, based on standard laboratory practices for similar compounds.

Materials:

  • Maleimide-PEG linker (e.g., this compound)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing the maleimide-PEG linker to warm to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation:

    • Carefully weigh the desired amount of the linker in a microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-100 mg/mL).

    • Vortex the tube thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or sonication can be applied.

  • Use in Aqueous Solutions:

    • For conjugation reactions, add the required volume of the organic stock solution to the aqueous reaction buffer containing the molecule to be modified (e.g., a protein with free thiol groups).

    • It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low (typically <10%) to maintain the stability and activity of biomolecules.

    • If precipitation or phase separation is observed upon addition to the aqueous buffer, further optimization of the solvent composition, such as the inclusion of co-solvents like PEG300 or Tween-80, may be necessary.[5][6]

Important Considerations:

  • pH: The maleimide group is most reactive and stable at a pH range of 6.5-7.5.[4] Above pH 7.5, the maleimide group can react with primary amines and is more susceptible to hydrolysis.

  • Moisture: Maleimide-PEG linkers can be moisture-sensitive. Store them in a desiccated environment at the recommended temperature (typically -20°C for long-term storage).

  • Fresh Solutions: It is recommended to prepare stock solutions fresh for each experiment to avoid degradation of the maleimide group due to hydrolysis.

Visualization of Solubility Characteristics

The following diagram illustrates the general solubility behavior of this compound, highlighting the influence of its structural components.

G Solubility Profile of this compound cluster_molecule This compound Structure cluster_solvents Solvent Systems cluster_solubility Solubility Outcome Molecule This compound Maleimide Maleimide Molecule->Maleimide (Thiol Reactive) PEG2 PEG2 Spacer Molecule->PEG2 (Hydrophilic Core) Boc Boc Group Molecule->Boc (Hydrophobic Moiety) Organic Organic Solvents (e.g., DMSO, DMF) Molecule->Organic Readily Soluble Aqueous Aqueous Buffers (pH 6.5-7.5) Molecule->Aqueous Soluble (often via dilution from organic stock) PEG2->Aqueous Enhances Boc->Aqueous Reduces HighSol High Solubility (Stock Solutions) GoodSol Good Solubility (Working Solutions)

Caption: A diagram illustrating the solubility characteristics of this compound.

References

Technical Guide: Safety and Handling of Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for Mal-PEG2-C2-Boc (CAS: 1374666-31-5) is not publicly available. This guide is based on general safety and handling principles for similar maleimide-polyethylene glycol (PEG) compounds and standard laboratory practices. Always consult the documentation provided by your supplier and a qualified safety professional before handling this chemical.

Chemical Identification

Identifier Value
Chemical Name tert-butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethylcarbamate
Synonyms This compound
CAS Number 1374666-31-5
Molecular Formula C15H23NO6
Molecular Weight 313.35 g/mol
Chemical Structure (Structure rendering not available)

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is unavailable, compounds containing the maleimide (B117702) group should be handled with care as they can be reactive towards thiols, such as those found in proteins. The Boc protecting group is generally stable but can be removed by strong acids.

General Hazards:

  • May cause skin and eye irritation upon direct contact.

  • May be harmful if inhaled or ingested.

  • The toxicological properties have not been fully investigated.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound.

Property Value
Appearance Data not available (likely a solid)
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available (likely soluble in organic solvents like DMSO, DMF)
Vapor Pressure Data not available
Density Data not available
Flash Point Data not available

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling Protocol
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard laboratory coat is required.

  • Dispensing:

    • For solids, use a spatula or other appropriate tool to handle the material. Avoid generating dust.

    • For solutions, use a calibrated pipette.

  • Avoidance: Prevent contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors.

Storage Protocol
  • Temperature: Store in a cool, dry place. Refer to the supplier's recommendation, which is often -20°C for long-term storage.

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep the container tightly sealed to prevent moisture ingress.

Experimental Protocols

Preparation of Stock Solutions
  • Solvent Selection: Choose a dry, aprotic solvent in which this compound is soluble, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Calculation: Determine the mass of this compound required to achieve the desired concentration.

  • Dissolution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of the compound in a suitable container.

    • Add the calculated volume of solvent.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage of Stock Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for guidance. Do not allow the material to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and use of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Equilibrate to Room Temp b Weigh Compound a->b c Add Solvent b->c d Dissolve (Vortex/Sonicate) c->d g Perform Experiment d->g e Use in Fume Hood f Wear PPE e->f f->g h Aliquot Solution g->h j Collect Waste g->j i Store at -20°C or -80°C h->i k Dispose via Licensed Service j->k

Caption: General experimental workflow for this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_admin Administrative Controls gloves Nitrile Gloves goggles Safety Goggles coat Lab Coat hood Chemical Fume Hood training Safety Training sds Review Supplier Docs researcher Researcher researcher->gloves researcher->goggles researcher->coat researcher->hood researcher->training researcher->sds

Caption: Hierarchy of safety controls for handling this compound.

A Technical Guide to Mal-PEG2-C2-Boc: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-PEG2-C2-Boc, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the properties of this compound, provides comprehensive experimental protocols for its use in PROTAC synthesis and evaluation, and illustrates the underlying biological pathways and experimental workflows.

Core Properties of this compound

This compound is a versatile linker used in the synthesis of PROTACs. It features a maleimide (B117702) group for covalent linkage to thiol-containing moieties (such as cysteine residues in a target protein ligand), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide appropriate spatial orientation, and a Boc-protected amine for subsequent conjugation to an E3 ligase ligand.

PropertyValueReference
CAS Number 1374666-31-5[1][2]
Molecular Weight 313.35 g/mol [1][2]
Chemical Formula C15H23NO6[1][2]
Appearance Colorless to light yellow liquid[1][2]
Purity Typically >95%
Solubility Soluble in DMSO, DMF, and DCM

The Role of this compound in the PROTAC Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This compound serves as the crucial scaffold that connects the POI-binding ligand to the E3 ligase-binding ligand, thereby enabling this induced proximity.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (containing this compound linker) POI Target Protein (Protein of Interest) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) Proteasome 26S Proteasome POI->Proteasome Enters Ub Ubiquitin Ub->POI Tags POI for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ternary_Complex->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and subsequent validation of its activity.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process: 1) conjugation of the maleimide group to a thiol-containing POI ligand, and 2) deprotection of the Boc group followed by amide coupling to an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials: - this compound - Thiol-containing POI Ligand - E3 Ligase Ligand with carboxylic acid Step1 Step 1: Maleimide-Thiol Conjugation Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Amide Coupling Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

General workflow for PROTAC synthesis.
Step-by-Step Synthesis Protocol

Step 1: Maleimide-Thiol Conjugation

  • Dissolve the Thiol-Containing POI Ligand: Dissolve the POI ligand (1 equivalent) in a suitable solvent such as DMF or DMSO.

  • Add this compound: Add this compound (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Progress: Monitor the reaction by LC-MS to confirm the formation of the conjugate.

Step 2: Boc Deprotection

  • Acidic Treatment: To the reaction mixture from Step 1, add a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA v/v).

  • Stir: Stir the mixture at room temperature for 1-2 hours.

  • Monitor Deprotection: Monitor the removal of the Boc group by LC-MS.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure.

Step 3: Amide Coupling

  • Dissolve Intermediates: Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand containing a carboxylic acid (1.2 equivalents) in an anhydrous solvent like DMF.

  • Add Coupling Agents: Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitor Coupling: Monitor the formation of the final PROTAC molecule by LC-MS.

Step 4: Purification

  • Purify: Purify the crude PROTAC using preparative reverse-phase HPLC.

  • Characterize: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR.

Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol for Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

  • Cell Line Preparation:

    • Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® (the energy acceptor).

  • Assay Setup:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add varying concentrations of the synthesized PROTAC to the wells.

  • Signal Detection:

    • Add the NanoBDE™ Substrate.

    • Measure the donor and acceptor emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

This compound is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of novel PROTACs. The experimental protocols provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate new protein degraders, ultimately contributing to the development of next-generation therapeutics.

References

A Technical Guide to Mal-PEG2-C2-Boc for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Mal-PEG2-C2-Boc, a bifunctional linker critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, commercial suppliers, and its application in the rapidly evolving field of targeted protein degradation.

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively eliminate disease-causing proteins. These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a crucial element, as its composition and length significantly influence the efficacy and pharmacokinetic properties of the resulting PROTAC.[1][2][3] this compound is a popular polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of these powerful research tools.[1][4][5][6]

Physicochemical Properties and Commercial Availability

This compound is a chemical entity featuring a maleimide (B117702) group, a two-unit polyethylene glycol (PEG2) spacer, a two-carbon (C2) chain, and a tert-Butyloxycarbonyl (Boc) protecting group. The maleimide group allows for covalent linkage to thiol-containing residues (cysteine) on a target protein ligand, while the Boc-protected amine provides a handle for conjugation to an E3 ligase ligand after deprotection. The PEG spacer enhances the solubility and optimizes the spatial orientation of the final PROTAC molecule.

Several chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data for this linker, compiled from various commercial sources.

PropertyValueSource(s)
Molecular Weight 313.35 g/mol [4]
CAS Number 1374666-31-5[4]
Appearance Liquid[4]
Storage Conditions -20°C for long-term storage[4]

The Role of this compound in PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism

Experimental Protocols: Synthesis of a PROTAC Using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: deprotection of the Boc group followed by coupling to the E3 ligase ligand. The maleimide end can then be conjugated to the target protein ligand. While a specific, published protocol for a PROTAC utilizing this compound was not identified in the literature search, a general synthetic workflow can be outlined based on standard bioconjugation techniques.

Step 1: Boc Deprotection

  • Dissolve this compound in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add a strong acid , such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure complete removal of the Boc group.

  • Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step after thorough drying.

Step 2: Coupling to E3 Ligase Ligand

  • Activate the carboxylic acid on the E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand derivative) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF).

  • Add the deprotected Mal-PEG2-C2-amine from Step 1 to the activated E3 ligase ligand solution.

  • Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting intermediate (E3 Ligand-Linker) using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Step 3: Conjugation to Target Protein Ligand

  • Dissolve the purified E3 Ligand-Linker and the thiol-containing target protein ligand in a suitable buffer, typically with a pH range of 6.5-7.5 to favor the maleimide-thiol reaction.

  • Incubate the reaction mixture at room temperature or 4°C.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final PROTAC using RP-HPLC to obtain a highly pure product for biological evaluation.

PROTAC_Synthesis_Workflow

Experimental Validation of PROTAC Activity

Once a PROTAC is synthesized, its ability to induce the degradation of the target protein must be validated. Western blotting is a commonly used technique for this purpose.

Western Blot Protocol for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells that endogenously express the target protein and treat them with varying concentrations of the synthesized PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific to the target protein. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

Western_Blot_Workflow

Conclusion

This compound serves as a versatile and valuable tool for researchers engaged in the design and synthesis of PROTACs. Its well-defined structure, commercial availability, and straightforward reactivity make it an attractive choice for constructing these innovative molecules for targeted protein degradation. By understanding its properties and employing robust synthetic and validation protocols, scientists can effectively utilize this linker to develop novel therapeutics and research tools to probe complex biological systems.

References

Core Principles of Utilizing Mal-PEG2-C2-Boc for Advanced Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles and practical applications of Maleimide-PEG2-C2-Boc in the field of protein modification. This heterobifunctional linker is a critical tool for creating precisely engineered bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into its chemical reactivity, experimental protocols, and the strategic considerations for its successful implementation in research and drug development.

Introduction to Mal-PEG2-C2-Boc: Structure and Functionality

This compound is a versatile linker composed of three key functional components: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.

  • Maleimide Group: This moiety provides high selectivity for sulfhydryl (thiol) groups, primarily found on cysteine residues within proteins. The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond.[1][2] This specificity allows for site-directed modification of proteins, a crucial aspect of designing sophisticated bioconjugates.[2]

  • PEG Spacer (PEG2): The short diethylene glycol spacer enhances the aqueous solubility of the linker and the resulting protein conjugate.[3][4] This property is particularly beneficial when working with hydrophobic payloads or proteins that are prone to aggregation.

  • Boc-Protected Amine (-C2-Boc): The terminal end of the linker contains a primary amine that is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[3] This protective strategy allows for a two-step conjugation process. First, the maleimide end is reacted with the protein's cysteine residues. Subsequently, the Boc group is removed under acidic conditions to expose the primary amine, which can then be used for further conjugation to another molecule of interest, such as a drug, a fluorescent dye, or another protein.[5][6]

The Chemistry of Protein Modification with this compound

The use of this compound in protein modification involves a two-stage chemical process: maleimide-thiol conjugation and subsequent Boc deprotection.

Stage 1: Maleimide-Thiol Conjugation

The initial step is the covalent attachment of the linker to the target protein via the reaction between the maleimide group and a free thiol group on a cysteine residue.

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-Linker (Stable Thioether Bond) Protein_SH->Conjugate pH 6.5-7.5 Mal_Linker This compound Mal_Linker->Conjugate

Caption: Reaction scheme for maleimide-thiol conjugation.

This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[2] At this pH, the reaction with amines is significantly slower, ensuring specific labeling of cysteine residues.[2]

Stage 2: Boc Deprotection

Once the linker is attached to the protein, the Boc protecting group can be removed to reveal a reactive primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[5][6]

Boc_Deprotection cluster_reactant Reactant cluster_product Product Boc_Conjugate Protein-S-Linker-NH-Boc Amine_Conjugate Protein-S-Linker-NH2 Boc_Conjugate->Amine_Conjugate Strong Acid (e.g., TFA)

Caption: Boc deprotection to reveal the primary amine.

The resulting free amine on the protein-linker conjugate is now available for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the steps for labeling a protein with this compound.

Materials:

  • Protein containing free cysteine residues

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)[1]

  • (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP)

  • Inert gas (Nitrogen or Argon)

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are involved in disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature under an inert gas atmosphere.[1] Note: If using Dithiothreitol (DTT) for reduction, it must be removed by dialysis prior to adding the maleimide linker, as DTT itself contains a thiol group.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.[7]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a desired molar ratio. A typical starting point is a 10-20 fold molar excess of the linker to the protein. It is recommended to optimize this ratio for each specific protein.

    • Gently mix the reaction solution and flush the vial with an inert gas before sealing.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by purifying the protein conjugate using gel filtration, dialysis, or a similar method.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the protein-linker conjugate.

Materials:

  • Protein-Mal-PEG2-C2-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Mild base (e.g., saturated sodium bicarbonate solution) for neutralization

Procedure:

  • Dissolution:

    • Dissolve the lyophilized or dried protein-linker conjugate in anhydrous DCM.

  • Acid Treatment:

    • Add TFA to the solution. The concentration of TFA can be varied, but a common condition is a solution of 50% TFA in DCM.[8]

    • Stir the reaction mixture at room temperature. The reaction is generally rapid.[5]

  • Work-up and Purification:

    • If a TFA salt is not desired, the reaction can be neutralized with a mild base.[5]

    • The deprotected protein conjugate can be purified from the reaction mixture by methods suitable for proteins, such as precipitation followed by resolubilization in an appropriate buffer, or size-exclusion chromatography.

Quantitative Data and Considerations

The success of protein modification with this compound depends on several quantitative parameters that should be carefully considered and optimized.

ParameterRecommended Range/ValueKey Considerations
pH for Conjugation 6.5 - 7.5Maintains high selectivity of maleimide for thiols over amines.[2]
Linker:Protein Molar Ratio 10:1 to 20:1 (starting point)Should be optimized for each protein to achieve the desired degree of labeling.
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°CLonger incubation times may be required for less reactive thiols.
TFA Concentration (Deprotection) 25% - 50% in DCMHigher concentrations can lead to faster deprotection but may also affect protein integrity.[8]
Reaction Time (Deprotection) 5 minutes to 1 hourShould be monitored to ensure complete deprotection without protein degradation.[8]

Workflow and Applications

The overall workflow for using this compound in the creation of a bioconjugate, such as an ADC, is a sequential process.

ADC_Workflow cluster_workflow Bioconjugation Workflow A 1. Protein Thiol Reduction (Optional) B 2. Conjugation with This compound A->B C 3. Purification of Protein-Linker Conjugate B->C D 4. Boc Deprotection C->D E 5. Conjugation with Payload (e.g., Drug) D->E F 6. Final Purification of Bioconjugate (e.g., ADC) E->F

Caption: General workflow for creating a bioconjugate.

This strategic approach allows for the precise and controlled assembly of complex biomolecules with therapeutic or diagnostic potential. The ability to introduce a reactive amine after the initial protein conjugation opens up a wide range of possibilities for creating novel bioconjugates with tailored properties.

Conclusion

This compound is a powerful and versatile tool in the field of protein modification. Its well-defined chemical reactivity, coupled with a strategic two-step conjugation capability, enables the rational design and synthesis of advanced bioconjugates. By understanding the core principles of maleimide-thiol chemistry and Boc deprotection, and by carefully optimizing the experimental conditions, researchers can effectively leverage this linker to develop innovative therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-C2-Boc linker is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker facilitates the covalent attachment of a payload molecule to an antibody with precision and control. Its structure comprises three key components: a maleimide (B117702) group for reaction with thiol moieties on the antibody, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for the subsequent attachment of a drug or other molecule.[1]

The maleimide group specifically and efficiently reacts with free sulfhydryl (thiol) groups, typically on cysteine residues of an antibody, to form a stable thioether bond.[][] This reaction is most effective in a pH range of 6.5-7.5.[] The PEG spacer is a hydrophilic chain that can improve the pharmacokinetic properties of the resulting conjugate.[][] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a two-step conjugation strategy. First, the linker is attached to the antibody. Subsequently, the Boc group is removed under acidic conditions to expose the amine, which is then available for conjugation to a desired payload, such as a cytotoxic agent.[5][6]

A critical consideration with maleimide-thiol conjugation is the stability of the resulting succinimide (B58015) ring, which can undergo a retro-Michael reaction, leading to deconjugation. However, the succinimide ring can be hydrolyzed to a more stable, ring-opened succinamic acid thioether, a reaction that can be influenced by the linker's structure and the local environment.[7][8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the conjugation of a payload to an antibody using the this compound linker.

Antibody Reduction (Thiolation)

This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Desalting columns

Procedure:

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.

  • Add a 10-fold molar excess of TCEP solution to the antibody solution.

  • Incubate the mixture for 30 minutes at room temperature with gentle agitation.

  • Immediately purify the reduced antibody using a desalting column to remove excess TCEP.

Conjugation of this compound to the Antibody

This protocol details the reaction of the maleimide group of the linker with the generated thiol groups on the antibody.

Materials:

  • Reduced antibody from the previous step

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 10 mM).

  • Add a 5 to 20-fold molar excess of the this compound linker stock solution to the reduced antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • The reaction can be quenched by adding a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.

  • Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other small molecules.[]

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.

Materials:

  • Antibody-Mal-PEG2-C2-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

Procedure:

  • Lyophilize the purified antibody-linker conjugate to remove aqueous buffer.

  • Dissolve the dried conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the payload or antibody has sensitive functional groups, a scavenger like TIS can be added (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress (typically 1-2 hours) until completion using an appropriate analytical method.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[5]

  • The resulting deprotected antibody-linker conjugate (as a TFA salt) can be used directly or after neutralization.

Payload Conjugation

This protocol outlines the final step of attaching the payload to the deprotected antibody-linker conjugate. The specific chemistry will depend on the reactive group of the payload (e.g., an NHS ester for reaction with the newly exposed amine).

Materials:

  • Deprotected antibody-linker conjugate

  • Activated payload (e.g., payload-NHS ester)

  • Anhydrous DMSO or other suitable organic solvent

  • Reaction buffer (e.g., PBS, pH 8.0-8.5 for NHS ester reaction)

Procedure:

  • Dissolve the activated payload in an appropriate anhydrous solvent to prepare a stock solution.

  • Dissolve the deprotected antibody-linker conjugate in the reaction buffer.

  • Add a molar excess of the activated payload stock solution to the antibody-linker solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography or other suitable chromatographic techniques to remove unreacted payload and byproducts.[]

Data Presentation

The following tables summarize typical quantitative data obtained during and after the antibody conjugation process.

Table 1: Reaction Conditions and Efficiency

ParameterTypical Value/RangePurpose
Antibody Concentration1 - 10 mg/mLTo ensure efficient reaction kinetics.
TCEP:Antibody Molar Ratio5:1 - 20:1To control the extent of disulfide bond reduction and thus the number of available thiols.
Linker:Antibody Molar Ratio5:1 - 20:1To drive the conjugation reaction to completion.
Conjugation pH6.5 - 7.5Optimal for maleimide-thiol reaction.[]
Conjugation Time1 - 4 hoursTypical duration for the maleimide-thiol reaction.
Conjugation Efficiency75 - 90%Percentage of antibody molecules successfully conjugated with at least one linker-payload.[12]

Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)

ParameterMethod of DeterminationTypical Result
Drug-to-Antibody Ratio (DAR)Mass Spectrometry, UV-Vis Spectroscopy, HPLC2 - 8[]
PuritySize-Exclusion Chromatography (SEC), SDS-PAGE> 95% monomer
AggregationSize-Exclusion Chromatography (SEC)< 5%
In Vitro StabilityIncubation in plasma followed by DAR analysis> 90% payload retention after 7 days

Visualizations

Experimental Workflow

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_characterization Characterization mAb Monoclonal Antibody reduced_mAb Reduced Antibody (Free Thiols) mAb->reduced_mAb TCEP Reduction ab_linker Antibody-Linker Conjugate reduced_mAb->ab_linker Maleimide-Thiol Reaction linker This compound deprotected_ab_linker Deprotected Antibody-Linker ab_linker->deprotected_ab_linker Boc Deprotection (TFA) adc Final ADC deprotected_ab_linker->adc Payload Conjugation payload Activated Payload analysis DAR Determination (MS, HPLC) Purity Analysis (SEC) adc->analysis

Caption: Experimental workflow for antibody-drug conjugation using this compound.

Logical Relationship of ADC Components and Action

adc_mechanism cluster_adc Antibody-Drug Conjugate (ADC) cluster_cellular_interaction Mechanism of Action antibody Antibody linker Mal-PEG2-C2 (Post-Conjugation) antibody->linker binding ADC binds to Tumor Antigen antibody->binding Targeting payload Cytotoxic Payload linker->payload internalization Internalization into Tumor Cell binding->internalization release Payload Release in Lysosome internalization->release cell_death Tumor Cell Death release->cell_death

Caption: Logical relationship of ADC components and their mechanism of action.

References

Step-by-Step Guide to Mal-PEG2-C2-Boc Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the bioconjugation of Mal-PEG2-C2-Boc, a heterobifunctional linker widely used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These application notes and protocols offer a step-by-step approach to the two key chemical transformations involved: the thiol-maleimide conjugation and the deprotection of the Boc group.

Introduction

This compound is a versatile linker composed of three key functional components:

  • A maleimide (B117702) group , which reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins and peptides, to form a stable thioether bond.

  • A polyethylene glycol (PEG) spacer (two ethylene (B1197577) glycol units), which enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.

  • A tert-Butyloxycarbonyl (Boc) protected primary amine , which allows for a second, distinct conjugation step after the initial thiol reaction. The Boc group is a stable protecting group that can be removed under acidic conditions to reveal a reactive primary amine.

This dual functionality makes this compound an ideal tool for the precise, stepwise assembly of complex biomolecular constructs.

Data Presentation

The following tables summarize the key quantitative parameters for the two-stage bioconjugation process. These values are representative and may require optimization for specific applications.

Table 1: Thiol-Maleimide Conjugation Parameters

ParameterRecommended ValueNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols while minimizing maleimide hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction; 4°C for overnight reactions or with sensitive biomolecules.
Reaction Time 1 - 4 hours at RT; 12-16 hours at 4°CMonitor reaction progress by LC-MS or SDS-PAGE.
Molar Ratio (Linker:Thiol) 10:1 to 20:1A molar excess of the linker drives the reaction to completion.
Buffer Phosphate-Buffered Saline (PBS), HEPESMust be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).

Table 2: Boc Deprotection Parameters

ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection.
Temperature 0°C to Room Temperature (20-25°C)Start at 0°C to control the reaction, then allow to warm to room temperature.
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS until the starting material is consumed.
Work-up Evaporation of solvent and excess TFACo-evaporation with toluene (B28343) can help remove residual TFA.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein with a cysteine residue) to the maleimide group of this compound.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Biomolecule:

    • Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the thiol groups are in the form of disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP to the biomolecule solution and incubate at room temperature for 30-60 minutes. It is generally not necessary to remove the TCEP before proceeding.

  • Preparation of the this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (typically 10- to 20-fold). Add the linker solution dropwise while gently stirring.

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against the conjugation buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the conjugation efficiency using techniques such as LC-MS, MALDI-TOF MS, or SDS-PAGE.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated biomolecule to expose the primary amine.

Materials:

  • Boc-protected bioconjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (optional)

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve the lyophilized or dried Boc-protected bioconjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes to 2 hours.

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

    • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

  • Neutralization (Optional):

    • If the TFA salt is not desired, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the experimental workflow for synthesizing a PROTAC using the this compound linker.

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Thiol-POI_Ligand Thiol-containing Protein of Interest (POI) Ligand Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol-POI_Ligand->Conjugation Mal_Linker This compound Mal_Linker->Conjugation Purification_1 Purification (e.g., SEC) Conjugation->Purification_1 POI_Linker_Boc POI-Linker-Boc Conjugate Purification_1->POI_Linker_Boc Deprotection Boc Deprotection (TFA/DCM) POI_Linker_Boc->Deprotection Workup Solvent Evaporation Deprotection->Workup POI_Linker_NH2 POI-Linker-NH2 Workup->POI_Linker_NH2 Coupling Amide Bond Formation (e.g., HATU, DIPEA) POI_Linker_NH2->Coupling E3_Ligase_Ligand E3 Ligase Ligand (with COOH) E3_Ligase_Ligand->Coupling Purification_2 Purification (e.g., HPLC) Coupling->Purification_2 Final_PROTAC Final PROTAC Purification_2->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

G PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recruitment Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Ub_POI Polyubiquitinated POI Polyubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recognition Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Application Notes and Protocols: Cysteine-Specific Conjugation using Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective modification of proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group from a cysteine residue is a widely used bioconjugation strategy due to its high specificity and efficiency under mild, physiological conditions.[1][2][3] This method is central to the creation of antibody-drug conjugates (ADCs), PEGylated proteins for improved pharmacokinetics, and fluorescently labeled proteins for imaging and diagnostic applications.[4][5][6][]

The reagent Mal-PEG2-C2-Boc is a heterobifunctional linker that facilitates this specific conjugation. It comprises three key components:

  • A Maleimide (Mal) group that selectively reacts with the thiol group of a cysteine residue to form a stable thioether bond.[2][3]

  • A hydrophilic diethylene glycol (PEG2) spacer that can enhance the solubility and reduce aggregation of the resulting conjugate.[8][]

  • A tert-butyloxycarbonyl (Boc) protected amine group, which provides a latent reactive site. The Boc group is stable under the conditions of the maleimide-thiol reaction but can be selectively removed under acidic conditions to expose a primary amine for subsequent conjugation steps.[8][10][11]

These application notes provide a detailed protocol for the reaction of this compound with cysteine residues on a protein, followed by the deprotection of the Boc group.

Reaction Mechanism and Workflow

The conjugation process relies on the Michael addition of a cysteine thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols at a neutral pH range of 6.5-7.5.[3][6][12]

ReactionMechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Thiol) Conjugate Protein-S-PEG2-C2-NHBoc (Stable Thioether Bond) Protein_Cys->Conjugate Michael Addition (pH 6.5-7.5) Mal_PEG Mal-PEG2-C2-NHBoc (Maleimide Moiety) Mal_PEG->Conjugate

Caption: Covalent bond formation via Michael addition.

The overall experimental process involves several key stages, from initial protein preparation to the final characterization of the purified conjugate.

ExperimentalWorkflow prep 1. Protein Preparation & Disulfide Reduction (TCEP) conjugation 3. Conjugation Reaction (pH 7.0-7.5, RT or 4°C) prep->conjugation reagent_prep 2. Reagent Preparation (this compound in DMSO/DMF) reagent_prep->conjugation purification1 4. Purification of Conjugate (e.g., Gel Filtration, HPLC) conjugation->purification1 deprotection 5. Boc Deprotection (Acidic Conditions, e.g., TFA) purification1->deprotection purification2 6. Final Purification (e.g., Dialysis, Desalting) deprotection->purification2 characterization 7. Characterization (SDS-PAGE, Mass Spec) purification2->characterization

Caption: General experimental workflow for conjugation and deprotection.

Quantitative Data Summary

The efficiency of the maleimide-cysteine conjugation is dependent on several key parameters. The following table summarizes the generally recommended conditions.

ParameterRecommended ConditionRationale & NotesReference(s)
pH 6.5 - 7.5Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines (e.g., lysine) can increase. At pH < 6.5, the reaction rate slows significantly.[1][6][13]
Temperature 4°C to 25°C (Room Temp)Reaction proceeds faster at room temperature (1-2 hours) but incubation at 4°C overnight can improve stability for sensitive proteins.[1][6][13]
Maleimide:Protein Molar Ratio 10:1 to 20:1An excess of the maleimide reagent drives the reaction to completion. This should be optimized for each specific protein to balance efficiency and non-specific labeling.[2][13]
Protein Concentration 1 - 10 mg/mLA sufficiently high concentration ensures efficient reaction kinetics.[1][13]
Reducing Agent (TCEP) Molar Ratio 10:1 to 100:1 (TCEP:Protein)Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it efficiently reduces disulfide bonds without containing a thiol group that would compete with the maleimide.[1][13][14]
Boc Deprotection Acidic Conditions (e.g., TFA)Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are required to cleave the Boc protecting group.[10][11]

Experimental Protocols

1. Materials and Reagents

  • Cysteine-containing protein/peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5. Must be free of thiol-containing agents.[1][13]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Purification tools: Gel filtration/desalting columns (e.g., Zeba™ Spin, PD-10), HPLC system.

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Quenching/Neutralization Buffer: e.g., Tris buffer, pH 8.0.

Protocol 1: Protein Preparation and Disulfide Bond Reduction

NOTE: This step is only necessary if the target cysteine residues are involved in disulfide bonds. If the protein has a free, accessible cysteine, this step can be omitted.

  • Prepare the reaction buffer (e.g., 100 mM PBS, pH 7.2) and thoroughly degas it by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[13] This prevents re-oxidation of thiols.

  • Dissolve the protein in the degassed buffer to a final concentration of 1-10 mg/mL.[13]

  • Prepare a fresh stock solution of TCEP (e.g., 100 mM in degassed water).

  • Add TCEP to the protein solution to achieve a 10-100 fold molar excess over the protein.[13]

  • Incubate the mixture for 20-60 minutes at room temperature.[1][13]

Protocol 2: Maleimide Conjugation Reaction

  • Immediately prior to use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[1][13]

  • Add the this compound stock solution to the (reduced) protein solution to achieve a 10-20 fold molar excess.[2][13] Add the DMSO/DMF solution dropwise while gently vortexing to avoid protein precipitation. The final concentration of organic solvent should ideally be kept below 10% (v/v).

  • Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.[1][13]

  • Incubate the reaction. Options include:

    • 2 hours at room temperature (20-25°C).[13]

    • Overnight at 4°C.[1][13]

  • (Optional) The reaction can be quenched by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume any excess maleimide reagent.

Protocol 3: Purification of the Boc-Protected Conjugate

  • Remove the excess, unreacted this compound reagent and TCEP from the conjugate.

  • The most common method is size exclusion chromatography, such as a pre-packed desalting column (e.g., Zeba™ or PD G-25).[13] Follow the manufacturer's instructions for column equilibration and sample loading.

  • Alternatively, for higher purity, HPLC or FPLC can be used.[1][13]

Protocol 4: Deprotection of the Boc Group

CAUTION: This step involves the use of a strong acid (TFA) and must be performed in a chemical fume hood with appropriate personal protective equipment.

  • Lyophilize or buffer-exchange the purified Boc-protected conjugate into an appropriate solvent or water.

  • Prepare a deprotection solution, typically containing a high concentration of TFA (e.g., 50-95% TFA in dichloromethane (B109758) or water).

  • Dissolve the conjugate in the deprotection solution and incubate at room temperature for 30-60 minutes.[10]

  • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

  • Immediately purify the deprotected conjugate to remove residual acid and byproducts, typically via dialysis, desalting column, or HPLC.[10]

Protocol 5: Characterization of the Final Conjugate

The success of the conjugation and deprotection should be verified using analytical techniques.

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel compared to the unconjugated protein.

  • Mass Spectrometry (LC/MS or MALDI-TOF): This provides a precise measurement of the conjugate's molecular weight, confirming the addition of the PEG linker.[4][15] It can also help determine the degree of labeling (i.e., how many linkers are attached per protein molecule).[16]

  • UV-Vis Spectroscopy: Can be used to determine protein concentration and, if the linker contains a chromophore, the degree of labeling.

References

Application Notes and Protocols for Boc Deprotection of Mal-PEG2-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-PEG-C2-Boc conjugates are heterobifunctional linkers integral to the synthesis of advanced bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs). The maleimide (B117702) group facilitates covalent attachment to thiol-containing biomolecules, such as cysteine residues on antibodies. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce immunogenicity, while the C2-amine, protected by a tert-butyloxycarbonyl (Boc) group, provides a latent reactive site for further functionalization.

The removal of the Boc protecting group is a critical step, unmasking the primary amine for subsequent conjugation or to modulate the physicochemical properties of the bioconjugate. This document provides detailed application notes and protocols for the acidic deprotection of Mal-PEG2-C2-Boc conjugates, focusing on common methodologies, quantitative considerations, and potential challenges.

Deprotection Methodologies

The most prevalent methods for Boc deprotection involve the use of strong acids, which efficiently cleave the tert-butyl carbamate. The two most common reagents are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

Trifluoroacetic Acid (TFA) Method

TFA is widely used for Boc deprotection due to its high efficiency and volatility, which simplifies its removal post-reaction.[1] It is typically used in a solution with a scavenger to prevent side reactions caused by the liberated tert-butyl cation.

Hydrochloric Acid (HCl) Method

An alternative to TFA is a solution of hydrogen chloride in an organic solvent, most commonly dioxane.[2] This method is also highly effective and can be advantageous in cases where TFA might lead to unwanted side reactions with other functionalities on the substrate.

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is influenced by several factors including the concentration of the acid, reaction time, and temperature. The following tables summarize typical conditions and outcomes for the deprotection of Boc-protected amines in contexts similar to this compound conjugates. It is important to note that optimal conditions should be determined empirically for each specific conjugate.

Table 1: Comparison of Trifluoroacetic Acid (TFA) Deprotection Conditions

Substrate TypeTFA Concentration (% in DCM)Reaction TimeTemperatureReported Yield/PurityKey Observations
N-Boc protected amine25%2 hoursRoom Temp.High Yield (qualitative)Standard, generally effective condition.[3]
N-Boc protected amine50%30 minutesRoom Temp.High Yield (qualitative)Faster deprotection, suitable for less sensitive substrates.
N-Boc protected peptide (solid phase)55%30 minutesRoom Temp.~9% higher purity vs. 100% TFAHigher purity of the final peptide product.[4]
N-Boc protected peptide (solid phase)100%5 minutesRoom Temp.Lower PurityIncomplete Boc removal was observed in some cases.[4]

Table 2: Comparison of Hydrochloric Acid (HCl) Deprotection Conditions

Substrate TypeHCl ConcentrationSolventReaction TimeTemperatureReported Yield/PurityKey Observations
N-Boc protected amine4MDioxane10-20 minutesRoom Temp.Total conversion (qualitative)Rapid and complete deprotection.[2]
N-Boc protected amine4MDioxane/Methanol (1:1)10-20 minutesRoom Temp.Total conversion (qualitative)The HCl salt of the product often precipitates as a solid.[2]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM (e.g., 10 mg/mL).

  • To the solution, add TFA to a final concentration of 20-50% (v/v). For substrates sensitive to the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Mal-PEG2-C2-amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • This compound conjugate

  • 4M HCl in Dioxane solution

  • Anhydrous Dioxane

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Dissolve the this compound conjugate in a minimal amount of anhydrous dioxane.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents relative to the Boc-protected compound).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the precipitate by centrifugation, decant the supernatant, and wash the pellet with cold diethyl ether.

  • Dry the product under vacuum to obtain the Mal-PEG2-C2-amine as its HCl salt.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Deprotection cluster_conjugation Bioconjugation cluster_functionalization Further Functionalization start This compound deprotection Boc Deprotection (TFA or HCl) start->deprotection product Mal-PEG2-C2-Amine deprotection->product conjugation Maleimide-Thiol Conjugation product->conjugation antibody Thiolated Antibody antibody->conjugation adc Antibody-Linker Conjugate conjugation->adc functionalization Amine Coupling adc->functionalization payload Drug Payload payload->functionalization final_adc Final ADC functionalization->final_adc

Caption: Experimental workflow for the deprotection and use of this compound.

adc_mechanism cluster_systemic Systemic Circulation cluster_cellular Cellular Internalization & Payload Release cluster_action Mechanism of Action ADC Antibody-Drug Conjugate (with Mal-PEG2-C2-Linker) Binding Binding to Target Antigen ADC->Binding 1. Targeting TargetCell Target Cancer Cell (Antigen Expression) TargetCell->Binding Internalization Internalization (Endocytosis) Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 3. Release Payload Active Drug Payload PayloadRelease->Payload CellularTarget Intracellular Target (e.g., DNA, Tubulin) Payload->CellularTarget 4. Action Apoptosis Cell Death (Apoptosis) CellularTarget->Apoptosis

References

Application Notes and Protocols for the Synthesis of a PROTAC Using Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that are reshaping the landscape of therapeutic intervention.[1][2] These molecules function by recruiting a specific target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system to induce the degradation of the POI.[][] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[5][6]

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[7][8] The Mal-PEG2-C2-Boc linker is a versatile building block for PROTAC synthesis. It features:

  • A Maleimide (B117702) (Mal) group for covalent conjugation to thiol moieties (e.g., cysteine residues) on a warhead.[]

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility.[7]

  • A Boc-protected amine , which allows for controlled, sequential conjugation, first to an E3 ligase ligand and then to the warhead.[2]

This document provides a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, covering Boc deprotection, amide coupling to an E3 ligase ligand, and final conjugation to a thiol-containing warhead.

Mechanism of Action: PROTAC-Induced Protein Degradation

The ultimate goal of this synthesis is to create a molecule that orchestrates the degradation of a target protein. The PROTAC acts as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein.[] The resulting polyubiquitin (B1169507) chain acts as a "degradation tag," marking the protein for recognition and destruction by the 26S proteasome.[][5] The PROTAC molecule is then released and can catalytically induce the degradation of another target protein.[]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Synthetic Workflow Overview

The synthesis of a PROTAC using this compound is a sequential, three-step process. This strategy ensures the correct orientation of the final molecule, with the E3 ligase ligand and the warhead attached to the appropriate ends of the linker.

Synthetic_Workflow Start_Linker Mal-PEG2-C2-NH-Boc Step1 Step 1: Boc Deprotection (TFA or HCl) Start_Linker->Step1 E3_Ligand E3 Ligase Ligand (with -COOH) Step2 Step 2: Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Step2 Warhead Warhead (POI Ligand) (with -SH) Step3 Step 3: Michael Addition (Thiol-Maleimide Reaction) Warhead->Step3 Intermediate1 Mal-PEG2-C2-NH2 (Amine-Linker) Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Mal-Linker-E3 Ligand Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Step3->Final_PROTAC

Caption: Three-step synthetic workflow for the PROTAC.

Experimental Protocols

Step 1: Boc Deprotection of this compound

The first critical step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent coupling.[6] This is typically achieved under acidic conditions.[10] The choice of acid depends on the sensitivity of other functional groups in the molecule.[10][11]

Decision Tree for Deprotection Method

Boc_Deprotection_Decision Start Start: Need to deprotect Boc-amine Check_Sensitivity Are other acid-labile groups present in the warhead or E3 ligand? Start->Check_Sensitivity TFA_Method Use Standard Conditions: 20-50% TFA in DCM Check_Sensitivity->TFA_Method No Milder_Method Consider Milder Conditions: - Oxalyl Chloride in Methanol - TMS-I with NaHCO3 - Thermal Deprotection Check_Sensitivity->Milder_Method Yes HCl_Method Alternative Standard: 4M HCl in Dioxane TFA_Method->HCl_Method Or

Caption: Decision tree for selecting a Boc deprotection method.[10]

Protocol 1A: Deprotection using Trifluoroacetic Acid (TFA) [10][12]

  • Materials : this compound, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA), Round-bottom flask, Magnetic stirrer, Ice bath, Rotary evaporator.

  • Procedure :

    • Dissolve the Boc-protected linker (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[10]

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude amine TFA salt is often used directly in the next step without further purification.

Protocol 1B: Deprotection using Hydrogen Chloride (HCl) in Dioxane [10]

  • Materials : this compound, 4M HCl in 1,4-Dioxane solution, DCM or Methanol (optional), Round-bottom flask, Magnetic stirrer, Rotary evaporator.

  • Procedure :

    • Dissolve the Boc-protected linker (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol.

    • To the stirred solution, add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents of HCl).

    • Stir the reaction at room temperature for 15-60 minutes. Monitor by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure to yield the amine hydrochloride salt, which can be used in the subsequent coupling step.

MethodReagents & ConditionsTimeTypical YieldNotes
TFA Deprotection 20-50% TFA in DCM, 0 °C to RT30-60 min>95%Highly effective and common. The product is the TFA salt.[10]
HCl/Dioxane Deprotection 4M HCl in Dioxane, RT15-60 min>95%Robust and rapid. The product is the hydrochloride salt.[10]
Milder Deprotection Oxalyl chloride (3 eq.) in MeOH, RT1-4 hup to 90%Useful for substrates with other acid-sensitive groups.[13]
Step 2: Amide Coupling with an E3 Ligase Ligand

This step forms a stable amide bond between the newly deprotected amine on the linker and a carboxylic acid on the E3 ligase ligand (e.g., derivatives of Thalidomide, Pomalidomide, or VHL ligands).[6][14]

  • Materials : Crude amine-linker salt from Step 1, E3 ligase ligand with a terminal carboxylic acid, Anhydrous N,N-Dimethylformamide (DMF), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Ethyl acetate (B1210297) (EtOAc), Water, Brine.

  • Procedure :[6]

    • In a separate flask, dissolve the E3 ligase ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.

    • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the crude amine-linker salt from Step 1 (1.1 eq) to the activated E3 ligase ligand mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Perform an aqueous workup by washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting Mal-Linker-E3 Ligand intermediate by flash column chromatography or preparative HPLC.

Step 3: Michael Addition with a Thiol-Modified Warhead

The final step involves the conjugation of the warhead. The maleimide group on the intermediate reacts specifically with a free thiol group on the warhead via a Michael addition reaction to form a stable thioether bond.[]

  • Materials : Purified Mal-Linker-E3 Ligand from Step 2, Warhead with a terminal thiol (-SH) group, Anhydrous solvent (e.g., DMF, DMSO, or a buffered aqueous solution like PBS at pH 7.0-7.5).

  • Procedure :

    • Dissolve the purified Mal-Linker-E3 Ligand intermediate (1.0 eq) in a suitable anhydrous solvent.

    • Add the thiol-containing warhead (1.0 - 1.2 eq) to the solution.

    • Stir the reaction at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

    • Monitor the disappearance of starting materials and the formation of the final PROTAC product by LC-MS.

    • Upon completion, the final PROTAC can be purified using preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Conclusion

The strategic use of the this compound linker provides a robust and controlled method for the convergent synthesis of PROTACs.[2] The outlined three-step process—Boc deprotection, amide coupling, and Michael addition—is a widely applicable strategy for generating libraries of PROTACs for structure-activity relationship (SAR) studies.[15] Careful selection of reaction conditions, particularly during the deprotection step, is crucial to ensure the integrity of the final molecule.[10] The successful synthesis and purification of the final PROTAC enable its advancement into biological assays to evaluate its efficacy in inducing the degradation of the target protein.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Mal-PEG2-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the drug is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed experimental design for the synthesis of ADCs using the Mal-PEG2-C2-Boc linker. This heterobifunctional linker features a maleimide (B117702) group for conjugation to antibody thiol groups, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for potential subsequent modifications or to influence the linker's properties.[1][][][4]

The synthesis of an ADC with this compound involves a multi-step process that begins with the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.[1] The maleimide-functionalized linker-drug conjugate is then reacted with the reduced antibody. A key step in this workflow is the handling of the Boc protecting group, which is typically removed under acidic conditions.[5][6] The final ADC product is then purified and extensively characterized to ensure its quality and determine critical attributes such as the drug-to-antibody ratio (DAR).[1][7]

Experimental Design and Workflow

The overall workflow for the synthesis and characterization of an ADC using a pre-formed drug-linker conjugate (Drug-Mal-PEG2-C2-Boc) is depicted below. This process is designed to be modular, allowing for optimization at each key stage.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction mAb->Reduction DrugLinker Drug-Mal-PEG2-C2-Boc Conjugation Thiol-Maleimide Conjugation DrugLinker->Conjugation Reduction->Conjugation Deprotection Boc Deprotection (Optional/Post-conjugation) Conjugation->Deprotection Purification Purification (e.g., SEC) Deprotection->Purification DAR DAR Determination (e.g., HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity FreeDrug Free Drug Analysis (RP-HPLC) Purification->FreeDrug

Caption: Overall workflow for ADC synthesis and characterization.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal Antibody (mAb) solution (e.g., 1-10 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[1]

  • Nitrogen or Argon gas

Procedure:

  • Prepare the mAb solution to the desired concentration in degassed conjugation buffer.

  • To initiate the reduction, add a 10-20 fold molar excess of the reducing agent (TCEP or DTT) solution to the antibody solution.[8] The optimal molar ratio should be determined empirically based on the specific antibody and desired DAR.

  • Flush the headspace of the reaction vial with nitrogen or argon gas, cap tightly, and incubate at 30-37°C for 30-120 minutes.[8][9]

  • After incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa).[8][] The buffer should be exchanged into the degassed conjugation buffer.

Table 1: Recommended Starting Conditions for Antibody Reduction

ParameterTCEPDTT
Molar Excess (to mAb) 10-20x10-20x
Temperature Room Temperature to 37°C30-37°C
Incubation Time 30-120 minutes30-60 minutes
pH 7.0-7.57.0-8.0
Protocol 2: Thiol-Maleimide Conjugation

This protocol details the conjugation of the maleimide-activated drug-linker to the freshly reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 1

  • Drug-Mal-PEG2-C2-Boc dissolved in a compatible organic solvent (e.g., DMSO) at a concentration of approximately 10 mM.

  • Quenching solution: N-acetylcysteine or L-cysteine (100 mM in conjugation buffer).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[1]

Procedure:

  • Immediately after purification, determine the concentration of the reduced antibody.

  • Add the desired molar excess of the Drug-Mal-PEG2-C2-Boc solution to the reduced antibody solution while gently stirring. A molar excess of 5-10 equivalents of the drug-linker is a common starting point.[1]

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[1]

  • Quench the reaction by adding an excess of the quenching solution (e.g., 20-fold molar excess over the drug-linker) to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

Table 2: Key Parameters for Thiol-Maleimide Conjugation

ParameterRecommended Condition
Drug-Linker Molar Excess 5-10x over antibody
Reaction pH 7.0-7.5
Reaction Temperature Room Temperature
Reaction Time 1-2 hours
Quenching Agent N-acetylcysteine or L-cysteine
Protocol 3: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the conjugated linker. This step may be necessary to unmask a functional group or to promote the stability of the maleimide-thiol linkage through intramolecular hydrolysis of the succinimide (B58015) ring.[5]

Materials:

  • Boc-protected ADC solution from Protocol 2.

  • Trifluoroacetic acid (TFA).

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable organic solvent.

Procedure:

  • Lyophilize or carefully solvent-exchange the ADC into a suitable non-aqueous solvent system if necessary.

  • Dissolve the Boc-protected ADC in anhydrous DCM.

  • Add TFA to the solution. The final concentration of TFA can range from 10% to 50% (v/v).[5][11]

  • Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to several hours and should be monitored by an appropriate analytical method (e.g., LC-MS).[5]

  • Upon completion, the TFA and solvent are typically removed under reduced pressure. The deprotected ADC is then reconstituted in a suitable aqueous buffer.

Table 3: Example Conditions for Boc Deprotection

ReagentConcentrationSolventTime
Trifluoroacetic acid (TFA)10-50% (v/v)Dichloromethane (DCM)30-120 minutes
Hydrochloric acid (HCl)4 MDioxane30-60 minutes

Note: These conditions are starting points and may require optimization for the specific ADC.

Protocol 4: ADC Purification and Characterization

This protocol outlines the purification of the final ADC and the key analytical methods for its characterization.

Purification:

  • Size-Exclusion Chromatography (SEC): This is the standard method for removing unconjugated drug-linker, aggregates, and other impurities.[1] The ADC is eluted in a suitable formulation buffer.

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): A widely used method to determine the distribution of different drug-loaded species.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (LC-MS), this method can determine the DAR, typically after reducing the ADC to separate the light and heavy chains.[1]

    • Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for an accurate determination of the number of conjugated drug molecules.[1]

  • Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Used to quantify the amount of high molecular weight species (aggregates) in the final ADC preparation.[1]

  • Free Drug Analysis:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify the amount of unconjugated (free) drug-linker in the final product.

Table 4: Summary of ADC Characterization Methods

Analytical MethodParameter Measured
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR) distribution
Reversed-Phase HPLC (RP-HPLC)DAR, Free Drug Content
Mass Spectrometry (MS)DAR, Molecular Weight Confirmation
Size-Exclusion Chromatography (SEC)Purity, Aggregate Content

Signaling Pathway and Mechanism of Action

The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell, leading to cell death. The following diagram illustrates the general mechanism of action of an ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Target Cell ADC ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Conclusion

The successful synthesis of a stable and effective ADC using the this compound linker requires careful optimization of each step in the process, from antibody reduction to final purification and characterization. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to develop novel ADCs. Thorough characterization of the final product is paramount to ensure its quality, safety, and efficacy.

References

Application Notes and Protocols for Mal-PEG2-C2-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating molar ratios and performing conjugation reactions using the heterobifunctional linker, Mal-PEG2-C2-Boc. This linker contains a maleimide (B117702) group for covalent bonding with thiol-containing molecules and a Boc-protected amine for subsequent functionalization.

Introduction to this compound

This compound is a versatile linker used in bioconjugation to connect molecules of interest, such as proteins, peptides, or small molecule drugs.[1][2] The maleimide group specifically reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce immunogenicity of the conjugate.[2][4] The terminal tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which can be deprotected under acidic conditions to allow for further modification.[4][5]

Chemical Structure:

  • IUPAC Name: tert-butyl (2-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethyl)carbamate[5]

  • Molecular Formula: C₁₅H₂₃NO₆[1]

  • Molecular Weight: 313.35 g/mol [1]

Calculating Molar Ratios for Conjugation

Accurate calculation of molar ratios is critical for controlling the degree of labeling and ensuring reproducible results. A molar excess of the this compound linker is typically used to drive the reaction to completion.[2][6][7]

Step 1: Determine the moles of the thiol-containing molecule.

  • For a protein/peptide:

    • Moles = Mass (g) / Molecular Weight ( g/mol )

  • For a small molecule:

    • Moles = Mass (g) / Molecular Weight ( g/mol )

Step 2: Determine the desired molar excess of this compound.

  • A common starting point is a 10 to 20-fold molar excess of the maleimide linker over the thiol-containing molecule.[6][7] However, the optimal ratio should be determined empirically for each specific application.[6]

Step 3: Calculate the required mass of this compound.

  • Moles of this compound = Moles of thiol-molecule × Desired molar excess

  • Mass of this compound (g) = Moles of this compound × 313.35 g/mol

Example Calculation:

Let's assume you want to conjugate 5 mg of a 10 kDa peptide (10,000 g/mol ) with a 15-fold molar excess of this compound.

  • Moles of peptide:

    • (0.005 g) / (10,000 g/mol ) = 5 x 10⁻⁷ mol

  • Moles of this compound:

    • (5 x 10⁻⁷ mol) × 15 = 7.5 x 10⁻⁶ mol

  • Mass of this compound:

    • (7.5 x 10⁻⁶ mol) × (313.35 g/mol ) = 0.00235 g or 2.35 mg

Table 1: Recommended Molar Ratios for Initial Optimization

Molar Excess of this compound to ThiolRationale
5:1For highly reactive thiols or when a low degree of labeling is desired.
10:1A good starting point for most protein and peptide conjugations.[6][7]
20:1To drive the reaction towards completion, especially with less reactive thiols.[6][7]
50:1May be necessary for dilute protein solutions or sterically hindered thiols.

Experimental Protocols

General Workflow for this compound Conjugation

The following diagram illustrates the overall workflow for a typical conjugation reaction followed by Boc deprotection.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Deprotection cluster_analysis Analysis prep_thiol Prepare Thiol-Containing Molecule (e.g., Protein, Peptide) conjugation Conjugation Reaction (Maleimide-Thiol Coupling) prep_thiol->conjugation prep_linker Prepare this compound Stock Solution prep_linker->conjugation quench Quench Excess Maleimide (Optional) conjugation->quench purify_conjugate Purify Boc-Protected Conjugate quench->purify_conjugate deprotection Boc Deprotection purify_conjugate->deprotection purify_final Purify Final Conjugate deprotection->purify_final characterization Characterize Final Conjugate (e.g., MS, HPLC) purify_final->characterization

Caption: General workflow for this compound conjugation.

Protocol for Conjugation to a Thiol-Containing Peptide

This protocol provides a step-by-step guide for conjugating this compound to a peptide containing a free cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent (optional): e.g., N-acetylcysteine or 2-mercaptoethanol

  • Purification system: e.g., Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC)

Procedure:

  • Prepare the Peptide Solution:

    • Dissolve the thiol-containing peptide in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the calculated mass of this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide, add a quenching reagent in a 2 to 5-fold molar excess relative to the initial amount of this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Boc-Protected Conjugate:

    • Purify the conjugate from excess reagents using SEC or RP-HPLC. The choice of method will depend on the properties of the peptide and the conjugate.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralizing buffer: e.g., Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Conjugate:

    • Dissolve the purified and lyophilized Boc-protected conjugate in anhydrous DCM.

  • Add Trifluoroacetic Acid:

    • Add TFA to the solution. A common concentration is 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Work-up:

    • Remove the TFA and DCM under reduced pressure.

    • If a salt-free product is required, dissolve the residue in a minimal amount of water and neutralize with a mild base like saturated sodium bicarbonate solution.

    • Extract the deprotected conjugate with an appropriate organic solvent.

  • Final Purification:

    • Purify the final deprotected conjugate using an appropriate method such as RP-HPLC.

Table 2: Typical Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionsNotes
pH 6.5 - 7.5The maleimide-thiol reaction is most efficient and specific in this pH range.[3]
Temperature Room temperature (20-25°C) or 4°CThe reaction is faster at room temperature. 4°C may be preferred for sensitive biomolecules.[3]
Reaction Time 1-2 hours at room temperature; overnight at 4°CThe optimal time should be determined empirically.[3]
Solvent for Linker Anhydrous DMF or DMSOEnsures the linker is fully dissolved before adding to the aqueous reaction buffer.
Protein/Peptide Conc. 1-10 mg/mLHigher concentrations can increase reaction efficiency.

Visualization of the Conjugation and Deprotection Reactions

The following diagrams illustrate the chemical reactions involved in the conjugation and deprotection steps.

G cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol-containing molecule) Conjugate R-S-Mal-PEG2-C2-NHBoc (Boc-protected Conjugate) Thiol->Conjugate + Linker Mal-PEG2-C2-NHBoc Linker->Conjugate

Caption: Maleimide-thiol conjugation reaction.

G cluster_reactant Reactant cluster_products Products Boc_Conjugate R-S-Mal-PEG2-C2-NHBoc Deprotected_Conjugate R-S-Mal-PEG2-C2-NH2 (Deprotected Conjugate) Boc_Conjugate->Deprotected_Conjugate + TFA Byproducts Isobutylene + CO2

Caption: Boc deprotection reaction.

Characterization of the Final Conjugate

After purification, it is essential to characterize the final conjugate to confirm its identity and purity.

Table 3: Analytical Techniques for Conjugate Characterization

TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and verify successful conjugation.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate it from unreacted starting materials.
UV-Vis Spectroscopy Can be used to determine the degree of labeling if the conjugated molecule has a distinct chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the conjugate, particularly for small molecule conjugations.

By following these guidelines and protocols, researchers can effectively utilize this compound for their bioconjugation needs, enabling the development of novel therapeutics and research tools.

References

Application Note and Protocol: Purification of Mal-PEG2-C2-Boc Conjugated Proteins by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacological properties.[1] PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance, extended circulating half-life, increased solubility, and decreased immunogenicity.[2][3] The choice of linker is critical for successful conjugation, enabling specific and stable attachment of PEG to the protein.

This application note details a comprehensive protocol for the conjugation of a protein with a specific hetero-bifunctional linker, Mal-PEG2-C2-Boc, and the subsequent purification of the conjugate using Size Exclusion Chromatography (SEC). The this compound linker contains three key components:

  • A Maleimide (B117702) group that reacts specifically with free sulfhydryl (thiol) groups on cysteine residues.[]

  • A short di-ethylene glycol (PEG2) spacer that enhances solubility.[]

  • A tert-butyloxycarbonyl (Boc) protected amine , which is an acid-labile protecting group.[5][6] This protected amine allows for potential subsequent modification in a multi-step synthesis process, such as in the development of Proteolysis Targeting Chimeras (PROTACs).[7]

Following the conjugation reaction, the resulting mixture contains the desired protein conjugate, unreacted protein, and excess PEG linker. SEC is an effective chromatographic technique for separating these components based on their differences in hydrodynamic radius.[] The larger, PEGylated protein elutes earlier from the column than the smaller, unconjugated protein and the excess linker, enabling efficient purification.[9]

Principle of the Method

The overall process involves two main stages: the conjugation reaction and the purification step.

Stage 1: Conjugation Reaction The process begins with the specific, covalent attachment of the this compound linker to the target protein. The maleimide moiety of the linker forms a stable thioether bond with the sulfhydryl group of a cysteine residue on the protein surface. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[] At higher pH values, maleimides can show some cross-reactivity with amines.[] If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.[10]

Stage 2: SEC Purification Size Exclusion Chromatography separates molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with a porous stationary phase.[] Larger molecules, like the PEGylated protein conjugate, cannot enter the pores of the chromatography beads and thus travel a shorter path, eluting from the column first. Smaller molecules, such as the unreacted native protein and the excess this compound linker, can penetrate the pores, taking a longer, more tortuous path, and therefore elute later.[11] This difference in elution time allows for the effective separation and collection of the purified conjugate.[9]

Visualized Pathways and Workflows

G cluster_0 Conjugation Reaction cluster_1 Key Moieties Protein Protein-SH (Free Thiol) Conjugate Protein-S-Mal-PEG2-C2-Boc (Conjugate) Protein->Conjugate Michael Addition Linker This compound Linker->Conjugate Maleimide Maleimide Boc Boc-Amine

Caption: Chemical reaction pathway for protein conjugation.

G start Start: Protein Sample prep 1. Protein Preparation (Buffer Exchange, Optional Reduction) start->prep react 2. Conjugation Reaction (Add this compound) prep->react mixture Reaction Mixture (Conjugate, Unreacted Protein, Excess Linker) react->mixture sec 3. SEC Purification mixture->sec analysis 4. Fraction Analysis (SDS-PAGE, UV-Vis) sec->analysis Collect Fractions end End: Purified Conjugate analysis->end

Caption: Experimental workflow for conjugation and purification.

Materials and Reagents

Equipment
  • Size Exclusion Chromatography system (e.g., FPLC, HPLC)

  • SEC column (select based on protein size and required resolution, e.g., Superdex 75 or Superdex 200)[12]

  • UV-Vis Spectrophotometer

  • SDS-PAGE electrophoresis system

  • Centrifugal concentrators (with appropriate molecular weight cutoff)[13]

  • Desalting columns

  • Standard laboratory glassware and plasticware

  • pH meter

  • Vortex mixer and magnetic stirrer

Reagents and Buffers
  • Target protein with at least one free cysteine residue

  • This compound linker

  • Conjugation Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2. (Note: Avoid buffers containing primary amines like Tris or sulfhydryls).[14]

  • SEC Mobile Phase: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. (Ensure buffer is filtered and degassed).

  • Tris(2-carboxyethyl)phosphine (TCEP) (for optional disulfide bond reduction).[10]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[10]

  • Reagents for SDS-PAGE (gels, running buffer, loading dye, protein standards, staining solution).

  • Protein concentration assay reagents (e.g., Bradford, BCA).

Experimental Protocols

Protein Preparation
  • Buffer Exchange: Ensure the protein is in the appropriate Conjugation Buffer. Use a desalting column or dialysis to exchange the buffer if necessary.

  • Determine Protein Concentration: Accurately measure the protein concentration using a spectrophotometer (at A280) or a protein assay.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, it must be reduced.

    • Add a 10-50 fold molar excess of TCEP to the protein solution.[10]

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with degassed Conjugation Buffer.

Conjugation Reaction
  • Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[10]

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution.[10] Add the linker drop-wise while gently stirring. The final concentration of DMSO/DMF should ideally be below 10% to maintain protein solubility.[14]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • (Optional) Quenching: To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.

SEC Purification
  • System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase until a stable baseline is achieved on the UV detector (280 nm).

  • Sample Loading: Centrifuge the reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates. Carefully load the supernatant onto the SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatography Run: Run the SEC at a pre-determined flow rate suitable for the column and protein. Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. Typically, the first major peak corresponds to the PEGylated protein conjugate (larger size), followed by a peak for the unconjugated protein, and finally the excess linker.[9]

Post-Purification Analysis
  • SDS-PAGE Analysis:

    • Run samples of the starting reaction mixture, and the collected SEC fractions on an SDS-PAGE gel.

    • The PEGylated protein conjugate should show a band with a higher apparent molecular weight compared to the unconjugated protein. The PEG moiety often causes the protein to migrate slower than its actual molecular weight would suggest.[3]

  • Purity and Concentration:

    • Pool the pure fractions containing the conjugate as determined by SDS-PAGE.

    • Measure the protein concentration of the pooled sample.

    • Assess purity by analyzing the final chromatogram's peak area. Purity is often calculated as (Area of Conjugate Peak / Total Area of All Protein Peaks) x 100%.[2]

  • Storage: Store the purified conjugate in a suitable buffer at 4°C for short-term use or at -80°C for long-term storage.

Data Presentation

Table 1: Summary of Experimental Parameters and Results

ParameterExample ValueNotes
Initial Protein Concentration5 mg/mLDetermined by A280 or BCA assay.
Protein Molecular Weight50 kDa---
Linker:Protein Molar Ratio20:1A higher ratio can drive the reaction to completion.[10]
Reaction Time / Temperature2 hours / 22°CCan be optimized for specific proteins.[10]
SEC ColumnSuperdex 200 Increase 10/300 GLChoice depends on the size of the protein and conjugate.
SEC Flow Rate0.5 mL/min---
Elution Volume (Conjugate)11.5 mLLarger molecules elute earlier.
Elution Volume (Unconjugated)13.8 mL---
Final Conjugate Yield3.5 mg---
Final Purity (by SEC)>95%Calculated from the chromatogram peak areas.[2]

Table 2: Example of SEC Fraction Analysis by SDS-PAGE

Fraction NumberElution Volume (mL)SDS-PAGE ResultConclusion
F111.0 - 11.5Single band, higher MWPure Conjugate
F211.5 - 12.0Single band, higher MWPure Conjugate
F312.0 - 13.0Faint bands of both speciesMixed Fraction
F413.5 - 14.0Single band, lower MWUnconjugated Protein
F514.0 - 14.5Single band, lower MWUnconjugated Protein

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds.- Inactive maleimide linker (hydrolyzed).- Incorrect buffer pH or composition.- Ensure complete reduction and removal of reducing agent.- Use fresh, anhydrous DMSO/DMF for linker and prepare stock solution immediately before use.[14]- Verify buffer is at pH 6.5-7.5 and free of thiols/amines.[]
Protein Aggregation - High concentration of protein or linker.- Presence of organic solvent (DMSO/DMF).- Protein instability under reaction conditions.- Centrifuge sample before SEC loading.- Reduce the final concentration of organic solvent.- Optimize buffer conditions (e.g., add excipients like glycerol).[13]
Poor SEC Resolution - Column overloading.- Inappropriate column choice.- Flow rate is too high.- Reduce sample volume to <2-5% of column volume.- Select a column with an appropriate fractionation range for your protein and conjugate.[12]- Reduce the flow rate to improve separation.
Loss of Protein During Purification - Non-specific adsorption to column matrix.- Dilution of sample below detection limit.- Include 150 mM NaCl in the mobile phase to reduce ionic interactions.- Concentrate dilute fractions using centrifugal concentrators. Be aware that protein can be lost during this step.[13]

Conclusion

This protocol provides a detailed methodology for the successful conjugation of a this compound linker to a thiol-containing protein and its subsequent purification using Size Exclusion Chromatography. SEC is a robust and effective technique for separating the larger PEGylated conjugate from the unreacted native protein and excess linker, yielding a highly pure product.[][9] Careful optimization of the conjugation reaction and chromatography conditions is essential for achieving high yield and purity, which are critical for downstream applications in research and drug development. The analytical methods described, particularly SDS-PAGE and UV-Vis analysis, are crucial for verifying the success of the conjugation and the purity of the final product.

References

Characterization of Mal-PEG2-C2-Boc Conjugates Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-C2-Boc linker is a heterobifunctional molecule integral to the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its structure incorporates a maleimide (B117702) group for covalent linkage to thiol-containing biomolecules, a discrete polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation steps. Accurate characterization of this linker and its conjugates is paramount for ensuring the quality, consistency, and efficacy of the final therapeutic product. Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of these conjugates. This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry.

Molecular Profile of this compound

A thorough understanding of the molecular properties of this compound is the foundation for its mass spectrometric analysis.

PropertyValueSource
Chemical Formula C₁₅H₂₄N₂O₆[1]
Molecular Weight (Avg.) 328.37 g/mol [1]
Exact Mass 328.1634 Da[1]
IUPAC Name tert-butyl (2-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethyl)carbamate[1]

Mass Spectrometry Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Reconstitution : Dissolve the this compound conjugate in a suitable solvent system. A common starting point is a mixture of acetonitrile (B52724) (ACN) and water (H₂O) with 0.1% formic acid (FA) to promote protonation for positive ion mode ESI.

  • Concentration : The optimal concentration typically ranges from 1 to 10 µM. It is advisable to start with a lower concentration and increase it if the signal intensity is insufficient.

  • Purification : For complex samples, such as conjugation reaction mixtures, prior purification using reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to remove unreacted starting materials and byproducts.[2]

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique well-suited for the analysis of polar molecules like this compound.[3]

  • Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode : Positive ion mode is generally preferred due to the presence of nitrogen atoms that can be readily protonated.

  • Typical ESI Source Parameters :

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 10 - 15 L/min

    • Drying Gas (N₂): 5 - 10 L/min

    • Source Temperature: 100 - 150 °C

  • Data Acquisition : Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-1000.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS is employed to induce fragmentation of the parent ion, providing valuable structural information.

  • Precursor Ion Selection : Isolate the protonated molecule [M+H]⁺ or other relevant adducts (e.g., [M+Na]⁺) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID) : Accelerate the selected precursor ions and collide them with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Collision Energy : The optimal collision energy will vary depending on the instrument and the stability of the precursor ion. A typical starting point is 10-30 eV. It is often beneficial to acquire spectra at multiple collision energies to observe a range of fragment ions.

Data Presentation and Interpretation

Expected Molecular Ions

In positive ion ESI-MS, the following molecular ions are commonly observed for this compound.

Ion SpeciesChemical FormulaCalculated m/z
[M+H]⁺ [C₁₅H₂₅N₂O₆]⁺329.1707
[M+Na]⁺ [C₁₅H₂₄N₂O₆Na]⁺351.1527
[M+K]⁺ [C₁₅H₂₄N₂O₆K]⁺367.1266
[M+NH₄]⁺ [C₁₅H₂₈N₃O₆]⁺346.1973
Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion of this compound is predicted to occur at several key locations within the molecule. The fragmentation of tert-butylcarbamates is well-characterized and typically involves the loss of isobutylene (B52900) and carbon dioxide.[3] The ether linkages of the PEG spacer and the maleimide ring are also susceptible to cleavage.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment
329.17273.1156.06 (C₄H₈)[M+H - isobutylene]⁺
329.17229.12100.05 (C₅H₈O₂)[M+H - isobutylene - CO₂]⁺
329.17199.08130.09 (C₅H₈NO₂)Cleavage of the PEG chain
329.17129.05200.12 (C₉H₁₆N₂O₄)Fragment containing the maleimide group

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound conjugates using mass spectrometry.

G Mass Spectrometry Workflow for this compound Characterization cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Reconstitution Reconstitution in ACN/H2O + 0.1% FA Purification Optional: RP-HPLC Purification Reconstitution->Purification Dilution Dilution to 1-10 µM Purification->Dilution ESI_MS ESI-MS (Full Scan) Dilution->ESI_MS Infusion or LC-MS MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Fragmentation_Analysis Fragmentation Pattern Analysis MS_MS->Fragmentation_Analysis Accurate_Mass Accurate Mass Determination Accurate_Mass->Fragmentation_Analysis Structure_Confirmation Structural Confirmation Fragmentation_Analysis->Structure_Confirmation G Predicted Fragmentation of [this compound+H]⁺ cluster_frags Predicted Fragmentation of [this compound+H]⁺ Parent [M+H]⁺ m/z = 329.17 Frag1 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z = 273.11 Parent->Frag1 - C₄H₈ Frag3 PEG Chain Cleavage Parent->Frag3 Frag4 Maleimide Fragment Parent->Frag4 Frag2 Loss of Isobutylene + CO₂ [M+H - C₅H₈O₂]⁺ m/z = 229.12 Frag1->Frag2 - CO₂

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates with a Mal-PEG2-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2][3] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[3][] This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[3][] Therefore, accurate and robust analytical methods for determining the DAR are essential during the development and manufacturing of ADCs.[]

This application note provides detailed protocols for determining the DAR of ADCs constructed using a maleimide-containing linker, specifically Mal-PEG2-C2-Boc. This type of linker facilitates conjugation to cysteine residues on the antibody. The primary methods covered are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), and UV/Vis Spectroscopy. Each method offers unique advantages and provides different levels of information regarding the drug load distribution.

Analytical Methodologies

The selection of an appropriate analytical method depends on the specific information required (average DAR vs. distribution of species), the stage of development, and the physicochemical properties of the ADC.

1. Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for characterizing cysteine-linked ADCs.[2][5][6][7] It separates ADC species based on their hydrophobicity under non-denaturing conditions, which preserves the native structure of the antibody.[5][7] The conjugation of a hydrophobic drug-linker, such as this compound, increases the overall hydrophobicity of the mAb.[2][8] Consequently, ADC species with higher drug loads will be more retained on the HIC column.[2][6] The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species.[6]

Advantages:

  • Analyzes the intact ADC under native conditions.[5][7]

  • Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[6]

  • High reproducibility and robustness for quality control environments.[2]

Limitations:

  • Typically incompatible with direct MS analysis due to the high concentrations of non-volatile salts in the mobile phase.[8][9]

  • May not resolve positional isomers of ADCs with the same DAR.[8]

2. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC is another powerful technique for ADC analysis. Due to the denaturing conditions (e.g., organic solvents, acidic pH), RP-LC is often used to analyze the subunits of the ADC after reduction of the interchain disulfide bonds.[6][10] This "middle-down" approach separates the light and heavy chains, and their drug-conjugated forms, allowing for the determination of drug distribution on each chain.[1][6] Coupling RP-LC with high-resolution mass spectrometry provides accurate mass measurements for unambiguous peak identification and DAR calculation.[1][11] Intact ADCs can also be analyzed by RP-LC-MS, though this can be more challenging due to the potential for on-column degradation or irreversible binding.[12]

Advantages:

  • Provides detailed information on drug load distribution on both light and heavy chains.[1][6]

  • Directly compatible with MS for mass confirmation of each species.[13]

  • Higher resolution for less hydrophobic, third-generation ADCs compared to HIC.[13]

Limitations:

  • Analysis is performed under denaturing conditions, which does not reflect the native state of the ADC.[9]

  • Intact ADC analysis can be challenging due to the high hydrophobicity of higher DAR species.[12]

3. UV/Vis Spectroscopy

UV/Vis spectroscopy is a simple and rapid method for determining the average DAR.[][15][16] This technique relies on the Beer-Lambert law and requires that the drug and the antibody have distinct absorbance maxima at different wavelengths (e.g., 280 nm for the antibody and another wavelength for the drug's chromophore).[][17][18] By measuring the absorbance of the ADC at these two wavelengths and using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.[15][16]

Advantages:

  • Simple, fast, and requires minimal sample preparation.[][17]

  • Does not require sophisticated chromatography or mass spectrometry equipment.[]

Limitations:

  • Only provides the average DAR, not the distribution of different species.[]

  • Requires accurate extinction coefficients for both the antibody and the drug-linker.[19]

  • The drug-linker must have a suitable chromophore with an absorbance maximum sufficiently separated from that of the antibody.[17]

Experimental Workflows & Diagrams

The following diagrams illustrate the logical workflows for DAR determination.

DAR_Determination_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Output ADC_Sample This compound ADC Sample Intact_ADC Intact ADC for HIC & UV/Vis ADC_Sample->Intact_ADC Reduced_ADC Reduced ADC for RP-LC-MS ADC_Sample->Reduced_ADC DTT Reduction HIC HIC-HPLC Intact_ADC->HIC UVVis UV/Vis Spectroscopy Intact_ADC->UVVis RPLC RP-LC-MS Reduced_ADC->RPLC HIC_Data Distribution of DAR Species (DAR0, DAR2, etc.) HIC->HIC_Data RPLC_Data Distribution on Light & Heavy Chains (L0, L1, H0, H1...) RPLC->RPLC_Data UVVis_Data Concentration of Antibody & Drug UVVis->UVVis_Data Avg_DAR Calculate Weighted Average DAR HIC_Data->Avg_DAR RPLC_Data->Avg_DAR UVVis_Data->Avg_DAR Direct Calculation HIC_Separation_Principle cluster_1 HIC Column (Hydrophobic Stationary Phase) cluster_2 Elution Profile (Decreasing Salt Gradient) DAR0 DAR 0 DAR2 DAR 2 Column Peak0 DAR 0 DAR0->Peak0 Least Hydrophobic (Elutes First) DAR4 DAR 4 Peak2 DAR 2 DAR2->Peak2 Peak4 DAR 4 DAR4->Peak4 Most Hydrophobic (Elutes Last) Column->Elution Elution

References

Application Notes and Protocols for Mal-PEG2-C2-Boc in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The Mal-PEG2-C2-Boc moiety is a versatile linker used in the synthesis of PROTACs. Its structure, featuring a maleimide (B117702) group for potential conjugation, a polyethylene (B3416737) glycol (PEG) spacer to provide appropriate length and solubility, and a Boc-protected amine for further chemical modification, makes it a valuable building block in the development of novel protein degraders.

This document provides detailed application notes and protocols for utilizing PROTACs synthesized with a this compound-derived linker in various cell-based assays. These assays are crucial for characterizing the efficacy and mechanism of action of newly developed PROTACs.

Mechanism of Action

A PROTAC synthesized using the this compound linker operates by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Induces Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: General mechanism of action of a PROTAC synthesized with a this compound linker.

Key Cell-Based Assays and Protocols

The characterization of a novel PROTAC involves a series of cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed protocols for essential experiments.

Assessment of Target Protein Degradation by Western Blot

Western blotting is the most direct method to quantify the degradation of the target protein following PROTAC treatment.

Experimental Workflow:

WB_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Seeding Seed cells in multi-well plates and allow to adhere overnight. B 2. PROTAC Treatment Treat cells with a dose-response or time-course of the PROTAC. Include vehicle control (e.g., DMSO). A->B C 3. Cell Lysis Wash cells with PBS and lyse to extract total protein. B->C D 4. Protein Quantification Determine protein concentration of each lysate (e.g., BCA assay). C->D E 5. SDS-PAGE Separate proteins by size on a polyacrylamide gel. D->E F 6. Protein Transfer Transfer separated proteins to a membrane (e.g., PVDF). E->F G 7. Immunoblotting Probe with primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin). F->G H 8. Detection Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence. G->H I 9. Data Analysis Quantify band intensities and normalize to the loading control. Calculate DC50 and Dmax. H->I

Caption: A typical workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Protocol:

  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • PROTAC Treatment:

    • Dose-Response: Treat cells with increasing concentrations of the this compound-containing PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[2]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing intermittently.[2]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

    • Transfer the supernatant containing the protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C.[1]

  • Detection and Analysis:

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

Quantitative Data Presentation:

The results from the Western blot analysis can be used to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Loading Control)
0 (Vehicle)100
185
1052
10015
50010
10008

Note: The data presented in this table is illustrative and serves as an example of expected results.

From this data, a dose-response curve can be plotted to calculate the DC50 and Dmax values.

Cell Viability Assays

Cell viability assays are performed to assess the cytotoxic effects of the PROTAC on cancer cells, which is often a downstream consequence of degrading an essential protein.

Logical Flow of a Cell Viability Assay:

Viability_Assay_Logic cluster_logic Logic of Cell Viability Assessment A PROTAC Treatment Cells are treated with varying concentrations of the PROTAC. B Incubation Cells are incubated for a defined period (e.g., 72 hours). A->B C Viability Reagent Addition Reagent (e.g., CellTiter-Glo®, CCK-8) is added to the wells. B->C D Signal Generation Viable cells metabolize the reagent, producing a measurable signal (luminescence or color change). C->D E Signal Quantification Signal is measured using a plate reader. D->E F Data Analysis Signal intensity is proportional to the number of viable cells. Calculate IC50. E->F

Caption: The logical progression of a typical cell viability assay for a PROTAC.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound-containing PROTAC (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control.[3]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Presentation:

PROTAC Concentration (µM)% Cell Viability
0 (Vehicle)100
0.0195
0.178
145
522
1015

Note: The data presented in this table is illustrative and serves as an example of expected results.

Conclusion

The this compound linker is a valuable component for the synthesis of PROTACs. The successful development and characterization of these novel protein degraders rely on a robust panel of cell-based assays. The protocols provided herein for Western blotting and cell viability assays offer a foundational framework for researchers to assess the efficacy and cytotoxic effects of their newly synthesized PROTACs. Further biophysical assays to confirm ternary complex formation can also be employed for a more comprehensive understanding of the PROTAC's mechanism of action. Careful and systematic application of these methodologies will undoubtedly accelerate the discovery and development of the next generation of targeted protein degradation therapeutics.

References

Application Notes and Protocols for In Vitro Stability Testing of Mal-PEG2-C2-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mal-PEG2-C2-Boc linker is a chemical entity integral to the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. This linker combines a maleimide (B117702) group for conjugation to thiol-containing molecules (e.g., cysteine residues in antibodies), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and modify pharmacokinetics, and a Boc-protected amine for further functionalization. The in vitro stability of this linker is a critical parameter that influences the efficacy, safety, and overall success of the resulting bioconjugate. This document provides detailed application notes and protocols for assessing the in vitro stability of the this compound linker under various physiologically relevant conditions.

Background and Stability Considerations

Maleimide-based linkers are widely utilized in bioconjugation due to their specific reactivity towards thiols under mild conditions, forming a stable thioether bond. However, the resulting thiosuccinimide linkage can be susceptible to two competing reactions in a physiological environment:

  • Retro-Michael Reaction: This reaction leads to the deconjugation of the linker-payload from the biomolecule, which can result in premature drug release and potential off-target toxicity.[1][2]

  • Hydrolysis of the Thiosuccinimide Ring: This process involves the opening of the succinimide (B58015) ring to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][3] This hydrolysis is often desirable as it stabilizes the conjugate.

The rate of these reactions is influenced by several factors, including pH and the chemical nature of the groups adjacent to the maleimide.[] Increasing pH generally accelerates the hydrolysis of the maleimide group itself and the resulting thiosuccinimide ring.[] The inclusion of a PEG spacer, as in the this compound linker, can enhance the hydrophilicity and may influence the stability profile of the conjugate.[][]

Key In Vitro Stability Assays

Two fundamental in vitro assays are crucial for characterizing the stability of the this compound linker once conjugated to a biomolecule:

  • Plasma Stability Assay: This assay assesses the stability of the conjugate in the circulatory system, providing an indication of its potential for premature payload release and off-target toxicity.[7]

  • pH Stability Assay: This assay evaluates the stability of the linker across a range of pH values, mimicking different physiological and subcellular environments (e.g., blood plasma pH ~7.4, endosomes pH ~5.5-6.0, and lysosomes pH ~4.5-5.0).

The primary analytical technique for monitoring the stability in these assays is typically liquid chromatography-mass spectrometry (LC-MS), which can be used to determine the drug-to-antibody ratio (DAR) over time.[7][8] A decrease in DAR signifies linker cleavage and payload deconjugation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol details the procedure for evaluating the stability of a this compound-conjugated antibody-drug conjugate (ADC) in human plasma.

Materials:

  • This compound conjugated ADC

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads (or other suitable affinity capture resin)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC into pre-warmed human plasma to a final concentration of 1.3 mg/mL.[7] A parallel control sample should be prepared by incubating the ADC in PBS at the same concentration to assess inherent stability.[7]

  • Time Points: Incubate the samples at 37°C.[7] Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to quench any further reaction until analysis.

  • Sample Processing: For each time point, isolate the ADC from the plasma using immunoaffinity capture with Protein A magnetic beads.[7]

  • Analysis: Analyze the captured ADC using an appropriate LC-MS method to determine the average DAR at each time point.[7][8] The supernatant can also be analyzed to quantify the amount of released payload.

  • Data Interpretation: Plot the average DAR as a function of time. A stable conjugate will exhibit minimal loss in DAR over the incubation period.

Protocol 2: pH Stability Assay

This protocol describes the method for assessing the stability of the this compound linker in buffers of varying pH.

Materials:

  • This compound conjugated small molecule or peptide

  • Buffers of varying pH (e.g., pH 5.0, 6.0, 7.4, 8.0)

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of the this compound conjugate.

  • Incubation: Dilute the conjugate stock solution into each of the different pH buffers to a final concentration suitable for analysis.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Analysis: Directly analyze the aliquots by HPLC or LC-MS to quantify the percentage of the intact conjugate remaining at each time point.

  • Data Interpretation: Plot the percentage of intact conjugate against time for each pH condition. This will reveal the pH-dependent stability profile of the linker.

Data Presentation

The following tables present hypothetical but representative data for the in vitro stability of a this compound conjugated ADC.

Table 1: In Vitro Plasma Stability of this compound-ADC at 37°C

Time (Hours)Average DAR in Human PlasmaAverage DAR in PBS (pH 7.4)
03.984.00
243.853.95
483.723.91
723.613.88
963.503.85
1683.253.79

Table 2: pH Stability of a this compound Conjugate at 37°C

Time (Hours)% Intact Conjugate (pH 5.0)% Intact Conjugate (pH 7.4)% Intact Conjugate (pH 8.0)
0100100100
4989592
8969185
24928270
48857055

Visualizations

cluster_workflow Experimental Workflow for In Vitro Stability Testing prep Prepare ADC Stock Solution plasma_inc Incubate with Plasma at 37°C prep->plasma_inc ph_inc Incubate in Buffers of Varying pH at 37°C prep->ph_inc sampling Collect Aliquots at Time Points plasma_inc->sampling ph_inc->sampling capture Immunoaffinity Capture (Plasma Samples) sampling->capture analysis LC-MS or HPLC Analysis sampling->analysis capture->analysis data Data Interpretation (DAR vs. Time or % Intact vs. Time) analysis->data

Caption: Workflow for In Vitro Stability Assays.

cluster_reactions Competing Reactions of Thiosuccinimide Linkage conjugate Thiosuccinimide Conjugate (Antibody-S-Linker) retro Retro-Michael Reaction (Deconjugation) conjugate->retro hydrolysis Thiosuccinimide Hydrolysis conjugate->hydrolysis unstable_products Antibody-SH + Maleimide-Linker retro->unstable_products stable_product Ring-Opened Stable Conjugate hydrolysis->stable_product

Caption: Thiosuccinimide Linkage Stability Pathways.

References

Revolutionizing Drug Discovery: A Guide to Cell Permeability Assays for Mal-PEG2-C2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] A critical determinant of a PROTAC's efficacy is its ability to cross the cell membrane and engage its intracellular target. However, the high molecular weight and large polar surface area of many PROTACs pose significant challenges to their cell permeability.[1][2] This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs, with a focus on those synthesized using the Mal-PEG2-C2-Boc linker.

The this compound is a flexible linker containing a maleimide (B117702) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a C2 alkyl chain, and a Boc-protected amine.[3][4][5][6] This linker is incorporated into PROTACs to connect the target-binding ligand and the E3 ligase-recruiting moiety. The overall physicochemical properties of the final PROTAC molecule, which dictate its permeability, will be a composite of the properties of the warhead, the E3 ligase ligand, and the linker itself. Therefore, robust and reliable cell permeability assays are indispensable for the selection and optimization of PROTAC candidates.

Key Permeability Assessment Strategies

Two primary assays are cornerstones for evaluating the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. Additionally, cellular uptake and localization studies provide valuable insights into the intracellular fate of these molecules.

  • PAMPA: This cell-free assay provides a measure of passive diffusion across an artificial lipid membrane.[7][8] It is a high-throughput and cost-effective method for initial screening of a large number of compounds.[7]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express various transporters, thus mimicking the intestinal epithelium.[9][10][11] It provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport mechanisms.[9][10]

  • Cellular Uptake and Localization: Techniques like flow cytometry and fluorescence microscopy can be employed to quantify the amount of PROTAC that enters the cell and to visualize its subcellular distribution.

Data Presentation

Quantitative data from permeability assays should be presented in a clear and standardized format to facilitate comparison between different PROTAC candidates.

Table 1: Representative PAMPA Permeability Data for PROTACs

PROTAC IdentifierTarget LigandE3 Ligase LigandLinkerApparent Permeability (Papp) (10⁻⁶ cm/s)Reference Compound (Papp) (10⁻⁶ cm/s)
PROTAC-ACompound XPomalidomideThis compounde.g., 1.2 ± 0.2Propranolol (e.g., 15.0 ± 1.5)
PROTAC-BCompound YVHL LigandThis compounde.g., 0.5 ± 0.1Atenolol (e.g., 0.1 ± 0.05)
PROTAC-CCompound ZCRBN LigandThis compounde.g., 2.5 ± 0.4

Table 2: Representative Caco-2 Permeability Data for PROTACs

PROTAC IdentifierPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)% Recovery
PROTAC-Ae.g., 0.8 ± 0.1e.g., 1.6 ± 0.3e.g., 2.0e.g., 85%
PROTAC-Be.g., 0.3 ± 0.05e.g., 0.4 ± 0.08e.g., 1.3e.g., 92%
PROTAC-Ce.g., 1.5 ± 0.2e.g., 0.7 ± 0.1e.g., 0.5e.g., 78%

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of this compound PROTACs.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • Test PROTACs

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane (B42187)

  • Phosphatidylcholine solution in dodecane (e.g., 2% w/v)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with the phosphatidylcholine solution in dodecane and allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve the PROTACs in PBS to the desired concentration (e.g., 100 µM).

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Add the donor solutions to the donor plate wells. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln[1 - (CA(t) / Cequilibrium)]

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membrane Prepare Artificial Membrane assemble Assemble PAMPA Sandwich prep_membrane->assemble prep_donor Prepare Donor Solutions (PROTACs) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (PBS) prep_acceptor->assemble incubate Incubate (4-18 hours) assemble->incubate collect Collect Samples (Donor & Acceptor) incubate->collect quantify Quantify Concentration (LC-MS/MS or UV-Vis) collect->quantify calculate Calculate Papp quantify->calculate

Figure 1: Experimental workflow for the PAMPA assay.
Protocol 2: Caco-2 Permeability Assay

This protocol provides a detailed method for evaluating both passive and active transport of this compound PROTACs across a Caco-2 cell monolayer.[9][10][12]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTACs

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer before the assay. TEER values should be >200 Ω·cm².[12] A post-assay integrity check with Lucifer yellow is also recommended.

  • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[12]

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A→B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the involvement of active efflux transporters.[12]

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21-25 Days seed->differentiate integrity Monolayer Integrity Test (TEER) differentiate->integrity prepare Prepare Monolayers (Wash & Pre-incubate) integrity->prepare transport Bidirectional Transport (A->B & B->A) prepare->transport incubate Incubate (1-2 hours) transport->incubate collect Collect Samples incubate->collect quantify Quantify Concentration (LC-MS/MS) collect->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Figure 2: Experimental workflow for the Caco-2 permeability assay.
Protocol 3: Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the intracellular accumulation of fluorescently labeled this compound PROTACs or PROTACs that have intrinsic fluorescence.

Materials:

  • Target cell line

  • Cell culture medium

  • Fluorescently labeled or intrinsically fluorescent PROTACs

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed the target cells in a multi-well plate and culture until they reach the desired confluency.

  • PROTAC Treatment: Treat the cells with varying concentrations of the fluorescent PROTAC for a defined period (e.g., 1, 4, or 24 hours). Include an untreated control.

  • Cell Harvesting: Wash the cells with PBS to remove any unbound PROTAC. Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of individual cells.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group. This will provide a relative measure of cellular uptake.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_harvest Cell Harvesting cluster_analysis Analysis seed Seed Cells treat Treat with Fluorescent PROTAC seed->treat wash Wash with PBS treat->wash detach Detach with Trypsin wash->detach resuspend Resuspend in PBS detach->resuspend flow Flow Cytometry Analysis resuspend->flow quantify Quantify Mean Fluorescence Intensity flow->quantify

Figure 3: Experimental workflow for the cellular uptake assay using flow cytometry.

PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein. Understanding this mechanism is crucial for interpreting permeability data in the context of overall drug efficacy.

PROTAC_Mechanism cluster_formation Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Protein of Interest (Target) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI recruits Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation degrades

Figure 4: Simplified signaling pathway of PROTAC-mediated protein degradation.

By employing these robust assay protocols and data analysis frameworks, researchers can effectively characterize the cell permeability of their this compound PROTACs, a critical step in the development of novel and effective protein-degrading therapeutics.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with Mal-PEG2-C2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of proteins utilizing a maleimide-functionalized polyethylene (B3416737) glycol (PEG) linker with a tert-butyloxycarbonyl (Boc)-protected amine (Mal-PEG2-C2-Boc). This heterobifunctional linker allows for a two-step conjugation strategy. Initially, the maleimide (B117702) group reacts with free sulfhydryl groups on the protein, typically from cysteine residues. Subsequently, the Boc protecting group is removed from the terminal amine, which can then be conjugated to a payload, such as a fluorescent dye. This methodology is particularly relevant in the fields of bioconjugation, drug development (e.g., antibody-drug conjugates or ADCs), and proteomics.

The maleimide group provides high selectivity for thiol groups under physiological pH conditions, forming a stable thioether bond.[1] The PEG spacer enhances solubility and reduces potential steric hindrance. The Boc-protected amine offers a versatile handle for the subsequent attachment of various molecules, including fluorophores for imaging and tracking studies.

Data Presentation

The following table summarizes hypothetical quantitative data for the labeling of a model protein (e.g., a monoclonal antibody, mAb) with a fluorescent dye using the this compound linker. This data is intended to serve as a guideline for expected outcomes.

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
Linker:Protein Molar Ratio 10:120:120:1
Reaction Time (Maleimide) 2 hours4 hours4 hours
Reaction Temperature Room TempRoom Temp4°C
Boc Deprotection Reagent 20% TFA in DCM50% TFA in DCM50% TFA in DCM
Deprotection Time 30 min30 min60 min
Dye:Linker Molar Ratio 5:15:110:1
Degree of Labeling (DOL) 1.83.54.2
Labeling Efficiency (%) 45%88%95%
Protein Recovery (%) >90%>85%>80%
Conjugate Stability (4°C) >95% after 14 days>95% after 14 days>90% after 14 days

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of this compound to a Protein

This protocol describes the conjugation of the maleimide group of the linker to free thiol groups on a protein.

Materials:

  • Protein with accessible thiol groups (e.g., antibody, enzyme)

  • This compound linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-ethylmaleimide or free cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Avoid using dithiothreitol (B142953) (DTT) as it needs to be removed before adding the maleimide linker.

  • Linker Preparation:

    • Dissolve the this compound linker in a suitable organic solvent (e.g., DMSO or DMF) to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound linker to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light if the final payload is light-sensitive.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a 2-fold molar excess of N-ethylmaleimide or free cysteine relative to the initial amount of the maleimide linker. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis. For SEC, use a resin with an appropriate molecular weight cutoff for the protein.

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected protein-linker conjugate from Protocol 1

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Organic Solvent: Dichloromethane (DCM)

  • Neutralization Buffer: PBS, pH 7.4

  • Purification System: SEC or dialysis cassettes

Procedure:

  • Lyophilization (Optional):

    • For reactions in organic solvents, lyophilize the purified protein-linker conjugate to remove the aqueous buffer.

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction progress by mass spectrometry to confirm the loss of the Boc group (mass change of -100.12 Da).

  • Solvent Removal and Neutralization:

    • Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

    • Immediately redissolve the protein conjugate in a cold neutralization buffer (e.g., PBS, pH 7.4).

  • Purification:

    • Purify the deprotected protein-linker conjugate using SEC or dialysis to remove any remaining TFA and byproducts.

Protocol 3: Fluorescent Dye Conjugation to the Deprotected Amine

This protocol describes the attachment of an amine-reactive fluorescent dye to the newly exposed amine on the protein-linker conjugate.

Materials:

  • Deprotected protein-linker conjugate with a free amine

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative)

  • Reaction Buffer: Bicarbonate buffer (100 mM, pH 8.3-8.5) or PBS (pH 7.4-8.0)

  • Quenching Reagent: Tris-HCl or glycine (B1666218)

  • Purification System: SEC or dialysis cassettes

Procedure:

  • Dye Preparation:

    • Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Adjust the pH of the deprotected protein-linker conjugate solution to 8.3-8.5 using a bicarbonate buffer for NHS-ester dyes.

    • Add a 5- to 20-fold molar excess of the dissolved fluorescent dye to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM to react with any excess dye. Incubate for 30 minutes.

  • Final Purification:

    • Purify the final fluorescently labeled protein conjugate from excess dye and reaction byproducts using SEC or extensive dialysis.

Protocol 4: Characterization of the Fluorescently Labeled Protein

1. Degree of Labeling (DOL) Determination:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye (A_max).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein

    • Where CF is the correction factor (A_280 of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

2. Mass Spectrometry:

  • Use MALDI-TOF or ESI-MS to determine the molecular weight of the final conjugate. The increase in mass should correspond to the addition of the linker and the fluorescent dye.

3. SDS-PAGE:

  • Run the labeled protein on an SDS-PAGE gel and visualize the bands under UV light (for the fluorescent dye) and with Coomassie staining (for the protein) to confirm successful conjugation and assess purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_conjugation1 Step 1: Maleimide Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_conjugation2 Step 3: Fluorescent Labeling cluster_characterization Characterization protein Protein Solution reduce Reduction (optional) with TCEP protein->reduce conjugate1 Conjugation Reaction reduce->conjugate1 linker This compound linker->conjugate1 purify1 Purification (SEC/Dialysis) conjugate1->purify1 deprotect TFA Treatment purify1->deprotect neutralize Neutralization deprotect->neutralize purify2 Purification (SEC/Dialysis) neutralize->purify2 conjugate2 Conjugation Reaction purify2->conjugate2 dye Amine-Reactive Dye dye->conjugate2 purify3 Final Purification conjugate2->purify3 dol DOL Calculation purify3->dol ms Mass Spectrometry purify3->ms sds SDS-PAGE purify3->sds signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space labeled_protein Fluorescently Labeled Protein receptor Surface Receptor labeled_protein->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking release Signal Release/ Protein Degradation lysosome->release Processing

References

Troubleshooting & Optimization

How to prevent maleimide hydrolysis of Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG2-C2-Boc. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions to help prevent the hydrolysis of the maleimide (B117702) group in this compound during your experiments.

Understanding Maleimide Hydrolysis

Maleimide-based linkers are widely used in bioconjugation, particularly for attaching molecules to cysteine residues on proteins. However, the maleimide group is susceptible to hydrolysis, a reaction where the maleimide ring opens up to form a maleamic acid. This process is undesirable as the resulting maleamic acid is no longer reactive with thiols, leading to a loss of conjugation efficiency and potentially complicating downstream analysis.

The stability of the maleimide group is highly dependent on the pH of the solution. Hydrolysis is significantly accelerated at neutral to basic pH levels (pH > 7). Therefore, careful control of experimental conditions is crucial to ensure the success of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker containing a maleimide group, a short polyethylene (B3416737) glycol (PEG) spacer, a C2 alkyl chain, and a Boc-protected amine. The maleimide group is designed to react with thiols (e.g., from cysteine residues), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation steps.

Q2: What is maleimide hydrolysis and why is it a problem?

Maleimide hydrolysis is the chemical breakdown of the maleimide ring in the presence of water, which converts the thiol-reactive maleimide into a non-reactive maleamic acid. This is a significant issue in bioconjugation because it reduces the concentration of the active linker available to react with your target molecule, thereby lowering the efficiency of your conjugation reaction.

Q3: What are the main factors that cause maleimide hydrolysis?

The primary factor that influences the rate of maleimide hydrolysis is the pH of the solution. The hydrolysis rate increases significantly as the pH rises above 7. Other factors that can contribute to hydrolysis include elevated temperatures and prolonged incubation times.

Q4: What is the optimal pH range for working with this compound?

To minimize hydrolysis, it is recommended to perform conjugation reactions with maleimides in a pH range of 6.5 to 7.5. While the reaction between a maleimide and a thiol is faster at higher pH, so is the rate of hydrolysis. Therefore, a compromise must be made to ensure both efficient conjugation and minimal hydrolysis. For storage of the reconstituted linker, a slightly acidic pH of 5 to 6 is often preferred.

Q5: How can I detect and quantify maleimide hydrolysis?

Maleimide hydrolysis can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can separate the intact maleimide-containing molecule from its hydrolyzed maleamic acid form, allowing for quantification of each species. UV-Vis spectrophotometry can also be used, as the maleimide group has a characteristic absorbance that changes upon hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low conjugation efficiency Maleimide hydrolysis: The maleimide group on the linker has hydrolyzed and is no longer reactive.- Prepare fresh solutions of this compound immediately before use.- Ensure the pH of your reaction buffer is between 6.5 and 7.5.- Reduce the reaction time or perform the reaction at a lower temperature (e.g., 4°C).- Confirm the integrity of your linker stock using HPLC or MS.
Incorrect buffer composition: Certain buffer components can interfere with the conjugation reaction.- Avoid buffers containing primary amines (e.g., Tris) if the Boc-protecting group is to be removed in the same step.- Ensure the buffer does not contain thiols that could compete with your target molecule.
Inconsistent results between experiments Variability in linker stability: The amount of active, non-hydrolyzed linker varies between experiments.- Aliquot your stock solution of this compound upon receipt and store it at -20°C or below.- Avoid repeated freeze-thaw cycles.- Always use freshly prepared solutions for your experiments.
Appearance of unexpected peaks in HPLC/MS analysis Hydrolysis product: The unexpected peak may correspond to the hydrolyzed maleamic acid form of the linker.- Run a control sample of the linker in your reaction buffer over time to monitor for hydrolysis.- Compare the mass of the unexpected peak to the expected mass of the hydrolyzed product.

Data on Maleimide Stability

The stability of the maleimide group is highly dependent on the pH of the environment. The following table summarizes the approximate half-life of a typical maleimide compound at different pH values and temperatures.

pH Temperature (°C) Approximate Half-life
7.025~ 10 hours
7.437~ 1-2 hours
8.025~ 1 hour
8.525< 30 minutes

Note: These are approximate values and the actual half-life may vary depending on the specific molecule and buffer conditions.

Visualizing Maleimide Hydrolysis and Prevention

Maleimide Hydrolysis Pathway

The following diagram illustrates the chemical transformation of the maleimide group into a non-reactive maleamic acid in the presence of water.

G cluster_hydrolysis Maleimide Hydrolysis Maleimide Thiol-Reactive Maleimide Maleamic_Acid Non-Reactive Maleamic Acid Maleimide->Maleamic_Acid + H₂O (pH > 7)

Caption: Pathway of maleimide ring-opening hydrolysis.

Experimental Workflow for Preventing Hydrolysis

To ensure successful conjugation, it is critical to follow a workflow that minimizes the exposure of the maleimide linker to conditions that promote hydrolysis.

G cluster_workflow Recommended Experimental Workflow A 1. Prepare fresh stock of this compound in anhydrous DMSO C 3. Add linker to buffer immediately before use A->C B 2. Prepare reaction buffer (pH 6.5 - 7.5) B->C D 4. Initiate conjugation reaction promptly C->D E 5. Purify conjugate D->E

Caption: Workflow to minimize maleimide hydrolysis.

Key Experimental Protocols

Protocol for Reconstitution and Storage of this compound
  • Reconstitution:

    • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

    • Reconstitute the linker in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

    • Vortex briefly to ensure the linker is fully dissolved.

  • Storage:

    • For short-term storage (less than a week), the reconstituted stock solution can be stored at -20°C.

    • For long-term storage, it is recommended to create single-use aliquots of the stock solution and store them at -80°C.

    • Avoid repeated freeze-thaw cycles as this can introduce moisture and lead to hydrolysis.

Protocol for a Typical Conjugation Reaction
  • Buffer Preparation:

    • Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), with a pH between 6.5 and 7.5.

    • Degas the buffer to remove dissolved oxygen, which can promote disulfide bond formation between thiols.

  • Protein Preparation:

  • Conjugation:

    • Immediately before starting the reaction, add the required amount of the freshly prepared this compound stock solution to your protein solution in the reaction buffer.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching and Purification:

    • After the incubation period, quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

    • Purify the resulting conjugate using size-exclusion chromatography (SEC), affinity chromatography, or another suitable method to remove excess linker and quenching agent.

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG2-C2-Boc. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low conjugation efficiency during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conjugation efficiency with this compound?

Low efficiency in thiol-maleimide conjugation reactions is typically traced back to one of four key areas:

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, rendering it inactive.[1][2]

  • Unavailable Thiols: The target cysteine residues on your biomolecule may be oxidized and forming disulfide bonds, or they may be sterically inaccessible.[1][3]

  • Suboptimal Reaction Conditions: The reaction buffer's pH, composition, and the molar ratio of reactants are critical and can significantly impact the outcome.[4]

  • Reagent Quality: Improper storage or handling of the this compound reagent can lead to its degradation.

Q2: What is the optimal pH for the thiol-maleimide reaction?

The thiol-maleimide reaction is most efficient and selective within a pH range of 6.5 to 7.5 .[5][6]

  • Below pH 6.5: The concentration of the reactive thiolate anion decreases, slowing down the reaction rate.

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly.[2][7] Additionally, competitive side reactions with primary amines (like lysine (B10760008) residues) can occur.[5][7]

Q3: Which buffers should I use for the conjugation reaction?

It is crucial to use a non-amine, thiol-free buffer. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • MES

Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol) as they will compete with the intended reaction.[4]

Q4: How should I prepare and store the this compound reagent?

Proper handling is critical to maintain the reagent's reactivity.

  • Storage: Store the solid reagent desiccated at -20°C.[4]

  • Preparation: Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF immediately before use.[4][8] Avoid repeated freeze-thaw cycles of stock solutions. Maleimide solutions should not be stored in aqueous buffers.[4]

Q5: How can I confirm that my conjugation was successful?

Several analytical techniques can be used to characterize the conjugate and determine the efficiency of the reaction. The choice of method depends on the properties of your biomolecule.

  • Mass Spectrometry (LC-MS): Provides a direct measurement of the molecular weight, allowing for confirmation of the conjugate and calculation of the drug-to-antibody ratio (DAR).[9]

  • Hydrophobic Interaction Chromatography (HIC): A widely used method for analyzing cysteine-linked conjugates, capable of separating species with different DARs.[9]

  • Reversed-Phase HPLC (RP-HPLC): Useful for more detailed analysis of drug load distribution.[9]

  • UV-Vis Spectrophotometry: A quick but less accurate method that can provide an estimate of the average DAR.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low conjugation efficiency.

ProblemPossible CauseRecommended Solution
Low or No Conjugate Detected Maleimide Hydrolysis • Ensure this compound was stored correctly at -20°C.• Prepare stock solutions in anhydrous DMSO or DMF and use immediately.[4]• Maintain reaction buffer pH between 6.5 and 7.5.
Thiol Inaccessibility or Oxidation • Reduce disulfide bonds using a 10-100 fold molar excess of a reducing agent like TCEP.[1][11]• TCEP is often preferred as it does not need to be removed prior to adding the maleimide reagent.[4][12]• If using DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.[4]• Degas buffers and add 1-5 mM EDTA to prevent re-oxidation of thiols.[4]
Incorrect Buffer Composition • Use a non-amine, thiol-free buffer such as PBS or HEPES.[3][4]
Suboptimal Molar Ratio • Start with a 10-20 fold molar excess of the this compound reagent over the thiol-containing molecule.[4][8]• Perform small-scale experiments to optimize the ratio for your specific application.
Inconsistent Results Between Experiments Variable Maleimide Activity • Standardize the time the maleimide reagent is in an aqueous solution before initiating the reaction.• Use fresh aliquots of the maleimide stock solution for each experiment.• Ensure consistent reaction temperature.
Variable Thiol Availability • Ensure consistent and complete reduction of disulfide bonds in each experiment.• Consider quantifying free thiols using Ellman's reagent before conjugation to ensure consistency.[4]
Conjugate is Unstable Retro-Michael Reaction • The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione.[1][13]• After conjugation, consider inducing hydrolysis of the succinimide (B58015) ring by adjusting the pH to 8.5-9.0 to form a more stable, acyclic linkage.[1][14]

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol provides a general workflow for conjugating this compound to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

1. Antibody Reduction (Generation of Free Thiols)

  • Buffer Exchange: Exchange the antibody into a degassed, amine-free buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

  • Add Reducing Agent: Add a 10-20 fold molar excess of TCEP solution to the antibody.[15]

  • Incubation: Incubate the mixture at 30-37°C for 1-2 hours to reduce the disulfide bonds.[16][17]

2. Conjugation Reaction

  • Prepare Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution.

  • Add Reagent: Add the desired molar excess (e.g., 10-20 fold over available thiols) of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO should typically be below 10%.

  • Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[4][8]

3. Quenching and Purification

  • Quench: Add a small molecule thiol like N-acetyl-cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide.

  • Purify: Remove excess this compound reagent and quenching agent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

4. Boc Deprotection (Optional Second Step)

  • If the exposed amine is required for a subsequent reaction, the Boc protecting group must be removed.

  • Method: This is typically achieved by treating the purified conjugate with an acid, such as trifluoroacetic acid (TFA), in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[18]

Visualizations

Below are diagrams illustrating key workflows and relationships in the conjugation process.

cluster_start Starting Materials cluster_process Conjugation Process cluster_end Final Product A Antibody with Disulfide Bonds C Step 1: Reduction (e.g., with TCEP) A->C B This compound E Step 2: Conjugation (pH 6.5 - 7.5) B->E D Reduced Antibody with Free Thiols (-SH) C->D D->E F Antibody-PEG-C2-Boc Conjugate E->F start Low Conjugation Efficiency Observed check_pH Is pH between 6.5 and 7.5? start->check_pH check_thiols Are thiols available and reduced? check_pH->check_thiols Yes adjust_pH Adjust buffer pH to 6.5-7.5 check_pH->adjust_pH No check_reagent Was maleimide reagent prepared fresh? check_thiols->check_reagent Yes reduce_ab Add TCEP to reduce disulfide bonds check_thiols->reduce_ab No check_ratio Is molar ratio optimal? check_reagent->check_ratio Yes prepare_reagent Prepare fresh maleimide stock in anhydrous DMSO check_reagent->prepare_reagent No optimize_ratio Test a range of molar excess ratios check_ratio->optimize_ratio No success Successful Conjugation check_ratio->success Yes adjust_pH->check_thiols reduce_ab->check_reagent prepare_reagent->check_ratio optimize_ratio->success

References

Technical Support Center: Mal-PEG2-C2-Boc in Protein and Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the side reactions of Mal-PEG2-C2-Boc with proteins and peptides. The following information is designed to address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with a protein or peptide?

A1: The primary reaction is a Michael addition, where the maleimide (B117702) group of the linker reacts with a sulfhydryl group (thiol) from a cysteine residue on the protein or peptide. This forms a stable thioether bond.[1][2][3] This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.[1][3][4]

Q2: What are the most common side reactions observed during conjugation with this compound?

A2: The most common side reactions include:

  • Hydrolysis of the Maleimide Ring: The maleimide group can undergo hydrolysis, rendering it inactive for conjugation. This reaction is accelerated at higher pH.[4][5][6]

  • Retro-Michael Reaction (Thiol Exchange): The formed thiosuccinimide linkage is reversible and can react with other free thiols, such as glutathione (B108866) in a biological environment, leading to payload exchange and potential off-target effects.[4][7][8][9]

  • Reaction with Primary Amines: At pH values above 7.5, the maleimide group can lose its chemoselectivity and react with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues.[3][4][10]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[2][11]

  • Post-Conjugation Hydrolysis of the Thiosuccinimide Ring: The succinimide (B58015) ring of the conjugate can undergo hydrolysis. This is often a desired reaction as the resulting ring-opened product is more stable and resistant to the retro-Michael reaction.[12][13][14]

Q3: My conjugation efficiency is low. What are the potential causes?

A3: Low conjugation efficiency can be due to several factors:

  • Hydrolyzed Maleimide: The this compound reagent may have been prematurely hydrolyzed. It is crucial to prepare aqueous solutions of the reagent immediately before use.[4]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein might be sterically hindered or have formed disulfide bonds, which are unreactive towards maleimides.[4][15]

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4] At lower pH, the reaction rate is significantly reduced.

  • Presence of Competing Thiols: The reaction buffer should be free of other thiol-containing compounds like DTT or beta-mercaptoethanol.[15]

Q4: How can I improve the stability of my final conjugate and prevent payload loss?

A4: To enhance the in-vivo stability of your maleimide conjugate, you can induce the hydrolysis of the thiosuccinimide ring after the initial conjugation. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) until the ring-opening is complete, which can be monitored by mass spectrometry.[4] The resulting product is more stable and less prone to thiol exchange.[12][13] Alternatively, for conjugates with N-terminal cysteines, allowing the reaction to proceed for an extended period can facilitate the formation of a stable thiazine ring.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Maleimide group has hydrolyzed.Prepare fresh solutions of this compound in a dry, compatible organic solvent like DMSO or DMF and add to the aqueous reaction buffer immediately before starting the conjugation.[4]
Cysteine residues are oxidized (disulfide bonds).Pre-reduce the protein/peptide with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][15]
Incorrect reaction pH.Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide reaction.[3][4]
Insufficient molar ratio of the linker.Increase the molar excess of the this compound linker to the protein/peptide. A 10-20 fold molar excess is a good starting point.[4]
Poor In-Vivo Stability / Payload Loss Retro-Michael reaction (thiol exchange) with endogenous thiols.After the initial conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 and incubating until ring-opening is confirmed by mass spectrometry.[4]
For N-terminal cysteine conjugates, incomplete rearrangement.After the initial conjugation, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to promote the formation of the stable thiazine product. Monitor by HPLC-MS.[4]
Heterogeneous Product Profile Reaction with primary amines (e.g., lysine).Maintain the reaction pH below 7.5 to ensure the chemoselectivity of the maleimide for thiols.[3][4]
Incomplete reaction or presence of side products.Purify the conjugate using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the desired product from unreacted materials and side products.[16]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation:

    • Dissolve the protein containing a free cysteine in a degassed buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2.

    • If the cysteine residues are in a disulfide bond, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[4]

    • If a thiol-containing reducing agent like DTT was used, it must be removed prior to adding the maleimide reagent, for example, by using a desalting column.[15]

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF.

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted maleimide by adding a small molecule thiol such as cysteine or beta-mercaptoethanol.

    • Purify the conjugate from excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[17]

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use UV-Vis spectroscopy to determine the degree of labeling (if the payload has a distinct absorbance).

    • Confirm the identity and purity of the conjugate by mass spectrometry (MS) and HPLC.[17]

Protocol 2: Post-Conjugation Stabilization by Thiosuccinimide Ring Hydrolysis
  • Initial Conjugation:

    • Follow the general conjugation protocol (Protocol 1).

  • Ring-Opening:

    • After confirming the formation of the initial conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer.

    • Incubate the mixture at room temperature or 37°C.

    • Monitor the progress of the hydrolysis by mass spectrometry, looking for an increase in mass corresponding to the addition of a water molecule.

    • Once the hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[4]

Visualizations

G Primary and Side Reaction Pathways of Maleimide Conjugation cluster_primary Primary Reaction cluster_side Side Reactions cluster_stabilization Stabilization Protein-SH Protein-SH Thiosuccinimide Adduct Thiosuccinimide Adduct Protein-SH->Thiosuccinimide Adduct + Mal-PEG-R pH 6.5-7.5 Mal-PEG-R Mal-PEG-R Hydrolyzed Maleimide Hydrolyzed Maleimide Mal-PEG-R->Hydrolyzed Maleimide + H2O (especially pH > 7.5) Amine Adduct Amine Adduct Mal-PEG-R->Amine Adduct + Protein-NH2 (pH > 7.5) Thiol Exchange Product Thiol Exchange Product Thiosuccinimide Adduct->Thiol Exchange Product + R'-SH (Retro-Michael) Thiazine Product Thiazine Product Thiosuccinimide Adduct->Thiazine Product (N-terminal Cys) Ring-Opened Adduct Ring-Opened Adduct Thiosuccinimide Adduct->Ring-Opened Adduct + H2O (pH > 8.0)

Caption: Key reaction pathways in maleimide chemistry.

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield check_reagent Is the this compound solution freshly prepared? start->check_reagent prepare_fresh Prepare fresh reagent solution in dry solvent. check_reagent->prepare_fresh No check_cysteines Are cysteine residues reduced and accessible? check_reagent->check_cysteines Yes prepare_fresh->check_cysteines reduce_protein Pre-reduce protein with TCEP. check_cysteines->reduce_protein No check_ph Is the reaction pH between 6.5 and 7.5? check_cysteines->check_ph Yes reduce_protein->check_ph adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_ratio Is the molar ratio of linker to protein sufficient? check_ph->check_ratio Yes adjust_ph->check_ratio increase_ratio Increase molar excess of the linker. check_ratio->increase_ratio No success Successful Conjugation check_ratio->success Yes increase_ratio->success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing Mal-PEG2-C2-Boc Reactions with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG2-C2-Boc and other maleimide-containing reagents for thiol conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4][5][6] This pH range provides an excellent balance between reaction rate and selectivity for thiol groups.[6] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][3][5]

Q2: What are the consequences of performing the conjugation reaction outside the optimal pH range?

Performing the reaction outside the recommended pH of 6.5-7.5 can lead to several undesirable outcomes:

  • Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group (with a typical pKa of ~8.5) is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).[4][6]

  • Above pH 7.5: Two primary side reactions become prominent:

    • Reaction with Amines: The selectivity for thiols is reduced as primary amines (e.g., from lysine (B10760008) residues) become deprotonated and can react with the maleimide (B117702).[1][2][4][6]

    • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[1][2][4][6][7] This hydrolysis reaction inactivates the maleimide reagent before it can react with the target thiol.[2]

Q3: How stable is the this compound reagent in an aqueous solution?

Maleimide reagents like this compound are susceptible to hydrolysis in aqueous solutions. The rate of this hydrolysis increases with higher pH.[1][2][6] It is strongly recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and to avoid storing them in aqueous buffers for extended periods.[1][2][6] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][6]

Q4: My maleimide-thiol conjugate is unstable. What could be the cause?

The thioether bond formed between a maleimide and a thiol can be reversible through a process called the retro-Michael reaction.[1][4] In a thiol-rich environment, such as in vivo with glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects.[1][4] This is a significant consideration for applications like antibody-drug conjugates (ADCs).

Q5: How can I improve the stability of my maleimide-thiol conjugate?

To create a more stable conjugate and prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation is complete.[1][4] This is achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating it.[1] The resulting ring-opened succinamic acid thioether is stable and resistant to thiol exchange.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Conjugation Efficiency Hydrolyzed Maleimide Reagent: The this compound reagent may have been inactivated by hydrolysis in an aqueous solution.[1]- Always prepare aqueous solutions of the maleimide reagent immediately before use.[1][2] - For storage, dissolve the reagent in a dry, aprotic solvent such as DMSO or DMF.[1][6]
Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[1][4]- Verify the pH of your reaction buffer using a calibrated pH meter. - Use a non-nucleophilic buffer like phosphate (B84403) (PBS), HEPES, or Tris within the pH 6.5-7.5 range.[4][5][8]
Oxidized or Inaccessible Thiols: The thiol groups on your target molecule may have formed disulfide bonds or are sterically hindered. Disulfides do not react with maleimides.[1][9]- Pre-reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][8] A 10-100 fold molar excess of TCEP is typically sufficient.[1][8] - If excess TCEP is used, it may need to be removed using a desalting column before adding the maleimide reagent.[1]
Suboptimal Molar Ratio: The molar ratio of the maleimide reagent to the thiol-containing molecule may be too low.- Increase the molar excess of the this compound reagent. A starting point of a 10-20 fold molar excess is common.[5][8]
Poor Selectivity (Reaction with other groups) pH is too High: The reaction is being performed at a pH above 7.5, leading to reactions with primary amines.[1][2]- Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[5]
Conjugate Instability (Loss of payload) Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing, especially in the presence of other thiols.[1][4]- After the initial conjugation, perform a controlled hydrolysis step by incubating the conjugate at pH 8.5-9.0 to form a stable ring-opened structure.[1][4]
Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement to a stable thiazine ring can occur.[1][10]- If possible, avoid using proteins or peptides with an N-terminal cysteine for conjugation.[10] - Alternatively, performing the conjugation at a lower pH (around 5.0) can prevent this rearrangement, but the reaction will be slower.[10]

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Protein
  • Protein Preparation and Disulfide Reduction (if necessary):

    • Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5.[8][9][11]

    • If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP.[5]

    • Incubate the solution at room temperature for 30-60 minutes.[5]

    • If necessary, remove excess TCEP using a desalting column.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[1][6][8]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.[8]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[8][9] Protect the reaction from light if using a fluorescently-labeled maleimide.[8]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by gel filtration (e.g., Sephadex G-25) or dialysis.[9][11]

  • Characterization:

    • Confirm the identity and purity of the conjugate using techniques such as Mass Spectrometry and SDS-PAGE.[5]

Protocol for Post-Conjugation Stabilization by Hydrolysis
  • Initial Conjugation and Purification:

    • Perform the maleimide-thiol conjugation and purify the conjugate as described in the general protocol above.

  • pH Adjustment:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0.[1]

  • Incubation:

    • Incubate the solution at room temperature or 37°C.[1]

    • Monitor the progress of the ring-opening hydrolysis by mass spectrometry until the reaction is complete.[1]

  • Final Buffer Exchange:

    • Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[1]

Visual Guides

Maleimide_Thiol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Reduce Reduce Disulfides (TCEP, pH 7.0-7.5) Thiol_Molecule->Reduce Conjugate Conjugation Reaction (pH 6.5-7.5) Reduce->Conjugate Maleimide_Reagent Prepare Maleimide Reagent in DMSO/DMF Maleimide_Reagent->Conjugate Purify Purification (e.g., Gel Filtration) Conjugate->Purify Stabilize Optional Stabilization (pH 8.5-9.0) Purify->Stabilize Final_Product Stable Conjugate Purify->Final_Product If stabilization is not required Stabilize->Final_Product

Caption: Experimental workflow for maleimide-thiol conjugation.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Is pH 6.5-7.5? Start->Check_pH Check_Reagent Maleimide Reagent Fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Thiols Thiols Reduced? Check_Reagent->Check_Thiols Yes Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Reduce_Thiols Add TCEP Check_Thiols->Reduce_Thiols No Increase_Ratio Increase Maleimide Molar Ratio Check_Thiols->Increase_Ratio Yes Adjust_pH->Start Prepare_Fresh->Start Reduce_Thiols->Start Success Successful Conjugation Increase_Ratio->Success

Caption: Troubleshooting logic for low conjugation efficiency.

Reaction_Pathways cluster_desired Desired Pathway (pH 6.5-7.5) cluster_stabilized Stabilization Pathway cluster_side Side Reactions Reactants Maleimide + Thiol Desired_Product Thioether Adduct (Potentially Reversible) Reactants->Desired_Product Michael Addition Hydrolysis Maleimide Hydrolysis (pH > 7.5) Reactants->Hydrolysis Amine_Reaction Reaction with Amines (pH > 7.5) Reactants->Amine_Reaction Hydrolyzed_Product Stable Ring-Opened Adduct (pH > 8.5) Desired_Product->Hydrolyzed_Product Hydrolysis

Caption: Key reaction pathways in maleimide-thiol chemistry.

References

Technical Support Center: Mal-PEG2-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during conjugation with Mal-PEG2-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a heterobifunctional crosslinker. It contains three key components:

  • Maleimide (B117702) (Mal): This group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond.

  • Polyethylene Glycol (PEG2): A short, hydrophilic PEG spacer (two ethylene (B1197577) glycol units) that increases the aqueous solubility of the linker and the final conjugate, which can help mitigate aggregation.

  • Boc-protected Amine (C2-Boc): A two-carbon chain with a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions to reveal the amine, allowing for subsequent conjugation steps.

This linker is often used to conjugate proteins or peptides to other molecules, such as small molecule drugs or other biomolecules, in a controlled, stepwise manner.

Q2: What are the primary causes of protein aggregation when using this compound?

A2: Protein aggregation during conjugation with this compound can be caused by several factors:

  • Increased Hydrophobicity: The C2-Boc moiety can increase the overall hydrophobicity of the protein conjugate, leading to aggregation as the modified proteins attempt to minimize their exposure to the aqueous environment.

  • Suboptimal Reaction Conditions:

    • pH: The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] At pH values above 7.5, maleimides can react with primary amines (like lysine (B10760008) residues), leading to non-specific conjugation and potential cross-linking.[1] Higher pH also increases the rate of maleimide hydrolysis, rendering the linker inactive.

    • Protein Concentration: High concentrations of the protein increase the likelihood of intermolecular interactions, which can lead to aggregation.

  • Instability of the Thioether Bond: The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols. This can lead to deconjugation and subsequent aggregation.

  • Presence of Reducing Agents: Residual reducing agents, used to reduce disulfide bonds to generate free thiols, can react with the maleimide group of the linker, preventing conjugation to the protein.

Q3: How can I detect and quantify aggregation in my conjugation reaction?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or opalescence in the reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the formation of large, insoluble aggregates.

  • Size Exclusion Chromatography (SEC-HPLC): This is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of soluble aggregates that are not visible to the naked eye.

Q4: Can I improve the stability of the final conjugate to prevent aggregation over time?

A4: Yes, the stability of the thiosuccinimide bond can be enhanced. After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (around 8.5-9.0). This ring-opened form is much less prone to the retro-Michael reaction and subsequent thiol exchange.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues during your conjugation experiments with this compound.

Observation Potential Cause Recommended Action
Visible precipitation or turbidity during the conjugation reaction. 1. High protein concentration. 2. Suboptimal buffer pH. 3. Hydrophobic nature of the linker. 1. Lower the protein concentration. 2. Ensure the reaction buffer pH is between 6.5 and 7.5. 3. Add solubility-enhancing excipients (e.g., arginine, low concentrations of non-ionic detergents).4. Consider using a linker with a longer, more hydrophilic PEG chain if aggregation persists.
Low conjugation efficiency and presence of high molecular weight species in SEC-HPLC. 1. Hydrolysis of the maleimide group. 2. Oxidation of protein thiols. 3. Insufficient removal of reducing agents. 4. Incorrect molar ratio of linker to protein. 1. Prepare aqueous solutions of this compound immediately before use. 2. Ensure complete reduction of disulfide bonds using a reducing agent like TCEP just before conjugation. 3. Thoroughly remove the reducing agent using a desalting column. 4. Optimize the molar ratio of the linker to the protein. Start with a 10-20 fold molar excess of the linker.
Increase in aggregate formation during storage of the purified conjugate. Instability of the thiosuccinimide bond (retro-Michael reaction). Perform a post-conjugation hydrolysis step. Incubate the purified conjugate at pH 8.5-9.0 for 2-4 hours to open the thiosuccinimide ring and form a more stable succinamic acid thioether. Monitor the conversion by mass spectrometry.
Broad peaks or poor resolution in SEC-HPLC analysis. Non-specific interactions between the conjugate and the SEC column matrix. Optimize the mobile phase. The addition of salts (e.g., 150 mM NaCl) or a small percentage of an organic solvent (e.g., isopropanol) can help reduce these interactions.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • This compound

  • Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

    • Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

    • Mix gently and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the linker is attached to a fluorescent dye.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Analysis of Aggregation by SEC-HPLC

This protocol outlines a general method for analyzing protein aggregation using SEC-HPLC.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight of the protein

  • Mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0)

  • Protein conjugate sample

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the protein conjugate sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Inject the prepared sample onto the SEC column.

    • Monitor the elution profile at 280 nm.

    • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

  • Data Analysis:

    • Calculate the percentage of each species (monomer, aggregates) by dividing the peak area of that species by the total peak area of all species.

Protocol 3: Analysis of Aggregation by DLS

This protocol provides a general procedure for assessing the size distribution and presence of aggregates using DLS.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Protein conjugate sample

  • Buffer matching the sample buffer

Procedure:

  • Instrument Setup:

    • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index) according to the sample and buffer conditions.

  • Sample Preparation:

    • Filter the protein conjugate sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

    • Ensure the sample is free of air bubbles.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution data. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.

    • Evaluate the polydispersity index (PDI). A higher PDI value suggests a more heterogeneous sample, which can be indicative of aggregation.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis protein Thiol-containing Protein reduction Disulfide Reduction (with TCEP) protein->reduction purification1 TCEP Removal (Desalting Column) reduction->purification1 reaction Conjugation Reaction (pH 6.5-7.5, RT, 2h) purification1->reaction linker This compound (dissolved in DMSO) linker->reaction purification2 Purification (SEC or Dialysis) reaction->purification2 analysis Aggregation Analysis (SEC-HPLC, DLS) purification2->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? conc High Protein Concentration start->conc Yes ph Incorrect pH start->ph Yes hydrophobicity Linker Hydrophobicity start->hydrophobicity Yes stability Thioether Bond Instability start->stability Yes lower_conc Lower Concentration conc->lower_conc adjust_ph Adjust pH (6.5-7.5) ph->adjust_ph add_excipients Add Solubility Enhancers hydrophobicity->add_excipients stabilize Post-conjugation Hydrolysis stability->stabilize end Aggregation Mitigated lower_conc->end adjust_ph->end add_excipients->end stabilize->end

References

How to improve the solubility of Mal-PEG2-C2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Mal-PEG2-C2-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a heterobifunctional crosslinker containing a maleimide (B117702) group, a 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer is hydrophilic and generally enhances solubility in aqueous media.[1] However, the overall solubility can be influenced by the other components of the molecule it is conjugated to, which may be hydrophobic.

Q2: In which common solvents can I dissolve this compound?

A2: While specific data for this compound is limited, a structurally similar compound, NH2-PEG2-C2-Boc, is soluble in DMSO at ≥ 100 mg/mL.[2] It is also soluble at ≥ 2.5 mg/mL in aqueous formulations containing co-solvents like PEG300 and Tween-80.[2] Generally, this compound is expected to be soluble in organic solvents such as DMSO and DMF.[3] Initial dissolution in a small amount of a water-miscible organic solvent before dilution in an aqueous buffer is a common strategy.[3]

Q3: How does pH affect the stability and solubility of this compound conjugates?

A3: The maleimide group is most reactive with thiols at a pH range of 6.5-7.5.[4] Above pH 7.5, the maleimide group can undergo hydrolysis, which would affect its conjugation efficiency.[3] The Boc protecting group is stable under basic and nucleophilic conditions but can be removed under acidic conditions. This deprotection can increase the polarity and potentially the aqueous solubility of the conjugate.

Q4: Can temperature be used to improve the solubility of this compound conjugates?

A4: Gently warming the solution (e.g., to 30-40°C) can help dissolve the conjugate.[5] The solubility of compounds in polyethylene glycol (PEG) generally increases with temperature.[6] However, prolonged heating at high temperatures should be avoided as it can accelerate the hydrolysis of the maleimide group, especially at pH values above 7.5.[3]

Troubleshooting Guide

Problem: The this compound conjugate precipitates out of solution when diluted into an aqueous buffer.

Possible Causes:

  • High final concentration of organic solvent: Many proteins and other biomolecules can precipitate if the final concentration of the organic co-solvent (like DMSO or DMF) is too high.[3]

  • Poor intrinsic solubility of the conjugate: The molecule conjugated to the this compound linker may be highly hydrophobic, leading to poor overall solubility in aqueous solutions.

  • Incorrect buffer pH or salt concentration: The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate.

Solutions:

Solution Detailed Steps Expected Outcome
Optimize Co-solvent Concentration 1. Prepare a concentrated stock solution of the conjugate in a minimal amount of anhydrous DMSO or DMF. 2. Add the stock solution dropwise to the vigorously stirred aqueous buffer. 3. Ensure the final concentration of the organic solvent is low, typically below 10%.[3]The conjugate remains in solution without precipitation.
Adjust Buffer Conditions 1. Experiment with different buffer pH values within the stable range for the maleimide group (pH 6.5-7.5). 2. Test various salt concentrations (e.g., 50 mM, 150 mM NaCl) to find the optimal condition for solubility.Improved solubility of the conjugate in the aqueous buffer.
Use Solubility Enhancers 1. Incorporate solubility-enhancing agents into the aqueous buffer, such as PEG300 or non-ionic surfactants like Tween-80.[2] 2. For a 1 mL final volume, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]Enhanced solubility, allowing for higher concentrations of the conjugate to be used in aqueous solutions.
Sonication 1. After adding the conjugate to the solvent, place the vial in a sonicator bath. 2. Sonicate for short intervals until the conjugate is dissolved.Dissolution of small particles and aggregates, leading to a clear solution.

Quantitative Solubility Data

The following table summarizes the known solubility of a structurally similar compound, NH2-PEG2-C2-Boc, which can serve as a useful reference for this compound.

Solvent/Formulation Solubility Reference
DMSO≥ 100 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Conjugates
  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound conjugate in a clean, dry vial.

    • Add a minimal volume of anhydrous DMSO or DMF to achieve a high concentration stock solution (e.g., 50-100 mg/mL).

    • Vortex or gently warm the solution (to 30-40°C) until the conjugate is completely dissolved.

  • Dilution into Aqueous Buffer:

    • Vigorously stir the target aqueous buffer (e.g., PBS, pH 7.0).

    • Add the stock solution dropwise to the stirring buffer to the desired final concentration.

    • Ensure the final percentage of the organic solvent is kept to a minimum (ideally <10%).

  • Troubleshooting:

    • If precipitation occurs, try using a more dilute stock solution or adding the stock solution more slowly.

    • Consider using a formulation with solubility enhancers as described in the troubleshooting guide.

Protocol 2: Boc Deprotection to Potentially Increase Aqueous Solubility

This protocol should be considered if the Boc group is not required for the final application and increased polarity is desired.

  • Dissolution: Dissolve the Boc-protected this compound conjugate in dichloromethane (B109758) (DCM).

  • Acidic Treatment: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Visual Guides

experimental_workflow cluster_dissolution Solubilization Protocol start Weigh this compound Conjugate stock Dissolve in minimal anhydrous DMSO/DMF start->stock dilute Add dropwise to stirring aqueous buffer stock->dilute precipitate Precipitation Occurs dilute->precipitate No dilute->precipitate Yes end Clear Solution precipitate->end troubleshoot Troubleshoot: - Lower co-solvent % - Adjust pH/salt - Add enhancers precipitate->troubleshoot troubleshoot->dilute signaling_pathway cluster_factors Factors Influencing Solubility Solubility Solubility of This compound Conjugate PEG PEG Spacer (Hydrophilic) PEG->Solubility Increases Boc Boc Group (Less Polar) Boc->Solubility Decreases (in H2O) Maleimide Maleimide Group Maleimide->Solubility ConjugatedMolecule Conjugated Molecule (Variable Polarity) ConjugatedMolecule->Solubility Major Influence Solvent Solvent System (pH, Co-solvents, Temp) Solvent->Solubility Modulates

References

Technical Support Center: Purifying Mal-PEG2-C2-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Antibody-Drug Conjugates (ADCs) constructed with a Maleimide-PEG2-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying ADCs with a Mal-PEG2-C2-Boc linker?

The purification of this compound ADCs presents several distinct challenges stemming from the components of the linker-drug system. The primary hurdles include:

  • High Aggregate Levels: The hydrophobic nature of the linker and the Boc-protected payload can induce aggregation during and after the conjugation reaction.[1][2] These aggregates must be removed to ensure product safety and efficacy.[3][4]

  • Process-Related Impurities: The crude reaction mixture contains various impurities that need to be cleared, such as unconjugated antibodies, excess free linker-payload, and organic solvents (e.g., DMSO, DMA) used to dissolve the hydrophobic components.[2][5][6]

  • Linker Instability: Maleimide-based linkers can be unstable. The thiosuccinimide linkage formed with cysteine residues on the antibody is susceptible to a retro-Michael reaction, which leads to premature drug release.[7][8] Additionally, the succinimide (B58015) ring can undergo hydrolysis, which, while stabilizing the linkage against the retro-Michael reaction, creates a new source of heterogeneity.[7][][10][11]

  • Product Heterogeneity: The final product is often a heterogeneous mixture of species with different drug-to-antibody ratios (DAR).[] Purification methods are needed to isolate the desired DAR species or narrow the distribution.[][]

  • Boc Group Stability: The tert-Butyloxycarbonyl (Boc) protecting group is acid-labile.[14][15] Exposure to low pH conditions during purification, such as in certain ion-exchange chromatography steps, could lead to premature deprotection and introduce further impurities.

Q2: Which chromatography techniques are most effective for purifying these ADCs?

There is no single "best" method; often, a multi-step approach is required.[5][16] The most common and effective techniques include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is exceptionally well-suited for separating ADC species based on the hydrophobicity conferred by the drug-linker.[17] It can effectively resolve molecules with different DAR values (e.g., DAR0, DAR2, DAR4) and is a gold standard for quality assessment.[][18][19]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high-molecular-weight species (aggregates) and low-molecular-weight impurities like unconjugated linker-payload.[16]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge differences. It can be effective in removing aggregates and certain process-related impurities.[] Cation exchange (CEX) is often used in flow-through mode to remove impurities.[1]

  • Membrane Chromatography: This technique offers higher flow rates and can shorten process times.[] It has been successfully used in tandem (e.g., CEX and HIC membranes) to remove free payload, aggregates, and unwanted DAR species in a single run.[20][21]

Q3: How does the PEG2 spacer influence purification?

The short polyethylene (B3416737) glycol (PEG2) spacer is intended to increase the hydrophilicity of the linker-payload, which can improve solubility and reduce aggregation.[22] However, the overall construct, especially with a hydrophobic payload and Boc group, often remains quite hydrophobic. While the PEG linker helps, it may not be sufficient to completely prevent aggregation, making purification steps like SEC and HIC essential.[22]

Troubleshooting Guide

Problem 1: High Levels of Aggregation After Conjugation

Q: My SEC analysis shows >10% high molecular weight species (aggregates) in my crude ADC. How can I reduce this?

A: High aggregation is a common issue driven by the hydrophobic drug-linker.[1]

Possible Causes & Solutions:

  • Sub-optimal Conjugation Conditions: The presence of organic co-solvents and hydrophobic linker-payloads can promote aggregation.[1]

    • Solution: Optimize the conjugation reaction. Screen different buffers, pH levels (typically near neutral), and temperatures. Minimize the concentration of organic solvent to the lowest level required to maintain payload solubility.

  • Ineffective Purification Method: Your current method may not be suitable for aggregate removal.

    • Solution: Implement a dedicated aggregate removal step. SEC is the most direct method.[16] Alternatively, methods like HIC, IEX, or Hydroxyapatite Chromatography (HAP) have proven effective at reducing aggregate content to below 1%.[][23]

Problem 2: Low Purification Yield

Q: I am losing a significant amount of my ADC during the purification process. What are the likely causes and how can I improve the yield?

A: Low yield can result from several factors during purification.

Possible Causes & Solutions:

  • Product Precipitation on Column: The high hydrophobicity of the ADC can cause it to "crash out" or precipitate on the chromatography column, especially in HIC at high salt concentrations.

    • Solution: Perform solubility studies before loading the column.[24] Adjust the mobile phase; for HIC, consider using a less kosmotropic salt than ammonium (B1175870) sulfate (B86663) or lowering the initial salt concentration.[17]

  • Aggressive Elution Conditions: Harsh elution conditions (e.g., very low pH in CEX, high organic content in reversed-phase) can lead to product loss and aggregation.

    • Solution: Optimize your elution gradient to be as gentle as possible. Use shallow gradients to separate the target ADC from impurities.[24]

  • Non-specific Binding: The ADC may be binding irreversibly to the column matrix or other components of the purification train.

    • Solution: Ensure all surfaces are compatible with ADCs. Consider adding mild detergents or arginine to buffers, which has been shown to decrease aggregate content and improve recovery.[4]

Problem 3: Poor Resolution of DAR Species in HIC

Q: My HIC chromatogram shows broad, overlapping peaks, and I cannot resolve the different DAR species. How can I improve the separation?

A: Achieving good resolution in HIC requires careful method development.[17]

Possible Causes & Solutions:

  • Incorrect Salt or Gradient: The type of salt and the gradient slope are critical for HIC separation.[17]

    • Solution: Screen different salt types (e.g., ammonium sulfate, sodium chloride) and optimize the starting concentration. A shallower gradient over a longer run time will almost always improve resolution.[19][24]

  • Inappropriate Column Chemistry: The stationary phase may not be optimal for your specific ADC.

    • Solution: Test HIC columns with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether). A column with lower hydrophobicity might provide better selectivity for your ADC.[17]

  • Linker Hydrolysis: If the succinimide ring hydrolyzes during the process, it creates two diastereomers for each conjugated cysteine. This doubles the number of expected peaks, leading to a more complex and poorly resolved chromatogram.

    • Solution: Control the pH and temperature of the process to minimize hydrolysis.[][25] Maintain pH levels between 6.0 and 7.5. If hydrolysis is desired for stability, it should be driven to completion before final purification to ensure a homogenous product.[11]

Data & Protocols

Data Presentation

The following table presents illustrative data from a hypothetical purification screen for a this compound ADC. These values are representative examples based on typical outcomes for ADC purification.

Table 1: Comparison of Purification Strategies for a this compound ADC

ParameterCrude ADCMethod A: SECMethod B: HIC (Phenyl)Method C: Tandem MC (CEX-HIC)
Yield (%) 100857080
Purity (monomer, %) LMW 90>99>99>99
Aggregates (%) 10<1<1<1
Average DAR 3.83.84.04.0
Free Linker-Payload (%) ~2<0.1<0.1<0.1
Primary Goal -Aggregate RemovalDAR EnrichmentImpurity Removal & DAR Polish
Experimental Protocols

Protocol: Purification of this compound ADC by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for purifying a cysteine-linked ADC to enrich for a specific DAR species (e.g., DAR4). Note: This is an example protocol and must be optimized for your specific ADC and system.[18][24][26]

1. Materials & Buffers:

  • HIC Column: Phenyl Sepharose High Performance or similar.

  • Buffer A (Binding/Equilibration): 50 mM Sodium Phosphate (B84403), 1.5 M Ammonium Sulfate, pH 7.0.

  • Buffer B (Elution): 50 mM Sodium Phosphate, pH 7.0.

  • Crude ADC: Post-conjugation reaction mixture, filtered through a 0.22 µm filter.

2. Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Buffer A until the UV baseline is stable.

  • Sample Preparation & Loading:

    • Dilute the crude ADC with Buffer A to a final ammonium sulfate concentration of 1.5 M. Ensure the protein concentration is appropriate for the column size (e.g., 5-10 mg/mL of resin).

    • Load the prepared sample onto the column at a controlled flow rate.

  • Wash: Wash the column with 3-5 CV of Buffer A to remove any unbound impurities.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20 CV. Species will elute in order of increasing hydrophobicity (and therefore, increasing DAR).

    • Unconjugated antibody (DAR0) will elute first.

    • DAR2, DAR4, DAR6, and DAR8 species will follow sequentially.

  • Fraction Collection: Collect fractions (e.g., 0.5 CV each) throughout the elution gradient.

  • Analysis: Analyze the collected fractions by UV spectroscopy, SEC (for aggregation), and RP-HPLC or mass spectrometry (for DAR confirmation) to identify the fractions containing the desired ADC species with high purity.

  • Pool & Buffer Exchange: Pool the desired fractions and perform a buffer exchange into the final formulation buffer using Tangential Flow Filtration (TFF) or dialysis.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Quality Control conjugation Conjugation Reaction (Antibody + this compound-Drug) capture Step 1: Capture & Buffer Exchange (e.g., TFF or Protein A) conjugation->capture Crude ADC aggregate_removal Step 2: Aggregate Removal (Size Exclusion Chromatography) capture->aggregate_removal Aggregates Removed dar_separation Step 3: DAR Separation (Hydrophobic Interaction Chromatography) aggregate_removal->dar_separation Monomer Pool formulation Step 4: Formulation (TFF into Final Buffer) dar_separation->formulation Pure DAR Pool qc QC Analysis (SEC, HIC, MS, Endotoxin) formulation->qc Final Drug Substance Troubleshooting_Aggregation start High Aggregates in Post-Purification SEC? check_hic Was HIC used for purification? start->check_hic Yes check_sec Was a dedicated SEC step included? check_hic->check_sec No solubility_issue Potential solubility issue during HIC. Precipitation on column? check_hic->solubility_issue Yes add_sec Action: Add a final SEC polishing step post-HIC. check_sec->add_sec Yes, but still aggregates no_sec Action: Implement a dedicated SEC step for aggregate removal. check_sec->no_sec No optimize_hic Action: Optimize HIC. - Lower starting salt conc. - Add arginine to buffer. - Screen different resins. solubility_issue->optimize_hic

References

Minimizing off-target reactions of Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mal-PEG2-C2-Boc

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker by providing detailed troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker containing a maleimide (B117702) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a C2 alkyl chain, and a Boc-protected amine. The maleimide group reacts specifically with thiol (sulfhydryl) groups, primarily on cysteine residues of proteins and peptides, to form a stable thioether bond. The Boc-protected amine, after deprotection, can be used for subsequent conjugation. This linker is commonly used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][][5][6] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][6]

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to avoid storing the compound in aqueous solutions due to the maleimide group's susceptibility to hydrolysis.[7][8] If a stock solution is required, use a dry, biocompatible organic solvent such as DMSO or DMF and store it at -20°C.[1][7][8] Aqueous solutions of the linker should be prepared immediately before use.[7][8]

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

A3: The ideal pH range for the reaction between a maleimide group and a thiol is 6.5-7.5.[7][8][9] Within this range, the reaction is highly selective for thiols.[8] At pH values below 6.5, the reaction rate decreases. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine, leading to off-target modifications.[7][8][9]

Q4: How is the Boc protecting group removed?

A4: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is typically removed under anhydrous acidic conditions.[10] A common reagent for Boc deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[11][12] Other acidic solutions, such as HCl in dioxane, can also be used.[13]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency 1. Hydrolyzed Maleimide: The maleimide ring has opened due to exposure to moisture or high pH, rendering it inactive.[7][8]2. Oxidized/Inaccessible Thiols: The target cysteine residues on the protein have formed disulfide bonds or are sterically hindered.[7]3. Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5.[7][9]4. Presence of Thiols in Buffer: Reagents like DTT or β-mercaptoethanol are competing with the target protein for the maleimide.[9]1. Prepare fresh aqueous solutions of the maleimide linker immediately before use. Store stock solutions in dry DMSO or DMF.[7][8]2. Pre-reduce the protein with a disulfide-free reducing agent like TCEP.[7][14][15] Use a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7][14] Remove excess TCEP before adding the maleimide linker.[7]3. Ensure the reaction buffer is degassed and maintained at a pH between 6.5 and 7.5.[8][14]4. Use thiol-free buffers. If a reducing agent is necessary, use TCEP and remove it prior to conjugation.[9]
Poor In-Vivo Stability / Payload Loss 1. Retro-Michael Reaction: The thioether bond is reversible and can undergo exchange with other thiols, such as glutathione, in vivo.[7][8][16][17]1. After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened structure. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[7][18] Monitor the ring-opening by mass spectrometry.
Off-Target Labeling 1. Reaction with Amines: The reaction pH is too high (e.g., >8.0), causing the maleimide to react with primary amines like lysine.[7][9]1. Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[8]
Heterogeneous Product 1. Incomplete Conjugation: Not all available thiols have reacted.2. Hydrolysis of Succinimidyl Thioether: The conjugate itself can undergo hydrolysis over time, resulting in a mixture of ring-closed and ring-opened species.[19][20]3. Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[7][21]1. Increase the molar excess of the maleimide linker (e.g., 10-20 fold excess over the protein).[7][14]2. To achieve a homogeneous product, intentionally drive the hydrolysis to completion by raising the pH to 8.5-9.0 post-conjugation.[7]3. To avoid this, avoid using N-terminal cysteines for conjugation where a stable succinimidyl thioether is desired. Alternatively, performing the conjugation at a lower pH (around 5) can prevent the rearrangement, but the subsequent handling must also be under acidic conditions.[21]
Side Reactions During Boc Deprotection 1. Degradation of Other Functional Groups: The acidic conditions required for Boc removal may affect other acid-sensitive groups in the molecule.1. Use milder deprotection conditions, such as more dilute TFA or HCl in dioxane at 0°C.[13] Monitor the reaction closely by TLC or LC-MS to find the optimal time for complete deprotection with minimal side product formation.

Experimental Protocols

Protocol 1: General Protein-Mal-PEG2-C2-Boc Conjugation
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.2-7.5.[7][15] The buffer must be free of any thiol-containing compounds.[9]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the solution.[7][14]

    • Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to reduce the disulfides.[14][15]

    • Remove excess TCEP using a desalting column (e.g., size-exclusion chromatography).[7]

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14]

    • Immediately add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution.[7][14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Purification:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.[15]

Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
  • Initial Conjugation:

    • Follow the conjugation and purification steps outlined in Protocol 1.

  • Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[7]

    • Incubate the solution at room temperature or 37°C.[7]

    • Monitor the progress of the ring-opening reaction by mass spectrometry until hydrolysis is complete.

    • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[7]

Protocol 3: Boc Deprotection
  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in anhydrous dichloromethane (DCM).

    • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).[11][12]

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

Visualizations

Maleimide_Reaction_Pathway Protein_SH Protein-SH (Cysteine Thiol) Conjugate Thiosuccinimide Conjugate (Reversible) Protein_SH->Conjugate  Michael Addition  (pH 6.5-7.5) Mal_Linker This compound Mal_Linker->Conjugate Hydrolyzed_Conjugate Hydrolyzed Conjugate (Stable) Conjugate->Hydrolyzed_Conjugate  Hydrolysis  (pH > 8.5)

Caption: Desired reaction pathway for this compound conjugation.

Off_Target_Reactions cluster_maleimide This compound Mal_Linker Maleimide Group Hydrolysis Maleamic Acid (Inactive) Mal_Linker->Hydrolysis  H₂O, pH > 7.5 Amine_Reaction Amine Adduct (e.g., Lysine) Mal_Linker->Amine_Reaction  R-NH₂, pH > 7.5 Thiol_Exchange Payload Migration (Loss of Efficacy) Conjugate Thiosuccinimide Conjugate Conjugate->Thiol_Exchange  Retro-Michael  (e.g., + Glutathione)

Caption: Key off-target reactions of the maleimide group.

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_pH Is pH 6.5-7.5? Start->Check_pH Check_Thiols Are Cysteines Reduced? Check_pH->Check_Thiols Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Reagent Is Maleimide Linker Fresh? Check_Thiols->Check_Reagent Yes Reduce_Protein Reduce with TCEP & Purify Check_Thiols->Reduce_Protein No Use_Fresh_Reagent Prepare Fresh Linker Solution Check_Reagent->Use_Fresh_Reagent No Success Successful Conjugation Check_Reagent->Success Yes Adjust_pH->Check_pH Reduce_Protein->Check_Thiols Use_Fresh_Reagent->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Impact of buffer conditions on Mal-PEG2-C2-Boc stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of Mal-PEG2-C2-Boc under various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for performing a conjugation reaction with this compound?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This range provides the best balance between a rapid reaction rate and high selectivity for thiol groups. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, which slows down the conjugation reaction.[2] Above pH 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis, and the reaction loses selectivity as primary amines (e.g., from lysine (B10760008) residues) can begin to react with the maleimide.[1][2]

Q2: How stable is the maleimide group of this compound in aqueous buffers?

The maleimide group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with higher pH.[2][3][4] It is highly recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[1] Maleimide ring-opening hydrolysis becomes more rapid at pH values above 7.5.[2][4] For instance, at pH 7.4, the hydrolysis of maleimide groups is significantly faster than at pH 5.5.[4]

Q3: Can I store this compound in a buffer solution?

It is not recommended to store this compound in aqueous buffer solutions due to the potential for hydrolysis of the maleimide group.[1][2] For storage, it is best to use a dry, water-miscible, and biocompatible solvent such as DMSO or DMF and store at -20°C or -80°C for long-term stability.[1][5] Aqueous solutions should be made fresh for each experiment.[1]

Q4: What is the stability of the Boc protecting group under typical conjugation conditions?

The tert-butyloxycarbonyl (Boc) protecting group is stable under the recommended neutral to slightly acidic pH conditions (pH 6.5-7.5) for maleimide-thiol conjugation. The Boc group is known for its stability in basic and nucleophilic environments but is readily cleaved under acidic conditions.[6][7] Therefore, during the conjugation reaction, the Boc group on the C2-amine of this compound is expected to remain intact.

Q5: What are the common side reactions to be aware of during conjugation?

Besides maleimide hydrolysis, other potential side reactions include:

  • Reaction with amines: At pH values above 7.5, primary amines can react with the maleimide group.[1][2]

  • Retro-Michael reaction: The thiosuccinimide linkage formed after conjugation can be reversible, leading to deconjugation. This process can be mitigated by hydrolysis of the thiosuccinimide ring, which forms a stable derivative.[8][9]

  • Thiazine (B8601807) rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement to a more stable six-membered thiazine structure can occur, especially at or above physiological pH.[10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency Hydrolysis of the maleimide group. Prepare fresh solutions of this compound immediately before use. Ensure the pH of the reaction buffer is between 6.5 and 7.5.[1][2]
Low concentration of reactive thiolate. Ensure the pH of the reaction buffer is not below 6.5.[2]
Presence of interfering substances. The buffer should be free of thiols and primary/secondary amines.[1] Ensure complete removal of reducing agents like DTT before adding the maleimide reagent.[1]
Protein aggregation during conjugation Increased hydrophobicity. The conjugation of the this compound linker can increase the hydrophobicity of the protein. Using hydrophilic linkers like PEG can help increase the solubility of the final conjugate.[1]
High protein concentration. If possible, dilute the reaction mixture to reduce the chances of aggregation.[1]
Suboptimal buffer conditions. Optimize the reaction buffer by maintaining a pH between 6.5 and 7.5. Consider using buffers like PBS, Tris, or HEPES.[1]
Unexpected deprotection of the Boc group Acidic conditions. The Boc group is labile to acid.[6][7] Ensure that the reaction and purification steps are not performed under strong acidic conditions. If acidic conditions are required for other reasons, the Boc group will likely be removed.
Instability of the final conjugate Retro-Michael reaction. The thiosuccinimide linkage can be reversible.[9] In some cases, allowing for hydrolysis of the thiosuccinimide ring can lead to a more stable product.[9] N-aryl maleimides can form more stable conjugates.[13]

Data Summary

Table 1: pH Dependence of Maleimide Stability

pHStability of Maleimide GroupReaction Rate of HydrolysisReference
3.0 - 5.5High stabilitySlow[4]
6.5 - 7.5Moderate stability, optimal for conjugationModerate, increases with pH[1][2][4]
> 7.5Low stabilityRapid[2][4]
9.0Very low stabilityVery rapid[4]

Table 2: Half-lives of Thiosuccinimide Hydrolysis for Maleimide-PEG-Biotin Conjugates

Functional Group on MaleimidepH 7.4, 22 °C (T1/2 in hr)pH 7.4, 37 °C (T1/2 in hr)pH 8.6, 22 °C (T1/2 in hr)Reference
Alkyl963210[13]
Phenyl6.41.50.8[13]
F-phenyl4.30.70.4[13]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4). The buffer should be de-gassed and free of any primary amines or thiols.[1] If the protein has disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like DTT, followed by its complete removal using a desalting column.[1]

  • This compound Preparation: Immediately before use, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF, and then dilute it into the conjugation buffer.[1]

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. A molar excess of the maleimide reagent (e.g., 10-20 fold) is typically used to drive the reaction to completion.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to react with any unreacted maleimide.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other suitable chromatography techniques to remove excess unreacted this compound and quenching reagent.

Protocol 2: Deprotection of the Boc Group

  • Dissolution: Dissolve the Boc-protected conjugate in a suitable organic solvent such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common condition is using a mixture of 25-50% TFA in DCM.[7]

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Purification: Purify the deprotected conjugate using an appropriate method, such as HPLC or precipitation, to remove any residual TFA and byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation A Protein Preparation (Buffer: pH 6.5-7.5) C Conjugation Reaction (1-2h at RT or overnight at 4°C) A->C B This compound (Freshly Prepared Solution) B->C D Quenching (e.g., L-cysteine) C->D E Purification (e.g., SEC) D->E F Boc-Protected Conjugate E->F

Caption: Workflow for protein conjugation with this compound.

troubleshooting_logic Troubleshooting Low Conjugation Yield A Low Conjugation Yield B Check Reagent Stability A->B C Check Reaction pH A->C D Check Buffer Composition A->D E Use Freshly Prepared This compound B->E Degraded? F Adjust pH to 6.5-7.5 C->F Incorrect? G Ensure Buffer is Free of Thiols and Amines D->G Interfering substances?

Caption: Troubleshooting guide for low conjugation yield.

stability_factors Factors Affecting this compound Stability A This compound Stability F Maleimide Hydrolysis A->F G Boc Group Stability A->G B pH B->A C Buffer Composition C->A D Temperature D->A E Storage Conditions E->A

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Boc Deprotection of Mal-PEG2-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the Boc deprotection of Maleimide-PEG2-C2-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for Boc deprotection of Mal-PEG2-C2-Boc conjugates?

The most common and generally effective method for Boc deprotection of such conjugates is treatment with a strong acid, typically trifluoroacetic acid (TFA), in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[1] The reaction is usually performed at room temperature and is typically complete within 30 minutes to a few hours.[1]

Q2: Is the maleimide (B117702) group stable under the acidic conditions of Boc deprotection?

Yes, the maleimide group is generally stable under the acidic conditions required for Boc deprotection using TFA.[1][2] However, the maleimide ring can be susceptible to hydrolysis, particularly at neutral to high pH values that may be encountered during the reaction work-up.[3][4]

Q3: What are the primary side reactions to be aware of during and after the deprotection?

The main side reactions of concern involve the maleimide moiety. These include:

  • Hydrolysis: The maleimide ring can undergo hydrolysis to form a maleamic acid derivative, which is unreactive towards thiols. This is more prevalent at neutral to basic pH.[3][4][]

  • Reaction with Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, their reactivity with amines (like the newly deprotected amine of another molecule) increases at pH values above 7.5.[3][4][]

  • Retro-Michael Reaction: After conjugation with a thiol, the resulting thiosuccinimide linkage can be reversible, especially in the presence of other thiols.[3]

Q4: How can I monitor the progress of the Boc deprotection reaction?

The reaction progress can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to monitor the disappearance of the starting material and the appearance of the product, confirming the mass change upon Boc removal.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic signal for the tert-butyl protons of the Boc group can confirm the completion of the reaction.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Symptom: LC-MS analysis shows a significant amount of starting material remaining after the reaction.

Potential Cause Suggested Solution
Insufficient Acid Concentration or Strength Increase the concentration of TFA. A common range is 20-50% (v/v) TFA in DCM.[1] For resistant substrates, using neat TFA might be necessary.
Inadequate Reaction Time Extend the reaction time. Monitor the reaction at regular intervals (e.g., every 30 minutes) using LC-MS or TLC to determine the optimal reaction time.[1]
Low Reaction Temperature While the reaction is typically run at room temperature, gentle warming (e.g., to 30-40°C) can sometimes facilitate deprotection of sterically hindered substrates. However, use caution as this may also increase the risk of side reactions.
Poor Solubility of the Conjugate Ensure the this compound conjugate is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative anhydrous solvents.
Moisture in the Reaction The presence of water can interfere with the acidic conditions. Ensure that the solvent (DCM) and TFA are anhydrous and the reaction is performed under a dry atmosphere (e.g., nitrogen or argon).
Issue 2: Degradation of the Maleimide Group

Symptom: LC-MS analysis shows the presence of a species with a mass increase of +18 Da, corresponding to the hydrolyzed maleimide (maleamic acid).

Potential Cause Suggested Solution
Hydrolysis during Aqueous Work-up The maleimide ring is susceptible to hydrolysis at neutral to high pH.[3][4] When neutralizing the reaction mixture, use a mild base like saturated sodium bicarbonate solution and perform the extraction quickly. Avoid prolonged exposure to basic aqueous conditions.
Storage in Protic or Aqueous Solvents Do not store the deprotected product in aqueous buffers for extended periods before conjugation, especially at neutral or higher pH.[4] If storage in solution is necessary, use a dry, aprotic solvent like DMSO or DMF and store at low temperatures.[4]
Issue 3: Observation of Unexpected Side Products

Symptom: LC-MS analysis reveals unexpected masses in the product mixture.

Potential Cause Suggested Solution
Reaction of Deprotected Amine with Maleimide At pH > 7.5, the newly formed primary amine can react with the maleimide group of another molecule, leading to dimerization or oligomerization.[3][4] After deprotection and neutralization, maintain the pH of the solution in the range of 6.5-7.5 for subsequent conjugation steps.[4]
Alkylation from Boc Cation The tert-butyl cation generated during deprotection can potentially alkylate electron-rich moieties. While less common for this specific conjugate, if sensitive functional groups are present elsewhere in the molecule, the addition of a scavenger like triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v) to the reaction mixture can mitigate this.

Experimental Protocols

Standard Boc Deprotection Protocol

This protocol outlines a general procedure for the Boc deprotection of a this compound conjugate.

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound conjugate in anhydrous DCM (e.g., at a concentration of 10-20 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC every 30-60 minutes until the starting material is consumed (typically 1-2 hours).[1]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[1]

  • Aqueous Work-up (Neutralization):

    • Dissolve the residue in DCM.

    • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Separate the organic layer.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected Mal-PEG2-C2-NH₂ as a TFA salt (if work-up is omitted) or as the free amine.

  • Storage and Use: The deprotected product is best used immediately in the next conjugation step. If short-term storage is necessary, store it as a dry solid under an inert atmosphere at -20°C or below.

Reaction Monitoring by LC-MS
  • Prepare a sample of the starting material for a reference chromatogram and mass spectrum.

  • At specified time points during the reaction, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Immediately quench the aliquot by diluting it in a large volume of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to stop the reaction.

  • Analyze the quenched sample by LC-MS to determine the ratio of starting material to product.

Visualizations

Boc_Deprotection_Reaction Boc Deprotection of this compound cluster_reactants Reactants cluster_products Products Reactant This compound Product Mal-PEG2-C2-NH3+ TFA- Reactant->Product + TFA Reagent TFA in DCM Byproduct1 Isobutylene Byproduct2 CO2

Caption: Chemical reaction of Boc deprotection.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection Start Dissolve this compound in anhydrous DCM Add_TFA Add TFA at 0°C Start->Add_TFA React Stir at Room Temperature (Monitor by LC-MS) Add_TFA->React Evaporate Remove Solvent and excess TFA in vacuo React->Evaporate Workup Aqueous Work-up (Neutralization) Evaporate->Workup Dry Dry and Concentrate Workup->Dry Product Purified Mal-PEG2-C2-NH2 Dry->Product

Caption: A typical experimental workflow.

Troubleshooting_Tree Troubleshooting Decision Tree cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Solutions Start Problem with Deprotection? Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_TFA Increase TFA Concentration Incomplete->Increase_TFA Yes Maleimide_Hydrolysis Maleimide Hydrolysis? (Check Work-up pH) Side_Products->Maleimide_Hydrolysis Yes Increase_Time Increase Reaction Time Increase_TFA->Increase_Time Check_Moisture Ensure Anhydrous Conditions Increase_Time->Check_Moisture Dimerization Dimerization? (Control pH post-deprotection) Maleimide_Hydrolysis->Dimerization Alkylation Alkylation? (Add Scavenger) Dimerization->Alkylation

Caption: A troubleshooting decision tree.

References

Technical Support Center: Strategies to Reduce Heterogeneity in Mal-PEG2-C2-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and characterization of Antibody-Drug Conjugates (ADCs) utilizing Maleimide-PEG2-C2-Boc linker chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heterogeneity in ADCs prepared using maleimide (B117702) chemistry?

A1: Heterogeneity in maleimide-based ADCs, particularly those targeting native antibody cysteines, arises from two main factors:

  • Variable Drug-to-Antibody Ratio (DAR): The conjugation process, which typically involves the partial reduction of interchain disulfide bonds, generates a stochastic mixture of ADC species with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8).[1][2][3] This leads to a heterogeneous product with inconsistent pharmacological properties.[1][4]

  • Positional Isomers: Even within a specific DAR value (e.g., DAR4), the drug-linker can be attached to different cysteine pairs (e.g., on the light chain-heavy chain connection or between the two heavy chains), resulting in positional isomers with potentially different stability and efficacy profiles.[2][3]

Q2: What is the "retro-Michael reaction" and why is it a concern for maleimide-based ADCs?

A2: The retro-Michael reaction is the reversal of the initial conjugation reaction between the antibody's thiol (from cysteine) and the maleimide group of the linker.[5][6][7] This reversal can lead to premature release of the drug-linker from the antibody in vivo. The released drug-linker can then be transferred to other circulating proteins with free thiols, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.[4][5]

Q3: How can the stability of the thiol-maleimide linkage be improved?

A3: The stability of the thiosuccinimide bond formed during conjugation can be significantly enhanced by promoting the hydrolysis of the succinimide (B58015) ring to form a stable maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[5][6] Strategies to achieve this include:

  • Post-Conjugation Hydrolysis: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after the initial conjugation can accelerate the ring-opening hydrolysis.[5]

  • Self-Hydrolyzing Maleimides: These are next-generation maleimides designed with internal basic groups that catalyze the hydrolysis reaction at physiological pH, leading to rapid stabilization after conjugation.[5][6][8]

  • Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides (DBM) or dithiomaleimides (DTM) can be used to re-bridge the interchain disulfide bonds of the antibody, creating a more stable, covalent linkage.[1][9]

Q4: What are the main strategies to control the Drug-to-Antibody Ratio (DAR) and achieve a more homogeneous product?

A4: Achieving a more homogeneous ADC product requires moving beyond traditional stochastic conjugation. Key strategies include:

  • Site-Specific Conjugation: This is the most effective approach and involves conjugating the drug-linker to a predefined site on the antibody.[10][][12] This can be accomplished through:

    • Antibody Engineering: Introducing cysteine residues at specific locations (e.g., ThiomAbs) or incorporating unnatural amino acids that provide a unique chemical handle for conjugation.[4][13][14]

    • Enzymatic Ligation: Using enzymes like transglutaminase or sortase A to attach payloads to specific peptide tags or amino acid sequences on the antibody.[12][13]

  • Process Optimization: For traditional cysteine conjugation, carefully controlling reaction parameters such as the stoichiometry of reactants, pH, temperature, and reaction time is crucial for optimizing the DAR distribution.[12][15]

  • Disulfide Re-bridging: Using bifunctional linkers (e.g., DBM) to simultaneously react with both thiols from a reduced disulfide bond, resulting in a predominantly DAR4 species.[1][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and analysis of your Mal-PEG2-C2-Boc ADC.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or Inconsistent Drug-to-Antibody Ratio (DAR) 1. Incomplete Disulfide Bond Reduction: Insufficient reducing agent (TCEP or DTT) or suboptimal reduction conditions (time, temperature).[5][16] 2. Premature Maleimide Hydrolysis: The maleimide group on your linker is hydrolyzing before it can react with the antibody's thiols. 3. Incorrect Reaction pH: The pH for thiol-maleimide conjugation is outside the optimal range of 6.5-7.5.[5][7][16] 4. Suboptimal Molar Ratio: The molar ratio of the this compound linker-payload to the antibody is too low.[16]1. Optimize Reduction: Titrate the concentration of the reducing agent and optimize incubation time and temperature. Ensure complete removal of the reducing agent before adding the linker-payload.[16] 2. Check Linker Quality: Use freshly prepared linker-payload solutions. Store maleimide-containing reagents in a dry, biocompatible solvent like DMSO.[7] 3. Buffer Optimization: Perform the conjugation reaction in a buffer system that maintains a stable pH between 6.5 and 7.5. 4. Adjust Stoichiometry: Increase the molar equivalents of the linker-payload relative to the antibody to drive the reaction toward a higher DAR.[16]
Premature Drug Release in Plasma Stability Assays 1. Retro-Michael Reaction: The thiosuccinimide linkage is unstable and reverting, leading to deconjugation.[5][6] 2. Linker Instability: Other components of the linker may be unstable in plasma.1. Implement Stabilization Strategy:     a) Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote stable ring-opening. Monitor conversion by LC-MS.[5]     b) Switch to a More Stable Linker: Consider using a self-hydrolyzing maleimide or a next-generation re-bridging linker (e.g., dibromomaleimide).[5][6] 2. Perform Thiol Exchange Assay: Incubate the ADC with excess glutathione (B108866) and monitor payload transfer by HPLC or LC-MS to confirm susceptibility to thiol exchange.[5]
High Levels of Aggregation Post-Conjugation 1. Hydrophobicity: The conjugated payload increases the overall hydrophobicity of the antibody, leading to aggregation, especially at high DARs.[1][4] 2. Incorrect Buffer Conditions: The pH or salt concentration of the buffer may be promoting aggregation. 3. Excessive Linker-Payload: A very high molar excess of the linker-payload can lead to non-specific binding and aggregation.[16]1. Control DAR: Aim for a lower average DAR by adjusting conjugation conditions. Site-specific conjugation to produce a homogeneous DAR2 or DAR4 is often preferred.[1] 2. Formulation Optimization: Screen different buffer formulations (e.g., with varying pH, excipients like polysorbate) to find conditions that minimize aggregation. 3. Optimize Purification: Use size-exclusion chromatography (SEC) immediately after conjugation to remove aggregates and excess reagents.
Broad Peaks in HIC or RP-HPLC Analysis 1. High Heterogeneity: The sample is a complex mixture of different DAR species and positional isomers.[1][2] 2. On-Column Degradation: The ADC may be unstable under the analytical conditions.1. Improve Homogeneity: Employ site-specific conjugation or disulfide re-bridging strategies to reduce the number of species in your sample.[1][] 2. Method Optimization: Adjust the HPLC method (e.g., gradient, temperature, mobile phase) to improve resolution and minimize potential degradation. 3. Use Orthogonal Methods: Characterize the sample using multiple analytical techniques (e.g., HIC, RP-HPLC, SEC, and mass spectrometry) to get a complete picture of the heterogeneity.[17][18]

Experimental Protocols & Data

Protocol 1: Partial Reduction and Conjugation to Native Cysteines

This protocol describes a general method for conjugating a maleimide-functionalized payload to an antibody via partial reduction of its interchain disulfide bonds.

  • Antibody Preparation: Prepare the antibody in a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2) containing EDTA (1-2 mM) to chelate any trace metals.

  • Reduction:

    • Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP over antibody.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (pH 6.5-7.5).

  • Conjugation:

    • Immediately add the this compound linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A typical starting point is a 5 to 8-fold molar excess of linker-payload over the antibody.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated linker-payload, quenching reagent, and any aggregates using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a key method for resolving ADC species with different DAR values.

  • Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

    • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR species. Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).[2][3] The average DAR can be calculated based on the integrated peak areas.

Table 1: Comparison of ADC Heterogeneity by Conjugation Strategy
Conjugation StrategyTypical DAR DistributionAverage DARHomogeneityKey Advantage
Stochastic Cysteine Conjugation DAR 0, 2, 4, 6, 8~3.5 - 4.0HeterogeneousUtilizes native antibody; no engineering required.
Disulfide Re-bridging (DBM) Predominantly DAR4~3.8 - 4.0Highly HomogeneousCreates a stable, covalent bridge and a uniform product from native antibodies.[1]
Engineered Cysteine (ThiomAb) Predominantly DAR2~1.9 - 2.0Highly HomogeneousPrecise control over conjugation site and number of drugs.[4]

Visualizations

Experimental Workflow for Cysteine-Based ADC Conjugation

The following diagram outlines the critical steps in generating a cysteine-linked ADC, from antibody reduction to final purification.

ADC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Partially Reduced mAb (Free Thiols Exposed) mAb->Reduced_mAb Reduction (37°C)     TCEP Reducing Agent (TCEP) Conjugation Thiol-Maleimide Conjugation (pH 6.5 - 7.5) Reduced_mAb->Conjugation Linker This compound Payload Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC   Quench Quenching (e.g., N-acetylcysteine) Purification Purification (SEC) Quench->Purification Crude_ADC->Quench   Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (HIC, MS, SEC) Final_ADC->Analysis

Caption: Workflow for ADC synthesis via partial disulfide reduction and maleimide conjugation.

Logic Diagram for Troubleshooting Low DAR

This decision-making diagram helps diagnose and resolve common issues leading to low or inconsistent Drug-to-Antibody Ratios.

DAR_Troubleshooting Start Problem: Low or Inconsistent DAR Check_Reduction Verify Complete Reduction? (e.g., Ellman's Assay) Start->Check_Reduction Check_pH Is Conjugation pH in 6.5-7.5 range? Check_Reduction->Check_pH Yes Optimize_Reduction Action: Increase TCEP concentration, incubation time, or temperature. Check_Reduction->Optimize_Reduction No Check_Stoichiometry Is Linker:mAb Molar Ratio Sufficient? Check_pH->Check_Stoichiometry Yes Adjust_pH Action: Prepare fresh buffer. Adjust pH to ~7.0. Check_pH->Adjust_pH No Check_Linker Is Linker-Payload Stock Fresh & Non-Hydrolyzed? Check_Stoichiometry->Check_Linker Yes Increase_Ratio Action: Increase molar excess of linker-payload. Check_Stoichiometry->Increase_Ratio No New_Linker Action: Prepare fresh linker-payload solution immediately before use. Check_Linker->New_Linker No Success DAR Improved Check_Linker->Success Yes Optimize_Reduction->Check_Reduction Adjust_pH->Check_pH Increase_Ratio->Check_Stoichiometry New_Linker->Check_Linker

Caption: Decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR) outcomes.

References

Technical Support Center: Overcoming Steric Hindrance in Mal-PEG2-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Mal-PEG2-C2-Boc reactions, with a specific focus on overcoming steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to thiol-containing molecules.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Steric Hindrance: The bulky nature of the molecule to be conjugated, or the local environment of the thiol group, may physically block the maleimide (B117702) from reacting.[1][2][3]Optimize Spacer Arm: If possible, select a linker with a longer PEG chain to increase the distance between the maleimide and the bulky molecule. Modify Reaction Conditions: Increase the reaction time and/or temperature to provide more energy to overcome the steric barrier.[4] A higher molar excess of the this compound reagent (e.g., 10-20 fold) can also help drive the reaction to completion.[5][6][7]
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive.[5][8][9]Fresh Reagent Preparation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[5] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[8][10]
Inaccessible or Oxidized Thiols: Cysteine residues on the target molecule may be forming disulfide bonds or be sterically inaccessible.[5] Disulfides will not react with maleimides.[5][11]Reduce Disulfide Bonds: Prior to conjugation, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiol groups are available.[5][12] Denaturation: Under controlled conditions, partial denaturation of a protein may expose previously buried cysteine residues.
Incorrect pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][6][8][10] At lower pH, the reaction rate decreases, while at higher pH, side reactions with amines and maleimide hydrolysis increase.[5][6]Buffer Optimization: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a calibrated pH meter.[12] Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.[7][12]
Poor Reproducibility Inconsistent Reagent Quality: The purity and activity of the this compound reagent can vary between batches.Reagent Qualification: Qualify each new batch of the linker by a standardized analytical method (e.g., HPLC, NMR) to confirm its purity and reactivity.
Oxygen in Buffer: Oxygen can promote the oxidation of thiols to disulfides, reducing the concentration of reactive thiols.[11][13]Degas Buffers: Degas all buffers before use by sparging with an inert gas like nitrogen or argon, or by vacuum.[11]
Formation of Side Products Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[5][6][8]Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[12]
Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable thiazine ring.[5][14][15]Avoid N-terminal Cysteine: If possible, avoid using proteins or peptides with an N-terminal cysteine for conjugation.[12][14] Performing the conjugation at a more acidic pH (around 5) can also prevent this rearrangement.[14]
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in environments with a high concentration of other thiols, leading to payload migration.[5]Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring. This forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect this compound reactions?

A1: Steric hindrance occurs when the size and spatial arrangement of atoms or groups within a molecule obstruct a chemical reaction.[2] In the context of this compound reactions, the bulky Boc (tert-butyloxycarbonyl) protecting group and the PEG2 linker, combined with a potentially large and complex biomolecule, can physically block the maleimide group from approaching the target thiol on the partner molecule. This can lead to significantly reduced reaction rates or prevent the reaction from occurring altogether.[3][16]

Q2: What is the optimal pH for a maleimide-thiol conjugation and why is it so critical?

A2: The optimal pH for a maleimide-thiol conjugation is between 6.5 and 7.5.[5][6][8][10] This pH range is a critical compromise. The reaction rate is dependent on the presence of the thiolate anion (-S⁻), which is more nucleophilic than the protonated thiol (-SH). As the pH increases, the concentration of the thiolate anion increases, leading to a faster reaction. However, at pH values above 7.5, two undesirable side reactions become significant: the hydrolysis of the maleimide ring, which renders it inactive, and the reaction of the maleimide with primary amines, such as the side chain of lysine, which reduces the selectivity of the conjugation.[5][6][8] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[6][8]

Q3: How can I confirm that my maleimide reagent is still active before starting my experiment?

A3: To confirm the activity of your maleimide reagent, you can perform a small-scale test reaction with a model thiol compound, such as N-acetylcysteine or glutathione, and monitor the reaction by LC-MS or HPLC. The disappearance of the starting materials and the appearance of the expected conjugate product will confirm the reactivity of the maleimide. It is crucial to always prepare fresh solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[5][8]

Q4: What is the purpose of the Boc group in the this compound linker?

A4: The Boc (tert-butyloxycarbonyl) group is a protecting group for an amine. In the this compound linker, it is protecting a primary or secondary amine. This protected amine can be deprotected after the maleimide-thiol conjugation is complete, typically using acidic conditions (e.g., trifluoroacetic acid - TFA).[17][18] The newly exposed amine can then be used for subsequent modification or may play a role in the properties of the final conjugate.

Q5: Can I use DTT as a reducing agent before my conjugation reaction?

A5: It is not recommended to use dithiothreitol (B142953) (DTT) as a reducing agent immediately before a maleimide conjugation reaction. DTT itself contains thiol groups and will compete with your target molecule for reaction with the maleimide. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it is a non-thiol-containing reducing agent and therefore will not interfere with the subsequent conjugation step.[5][12] If DTT must be used, it must be thoroughly removed, for example by using a desalting column, before adding the maleimide reagent.[5]

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general framework. Optimization of molar ratios, reaction time, and temperature may be necessary for specific applications.[6][13]

  • Protein Preparation and Reduction:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.2).[5]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[5]

    • Incubate the solution for 20-60 minutes at room temperature to reduce the disulfide bonds.[5][12]

    • If necessary, remove excess TCEP using a desalting column.[5]

  • This compound Reagent Preparation:

    • Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[8][11]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the linker is a good starting point).[5][6]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[6] The reaction can be gently mixed during this time.

    • Monitor the progress of the reaction using an appropriate analytical technique such as SDS-PAGE, HPLC, or mass spectrometry.[6]

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted maleimide by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

    • Purify the conjugate to remove excess linker and unreacted protein using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Boc Deprotection (Optional):

    • To remove the Boc protecting group, dissolve the purified conjugate in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[17]

    • Add trifluoroacetic acid (TFA) and stir at room temperature.[17] The reaction time should be monitored.

    • Remove the solvent and excess TFA under vacuum.[17]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Deprotection Protein Thiol-Containing Protein TCEP TCEP Reduction (if necessary) Protein->TCEP Purify_Protein Buffer Exchange/ Desalting TCEP->Purify_Protein Mix Combine & Incubate (pH 6.5-7.5, RT or 4°C) Purify_Protein->Mix Mal_Linker This compound in DMSO/DMF Mal_Linker->Mix Quench Quench Excess Maleimide Mix->Quench Purify_Conjugate Purification (SEC/IEX) Quench->Purify_Conjugate Deprotection Boc Deprotection (TFA) (Optional) Purify_Conjugate->Deprotection Final_Product Final Conjugate Purify_Conjugate->Final_Product If Boc remains Deprotection->Final_Product

Caption: Experimental workflow for this compound conjugation.

G cluster_main Troubleshooting Low Conjugation Yield Start Low Yield? Check_pH Is pH 6.5-7.5? Start->Check_pH Check_Thiol Are Thiols Free? Check_pH->Check_Thiol Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Maleimide Is Maleimide Active? Check_Thiol->Check_Maleimide Yes Reduce_Protein Add TCEP Check_Thiol->Reduce_Protein No Check_Sterics Steric Hindrance? Check_Maleimide->Check_Sterics Yes Fresh_Reagent Use Fresh Maleimide Check_Maleimide->Fresh_Reagent No Optimize Increase Molar Ratio/ Reaction Time/Temp Check_Sterics->Optimize Yes Success Yield Improved Check_Sterics->Success No Adjust_pH->Success Reduce_Protein->Success Fresh_Reagent->Success Optimize->Success

Caption: Logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Mal-PEG2-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mal-PEG2-C2-Boc linker. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the use and stability of this linker in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the this compound linker in plasma?

A1: The this compound linker has three main components, each with distinct stability considerations in a biological matrix like plasma.

  • Maleimide (B117702) Moiety: The thiosuccinimide bond formed between the maleimide group and a thiol (e.g., from a cysteine residue on an antibody) is the most common site of instability. The two primary competing reactions that occur in plasma are:

    • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks apart, reverting to the original thiol and maleimide. This can lead to premature release of the payload and subsequent exchange with other thiol-containing molecules in plasma, such as albumin and glutathione (B108866), causing off-target toxicity.[1][2][3]

    • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus locking the payload onto the protein.[1][4][5] The rate of this stabilizing hydrolysis can be slow for standard N-alkylmaleimides.[1][6][7]

  • PEG2 Moiety: Short polyethylene (B3416737) glycol (PEG) linkers are generally stable, hydrophilic, and biocompatible.[][9][10] Their primary role is to improve the solubility and pharmacokinetic properties of the conjugate.[][11][12] While enzymatic degradation of long PEG chains can occur, it is not a significant concern for a short PEG2 unit in plasma.[13][14]

  • C2-Boc Moiety: This component contains a carbamate (B1207046) linkage within the Boc (tert-butyloxycarbonyl) protecting group.

    • Boc Group Stability: The Boc group is generally stable at physiological pH (7.4) and is typically removed under acidic conditions.[15]

    • Carbamate Linkage Stability: Carbamate bonds can be susceptible to hydrolysis by plasma enzymes, such as esterases.[16][17] The stability is influenced by the molecular structure surrounding the carbamate; sterically hindered carbamates tend to be more stable.[17]

Q2: My antibody-drug conjugate (ADC) is showing significant payload loss in plasma. What is the most likely cause and how can I fix it?

A2: The most frequent cause of payload loss for maleimide-containing ADCs in plasma is the retro-Michael reaction.[2] This leads to the deconjugation of your drug-linker from the antibody.

Here are strategies to address this issue:

  • Promote Hydrolysis: The hydrolyzed form of the thiosuccinimide linkage is stable and does not undergo the retro-Michael reaction.[1][4] You can encourage this by:

    • Post-Conjugation Incubation: After the conjugation reaction, incubate the ADC at a slightly alkaline pH (e.g., pH 9.0) to accelerate the hydrolysis of the succinimide ring.[1]

    • Use "Self-Hydrolyzing" Maleimides: Employ next-generation maleimides that are engineered with adjacent chemical groups to catalyze intramolecular hydrolysis, leading to rapid and efficient stabilization after conjugation.[4][18]

  • Confirm the Cause: To verify that the instability is due to a retro-Michael reaction, you can perform a thiol exchange assay by incubating your ADC with an excess of a small molecule thiol like glutathione and monitoring the transfer of the payload.[1]

Q3: How does the PEG2 component influence my conjugate's performance?

A3: The PEG2 linker segment plays a crucial role in modifying the physicochemical properties of the conjugate. Its main benefits include:

  • Enhanced Solubility: PEG is highly hydrophilic, which helps to improve the aqueous solubility of the entire conjugate, a particularly important feature when working with hydrophobic payloads.[][11]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the molecule. This can increase the conjugate's hydrodynamic volume, which in turn reduces renal clearance and extends its circulation half-life in plasma.[][10]

  • Reduced Aggregation: By increasing the overall hydrophilicity, the PEG linker helps to prevent aggregation, which can be a major issue for ADCs, especially at high drug-to-antibody ratios (DAR).[12]

Q4: Is the Boc protecting group on the linker stable in plasma?

A4: The tert-butyloxycarbonyl (Boc) group is generally stable in plasma. It is designed to be cleaved under specific, acidic chemical conditions (e.g., with trifluoroacetic acid) and is resistant to hydrolysis at the neutral pH of blood.[15][19] However, the underlying carbamate structure could theoretically be a substrate for plasma esterases or other hydrolases, though this is less common for the sterically hindered structure of a Boc group compared to other carbamate linkers.[17][20] If you suspect enzymatic cleavage, you can conduct plasma stability assays in the presence of broad-spectrum esterase inhibitors to confirm this pathway.

Q5: What are the best analytical methods for assessing the stability of my conjugate in plasma?

A5: A multi-pronged approach is recommended to accurately assess conjugate stability in plasma. Key methods include:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the free payload that has been prematurely released into the plasma. It is highly sensitive and specific.[21]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique can be used to measure different components of the ADC. Typically, two separate ELISAs are run:

    • Total Antibody: Measures all antibody species, whether they are conjugated or not.

    • Intact ADC: Uses an anti-drug antibody to capture and quantify only the antibody that is still conjugated to the drug.[21]

  • Hydrophobic Interaction Chromatography (HIC): This chromatographic method can separate ADC species based on their DAR. A decrease in the average DAR over time in plasma indicates drug loss.[22]

Troubleshooting Guides

Issue 1: Premature Release of Payload in Plasma
  • Symptom: Your LC-MS/MS analysis shows a rapid increase in free payload concentration over time when the conjugate is incubated in plasma.

  • Logical Troubleshooting Workflow:

    G start High Free Payload in Plasma Assay check_retro Is retro-Michael reaction the cause? start->check_retro thiol_assay Perform Thiol Exchange Assay (e.g., with excess Glutathione) check_retro->thiol_assay Yes check_enzymatic Is enzymatic cleavage of carbamate the cause? check_retro->check_enzymatic No / Unsure assay_result Payload transfer to Glutathione observed? thiol_assay->assay_result solution_retro Cause Confirmed: Retro-Michael Reaction. SOLUTIONS: 1. Use self-hydrolyzing maleimide. 2. Force hydrolysis post-conjugation (e.g., incubate at pH 9). assay_result->solution_retro Yes assay_result->check_enzymatic No enzyme_assay Run plasma stability assay with esterase inhibitors. check_enzymatic->enzyme_assay Yes enzyme_result Payload release significantly reduced? enzyme_assay->enzyme_result solution_enzymatic Cause Confirmed: Enzymatic Cleavage. SOLUTION: Redesign linker to increase steric hindrance around the carbamate group. enzyme_result->solution_enzymatic Yes end Consult further with linker chemistry expert. enzyme_result->end No

    Caption: Troubleshooting logic for premature payload release.

Issue 2: Conjugate Aggregation During Storage or After Formulation
  • Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS).[22]

  • Possible Cause: While the PEG2 linker enhances hydrophilicity, a very hydrophobic payload can still drive aggregation. The formulation buffer conditions may also be suboptimal.

  • Recommended Solutions:

    • Optimize Formulation Buffer:

      • pH: Ensure the buffer pH is optimal for both linker stability and antibody solubility.

      • Salt Concentration: Adjust the salt concentration (e.g., NaCl) to modulate protein solubility. A typical starting point is 150 mM.[22]

    • Add Excipients: Consider adding cryoprotectants or stabilizers like sucrose, trehalose, or polysorbate to the formulation to prevent aggregation, especially during freeze-thaw cycles.[22]

Quantitative Data on Linker Stability

The stability of maleimide-based linkers is often enhanced by promoting the hydrolysis of the thiosuccinimide ring. The rate of this hydrolysis can be dramatically increased through linker design.

Table 1: Comparison of Hydrolysis Half-Life for Different Maleimide Linkers

Linker Type Conjugation Adduct pH Temperature Hydrolysis Half-Life (t½) Reference
Standard N-alkylmaleimide Maleimidocaproyl 7.4 25°C > 24 hours (no hydrolysis observed) [4]
PEG-maleimide PEG maleimide 7.4 37°C ~37 hours (for 30% hydrolysis) [4]
Self-hydrolyzing maleimide o-aminoethyl-phenylmaleimide 7.0 25°C 20 minutes [4]

| Self-hydrolyzing maleimide | Diaminopropionic acid (DPR) maleimide | 7.4 | 25°C | ~2.3 hours |[4][18] |

Note: Data is derived from studies on N-acetyl cysteine conjugates or ADCs and illustrates the principle of accelerated hydrolysis through linker modification.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a conjugate in plasma.[16][21]

  • Preparation:

    • Prepare a stock solution of your conjugate (e.g., ADC) in a suitable buffer (e.g., PBS).

    • Thaw frozen plasma (e.g., human, mouse) from at least three different donors at 37°C. Pool and centrifuge to remove cryoprecipitates.

  • Incubation:

    • Spike the conjugate stock solution into the plasma to a final concentration of ~10 µM.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Sample Quenching & Processing:

    • Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of released payload.

    • Analyze plasma samples using ELISA to determine the concentration of total antibody and intact ADC.

Protocol 2: Analytical Workflow for Stability Assessment

The following diagram illustrates the general workflow for analyzing samples from a plasma stability study.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Incubate Conjugate in Plasma at 37°C prep2 Collect Aliquots at Time Points prep1->prep2 prep3 Quench with Acetonitrile & Precipitate Proteins prep2->prep3 analysis2 ELISA Analysis of Plasma Samples prep2->analysis2 prep4 Centrifuge and Collect Supernatant prep3->prep4 analysis1 LC-MS/MS Analysis of Supernatant prep4->analysis1 analysis1_out Quantify Free Payload analysis1->analysis1_out analysis2_total Quantify Total Antibody analysis2->analysis2_total analysis2_intact Quantify Intact Conjugate (ADC) analysis2->analysis2_intact

Caption: Experimental workflow for assessing conjugate stability in plasma.

References

How to address incomplete conjugation with Mal-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG2-C2-Boc. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals overcome challenges with incomplete conjugation, ensuring successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

A1: this compound is a chemical linker used in bioconjugation.[1][2][3] It consists of three key parts:

  • Mal (Maleimide): A thiol-reactive group that specifically forms a stable covalent bond with free sulfhydryl groups (-SH), such as those on cysteine residues in proteins.[4][5]

  • PEG2 (Polyethylene Glycol): A two-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and solubility of the conjugate.[6]

  • Boc (tert-Butyloxycarbonyl): A protecting group on a terminal amine. This Boc group can be removed later using a strong acid (like trifluoroacetic acid, TFA) to reveal a primary amine, allowing for subsequent modification at that site.[7]

The primary application involves reacting the maleimide (B117702) end with a thiol on a target molecule (e.g., a protein or peptide).

Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?

A2: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5 .[5][8][9]

  • Below pH 6.5: The reaction rate slows down as the thiol group (-SH) is more likely to be protonated and less nucleophilic.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring and renders it inactive.[8][10][11] Additionally, side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent at higher pH.[8]

Q3: My maleimide linker seems to be inactive. What could be the cause?

A3: The most common cause of maleimide inactivity is hydrolysis . The maleimide ring is unstable in aqueous solutions, especially at pH values above 7.5.[8][10] To prevent this, always prepare aqueous solutions of this compound immediately before use and avoid storing it in buffers.[8][9] It is best to dissolve the linker in an anhydrous solvent like DMSO or DMF for stock solutions.[4][12]

Q4: Why aren't the thiols on my protein reacting?

A4: Free thiols on proteins, particularly from cysteine residues, can oxidize to form disulfide bonds (-S-S-).[4][13] These disulfide bonds are not reactive with maleimides.[4] To ensure the thiols are available for conjugation, you may need to reduce the protein with a reducing agent prior to the reaction.

Q5: Can I use reducing agents like DTT or TCEP in my reaction?

A5: The choice of reducing agent is critical.

  • TCEP (tris(2-carboxyethyl)phosphine): This is the recommended reducing agent. It efficiently reduces disulfide bonds without containing a thiol group itself, so it does not compete with your protein for reaction with the maleimide linker.[9][12]

  • DTT (dithiothreitol) or β-mercaptoethanol: These reducing agents contain thiols and must be removed from the protein solution before adding the maleimide linker.[9][13] If they are not removed, they will react with the this compound, consuming the linker and preventing conjugation to your target molecule. Removal can be achieved using a desalting column or dialysis.[4][14]

Q6: What molar excess of this compound should I use?

A6: A molar excess of the maleimide linker is typically required to drive the reaction to completion. A common starting point is a 10:1 to 20:1 molar ratio of the maleimide linker to the protein or peptide.[4][9][12] However, the optimal ratio can vary depending on the number of available thiols and the specific properties of your molecule, so titration may be necessary. For some molecules, ratios as low as 2:1 or 5:1 have been found to be optimal.[9][11]

Troubleshooting Guide for Incomplete Conjugation

This guide provides a systematic approach to diagnosing and solving low-yield or failed conjugation reactions.

Problem: Very low or no conjugation product is observed.

This common issue can typically be traced back to one of three areas: the starting materials, the reaction conditions, or the post-reaction analysis. The following workflow can help you identify the root cause.

G cluster_materials Step 1: Verify Starting Materials cluster_conditions Step 2: Optimize Reaction Conditions start Incomplete Conjugation Observed q_materials Are starting materials active and pure? start->q_materials check_thiol Quantify Free Thiols (e.g., Ellman's Test) q_materials->check_thiol No check_maleimide Check Maleimide Integrity q_materials->check_maleimide No q_conditions Are reaction conditions optimal? q_materials->q_conditions Yes sol_thiol Thiol is Oxidized: - Reduce protein with TCEP. - Degas buffers to prevent re-oxidation. check_thiol->sol_thiol sol_maleimide Maleimide is Hydrolyzed: - Use fresh linker stock (in DMSO). - Prepare aqueous solutions immediately before use. check_maleimide->sol_maleimide success Successful Conjugation sol_thiol->success sol_maleimide->success check_ph Verify Buffer pH (Ideal: 6.5-7.5) q_conditions->check_ph No check_buffer Check for Interfering Buffer Components q_conditions->check_buffer No check_ratio Optimize Molar Ratio (Linker:Molecule) q_conditions->check_ratio No q_conditions->success Yes sol_ph pH is too high/low: - Adjust pH to 6.5-7.5. check_ph->sol_ph sol_buffer Buffer Interference: - Use non-amine, non-thiol buffers (e.g., PBS, HEPES). - Remove competing thiols (DTT). check_buffer->sol_buffer sol_ratio Ratio is too low: - Increase molar excess of linker (e.g., 10:1, 20:1, or higher). check_ratio->sol_ratio sol_ph->success sol_buffer->success sol_ratio->success

Caption: Troubleshooting workflow for incomplete maleimide conjugation.

Question 1: Have you verified the reactivity of your starting materials?

Answer: The success of the conjugation hinges on the reactivity of both the thiol on your target molecule and the maleimide on the linker.

  • Check for Free Thiols: Cysteine residues can form disulfide bonds, which are unreactive. You can quantify the concentration of free, accessible thiols using Ellman's Test .[15][16][17][18] If the concentration is low, the protein's disulfide bonds must be reduced using an agent like TCEP before conjugation.[12] Also, ensure buffers are degassed to prevent re-oxidation of thiols by atmospheric oxygen.[4][12]

  • Check Maleimide Integrity: The maleimide group is prone to hydrolysis.[8] Always dissolve this compound in a dry, water-miscible solvent like DMSO or DMF for your stock solution and store it at -20°C for up to one month.[4][12] Prepare working solutions in your aqueous reaction buffer immediately before you are ready to start the conjugation reaction.[8]

Question 2: Are your reaction conditions optimized?

Answer: Suboptimal reaction conditions are a frequent cause of incomplete conjugation. Refer to the table below for recommended parameters.

  • pH: The reaction is highly pH-dependent. The ideal range of 6.5-7.5 balances thiol reactivity with maleimide stability.[5][8]

  • Buffer Choice: Avoid buffers containing primary or secondary amines (e.g., Tris) if your pH is above 7.5, as they can compete with the thiol reaction.[8][9] Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will directly compete with the target molecule and must be avoided or removed.[9][12] Good choices include PBS or HEPES.[4][12]

  • Molar Ratio: A low molar ratio of linker-to-target can result in incomplete labeling. Increase the molar excess of the this compound linker to drive the reaction forward.[9]

  • Temperature and Time: The reaction is typically performed at room temperature for 2 hours or at 4°C overnight.[4][12] Longer incubation times may be needed for less reactive thiols, but this also increases the risk of maleimide hydrolysis.

Data Summary: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
pH 6.5 – 7.5Balances thiol reactivity and maleimide stability. Higher pH (>7.5) increases maleimide hydrolysis and side reactions with amines.[5][8][9]
Buffer PBS, HEPES (10-100 mM)Use non-amine, non-thiol containing buffers.[4][9][12] Degas buffer prior to use to prevent thiol re-oxidation.
Reducing Agent TCEP (10-100 fold molar excess)Use if protein contains disulfide bonds. TCEP does not need to be removed prior to conjugation.[4][12][13]
Linker Molar Ratio 10:1 to 20:1 (Linker:Protein)Starting recommendation. This should be optimized for each specific protein and application.[4][12]
Protein Concentration 1 – 10 mg/mLHigh concentrations can sometimes lead to aggregation, which may need to be addressed separately.[4][19]
Reaction Time 2 hours at Room Temp. OR Overnight at 4°CLonger times may increase yield but also risk maleimide hydrolysis. Reaction progress can be monitored by LC-MS.[4][12]
Linker Solvent Anhydrous DMSO or DMFFor stock solutions. Avoid aqueous storage of the maleimide linker.[4][12]

Experimental Protocols & Visualizations

Visualizing the Reaction Mechanism

The core of the conjugation is a Michael addition reaction where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether bond.

Caption: Reaction scheme for maleimide-thiol conjugation.

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general workflow for conjugating a thiol-containing protein.

  • Protein Preparation and Reduction (If Necessary): a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[4][9] b. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP.[4][12] c. Incubate at room temperature for 30-60 minutes. The reduced protein is now ready for conjugation.

  • Maleimide Linker Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][12] b. Briefly vortex to ensure the linker is fully dissolved.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 20-fold) of the maleimide stock solution to the stirring protein solution. b. To minimize protein precipitation, add the organic solvent stock solution slowly in small aliquots. c. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[4][12]

  • Quenching the Reaction: a. To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like N-acetylcysteine or β-mercaptoethanol to a final concentration of 1-10 mM. b. Incubate for an additional 15-30 minutes.

  • Purification: a. Remove excess linker and quenching reagent by using a desalting column (e.g., G-25) or dialysis against a suitable storage buffer.[4]

Protocol 2: Quantification of Free Thiols via Ellman's Test

This protocol allows you to determine the concentration of free sulfhydryl groups in your protein sample before conjugation.[15][16][17][18][20]

  • Reagent Preparation: a. Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[15] b. Ellman's Reagent Solution: Dissolve 4 mg of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in 1 mL of Reaction Buffer.[15] c. Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the Reaction Buffer to create a standard curve.[15]

  • Assay Procedure: a. To 50 µL of your protein sample (or standard), add 2.5 mL of Reaction Buffer. b. Add 50 µL of the Ellman's Reagent Solution. c. Mix well and incubate at room temperature for 15 minutes.[15] d. Measure the absorbance of the solution at 412 nm against a blank (buffer + Ellman's reagent).[15]

  • Calculation: a. Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve. b. Alternatively, use the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.[15]

References

Validation & Comparative

A Head-to-Head Comparison of Mal-PEG2-C2-Boc and SMCC Linkers for Enhanced Antibody-Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). An ideal linker must ensure the stable attachment of the potent cytotoxic payload to the monoclonal antibody during systemic circulation, only to release it upon reaching the target tumor cells. This guide provides an objective, data-driven comparison of two prominent maleimide-based linker technologies: the conventional Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the advanced, self-stabilizing Mal-PEG2-C2-Boc linker.

This comparison delves into the fundamental mechanisms that dictate their stability, supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying chemical processes. The core of this analysis lies in the inherent instability of the traditional maleimide-thiol bond and the innovative solution presented by self-hydrolyzing maleimides to overcome this challenge.

The Challenge of Maleimide (B117702) Linker Instability

Maleimide-based linkers, such as SMCC, are widely used in ADC development due to the efficient and specific reaction of the maleimide group with thiol groups on cysteine residues of the antibody. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing species like albumin in the bloodstream. This reaction leads to the premature release of the drug-linker from the antibody, which can then bind to other circulating proteins, causing off-target toxicity and reducing the therapeutic efficacy of the ADC.[1]

The Self-Stabilizing Solution: this compound

To address the instability of the thiosuccinimide bond, "self-stabilizing" maleimide linkers have been developed. This compound is a prime example of this next-generation technology. These linkers are engineered to undergo rapid, intramolecular hydrolysis of the succinimide (B58015) ring immediately following conjugation to the antibody.[2][3] This ring-opening event forms a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction, thus ensuring the payload remains securely attached to the antibody until it reaches its target.[2][3]

Quantitative Stability Data: A Comparative Analysis

Experimental data from studies comparing self-stabilizing maleimide linkers with conventional maleimide linkers demonstrate a significant advantage in in vivo stability for the former. A key study directly compared the stability of an anti-CD30 antibody conjugated to monomethyl auristatin E (MMAE) using either a self-stabilizing maleimido-diaminopropionic acid (DPR) linker, which is structurally and functionally analogous to the core of this compound, or a standard maleimidocaproyl (mc) linker, which is analogous to the reactive portion of SMCC. The results from an in vivo rat model clearly show a dramatic difference in payload retention over time.

Time (days)ADC with Conventional Maleimide Linker (% Payload Remaining)ADC with Self-Stabilizing Maleimide Linker (% Payload Remaining)
0100100
1~75>95
3~50>90
7~25>85

This data illustrates the significantly lower payload loss over a 7-day period for the ADC with the self-stabilizing linker, highlighting its superior stability in a physiological environment.[1]

Mechanisms of Action and Instability Pathways

The stability of an ADC is fundamentally dictated by the chemical nature of the bond connecting the drug to the antibody. The following diagrams, generated using Graphviz, illustrate the key differences in the stability pathways of SMCC and self-stabilizing maleimide linkers.

cluster_0 SMCC Linker Instability ADC-SMCC ADC with SMCC Linker (Thiosuccinimide bond) Deconjugated_ADC Deconjugated ADC ADC-SMCC->Deconjugated_ADC Retro-Michael Reaction Albumin-SH Albumin-SH (in plasma) Albumin-Drug Albumin-Drug Adduct (Off-target toxicity) Albumin-SH->Albumin-Drug Thiol Exchange

Instability of the SMCC linker via the retro-Michael reaction in plasma.

cluster_1 This compound Linker Stabilization ADC-Mal-PEG Initial ADC Conjugate (Thiosuccinimide bond) Hydrolyzed_ADC Stable Hydrolyzed ADC (Ring-opened succinamic acid) ADC-Mal-PEG->Hydrolyzed_ADC Intramolecular Hydrolysis

Stabilization mechanism of the this compound linker via hydrolysis.

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for selecting promising clinical candidates. The following are detailed methodologies for key experiments used to generate the type of data presented in this guide.

Protocol 1: ADC Conjugation

A. SMCC Linker Conjugation (Two-step)

  • Antibody Modification:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

    • Dissolve SMCC in an organic solvent such as DMSO or DMF to a concentration of 10-20 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).

  • Conjugation to Thiol-Containing Drug:

    • Add the thiol-containing drug to the maleimide-activated antibody at a 3- to 5-fold molar excess over the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a thiol-containing reagent such as N-acetylcysteine or cysteine to a final concentration of 1 mM.

    • Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted drug and other impurities.

B. This compound Linker Conjugation (One-step)

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.4).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM to partially reduce the interchain disulfide bonds.

    • Incubate for 1-2 hours at 37°C.

  • Conjugation:

    • Dissolve the this compound-drug conjugate in an organic solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody at a 3- to 5-fold molar excess over the antibody.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction with N-acetylcysteine.

    • Purify the ADC using SEC.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C.

    • Include a control sample of the ADC in a buffer (e.g., PBS) to assess inherent stability.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Processing:

    • At each time point, capture the ADC from the plasma sample using affinity chromatography (e.g., Protein A or antigen-coated beads).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

  • Analysis:

    • Analyze the eluted ADC samples by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

    • Plot the average DAR over time to determine the stability profile of the ADC in plasma.

Protocol 3: In Vivo Stability Assessment
  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the ADC to a cohort of animals (e.g., rats or mice).

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 1, 6, 24, 48, 72, 96, and 168 hours).

    • Process the blood to obtain plasma.

  • Analysis:

    • Quantify the concentration of the ADC and the released payload in the plasma samples using methods such as ELISA (for total antibody and ADC) and LC-MS/MS (for the payload).

    • Calculate the DAR of the circulating ADC at each time point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative in vivo stability assessment of ADCs constructed with different linkers.

cluster_workflow In Vivo ADC Stability Assessment Workflow Start Start ADC_Prep Prepare ADCs (this compound vs. SMCC) Start->ADC_Prep Animal_Dosing Administer ADCs to Animal Cohorts ADC_Prep->Animal_Dosing Blood_Sampling Collect Blood Samples at Time Points Animal_Dosing->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing Analysis Analyze Plasma Samples (ELISA, LC-MS/MS) Plasma_Processing->Analysis DAR_Calculation Calculate DAR and Payload Concentration Analysis->DAR_Calculation Data_Comparison Compare Stability Profiles DAR_Calculation->Data_Comparison End End Data_Comparison->End

Workflow for in vivo ADC stability assessment.

Conclusion

The choice of linker chemistry has a profound impact on the in vivo performance and therapeutic window of an ADC. While the SMCC linker has been a valuable tool in the development of ADCs, it possesses an inherent instability due to the reversible nature of the maleimide-thiol bond. For applications demanding maximal stability and a wider therapeutic index, the self-stabilizing technology offered by linkers such as this compound presents a clear and experimentally validated advantage. By undergoing rapid hydrolysis to form a stable, ring-opened structure, these next-generation linkers effectively mitigate premature payload release, thereby reducing off-target toxicity and enhancing the potential for therapeutic success. The rigorous application of the described experimental protocols is essential for the rational selection of linker technologies to advance the most promising ADC candidates into further preclinical and clinical development.

References

A Comparative Guide to Mal-PEG2-C2-Boc and Mal-PEG4-C2-Boc Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). The linker not only connects the monoclonal antibody to the cytotoxic payload but also significantly influences the overall properties of the ADC, including its solubility, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the hydrophilicity of ADCs, particularly when dealing with hydrophobic payloads. This guide provides a detailed comparison of two commonly used short-chain PEG linkers: Mal-PEG2-C2-Boc and Mal-PEG4-C2-Boc.

Structural and Functional Overview

Both this compound and Mal-PEG4-C2-Boc are heterobifunctional linkers designed for the development of ADCs. They share a common architecture consisting of three key functional components:

  • Maleimide (B117702) Group: This functional group reacts specifically with thiol (-SH) groups, typically from cysteine residues on the antibody, to form a stable thioether bond. This conjugation is most efficient at a pH between 6.5 and 7.5.

  • PEG Spacer: A short polyethylene glycol chain enhances the hydrophilicity of the linker and the resulting ADC. This is crucial for mitigating aggregation, which can be induced by hydrophobic payloads, and for improving the pharmacokinetic properties of the conjugate. The number following "PEG" indicates the number of ethylene (B1197577) glycol units.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a terminal amine. This protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for conjugation to the payload or for further modification.

The primary difference between the two linkers lies in the length of the PEG spacer:

  • This compound: Contains two ethylene glycol units.

  • Mal-PEG4-C2-Boc: Contains four ethylene glycol units.

This seemingly minor structural difference can have a significant impact on the performance of the resulting ADC.

Visualizing the Linker Structures

Caption: Chemical structures of this compound and Mal-PEG4-C2-Boc linkers.

Data Presentation: A Comparative Analysis

The choice between a PEG2 and a PEG4 linker involves a trade-off between several key performance parameters. The following tables summarize the expected impact of the shorter versus longer PEG chain on the properties of an ADC.

PropertyThis compound (Shorter PEG Chain)Mal-PEG4-C2-Boc (Longer PEG Chain)Rationale
Hydrophilicity GoodBetterThe additional ethylene glycol units in the PEG4 linker increase its overall polarity and ability to interact with water molecules.
Solubility of ADC ImprovedFurther ImprovedThe increased hydrophilicity of the PEG4 linker can better counteract the hydrophobicity of the payload, leading to enhanced solubility of the final ADC construct.
Potential for Aggregation ReducedFurther ReducedBy increasing the hydrophilicity of the ADC, the PEG4 linker is generally more effective at preventing aggregation, a common issue with hydrophobic payloads.
Drug-to-Antibody Ratio (DAR) Potentially higher for less hydrophobic payloads.May be slightly lower, especially with more hydrophobic payloads, due to potential steric hindrance.For non-cleavable linkers using maleimide chemistry, PEG2 and PEG4 spacers have been reported to yield similar DARs. However, with more hydrophobic conjugation groups, the longer PEG4 spacer may lead to a greater reduction in DAR.[1]
In Vivo Stability Potentially higher.May be slightly lower.Shorter linkers may offer better stability by anchoring the payload more closely to the antibody, providing a degree of steric protection.[2]
Plasma Half-life ShorterLongerA longer PEG chain can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life.
In Vitro Potency (IC50) Generally higher.May be slightly lower.Longer PEG chains can sometimes introduce steric hindrance that may slightly impede the interaction of the ADC with its target antigen or the subsequent release and action of the payload.

Experimental Protocols

To empirically determine the optimal linker for a specific antibody-payload combination, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key comparative assays.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using several methods.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Prepare the ADC samples with this compound and Mal-PEG4-C2-Boc linkers at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Chromatographic System: Use a HIC column (e.g., TSKgel Butyl-NPR) on a HPLC system.

  • Mobile Phase:

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different drug-loaded species will separate based on hydrophobicity. Calculate the average DAR by integrating the peak areas for each species and applying the following formula: DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of all DAR species) where 'n' is the number of drugs conjugated.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADCs in killing target cancer cells.

Method: MTT Assay

  • Cell Seeding: Seed a target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the PEG2-ADC and PEG4-ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature drug release in a physiological environment.

  • Incubation: Incubate the PEG2-ADC and PEG4-ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitate.

  • Analysis by LC-MS: Analyze the supernatant for the presence of the free payload using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Analysis: Quantify the amount of released payload at each time point by comparing it to a standard curve. This will provide a measure of the ADC's stability in plasma.

Mandatory Visualization

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation and Purification mAb Monoclonal Antibody (mAb) reduction Reduction of Disulfide Bonds (e.g., with TCEP) mAb->reduction reduced_mAb Reduced mAb with Free Thiols reduction->reduced_mAb conjugation Conjugation Reaction (pH 6.5-7.5) reduced_mAb->conjugation linker Mal-PEGn-C2-Boc (n=2 or 4) boc_deprotection Boc Deprotection (Acidic Conditions) linker->boc_deprotection activated_linker Mal-PEGn-C2-NH2 boc_deprotection->activated_linker linker_payload Activated Linker-Payload activated_linker->linker_payload payload Cytotoxic Payload (with reactive group) payload->linker_payload linker_payload->conjugation unpurified_adc Crude ADC conjugation->unpurified_adc purification Purification (e.g., Size Exclusion Chromatography) unpurified_adc->purification final_adc Purified ADC purification->final_adc

Caption: A generalized workflow for the synthesis of an ADC using a Mal-PEG-C2-Boc linker.

Logical Relationship: Impact of PEG Length on ADC Properties

PEG_Length_Impact cluster_linker Linker Choice cluster_properties ADC Properties peg2 This compound (Shorter PEG Chain) hydrophilicity Hydrophilicity / Solubility peg2->hydrophilicity Good stability In Vivo Stability peg2->stability Potentially Higher pk Pharmacokinetics (Half-life) peg2->pk Shorter potency In Vitro Potency peg2->potency Generally Higher peg4 Mal-PEG4-C2-Boc (Longer PEG Chain) peg4->hydrophilicity Better peg4->stability Potentially Lower peg4->pk Longer peg4->potency May be slightly lower

Caption: The trade-offs in ADC properties based on the length of the PEG linker.

Conclusion

The choice between this compound and Mal-PEG4-C2-Boc is not straightforward and depends on the specific characteristics of the antibody and, most importantly, the physicochemical properties of the cytotoxic payload.

  • This compound may be the preferred choice when the payload is relatively hydrophilic, and maximizing in vitro potency and in vivo stability are the primary objectives.

  • Mal-PEG4-C2-Boc is likely a better option for highly hydrophobic payloads that are prone to causing aggregation. The enhanced hydrophilicity and potential for a longer plasma half-life offered by the PEG4 spacer may lead to an improved overall therapeutic window, despite a potential slight decrease in in vitro potency.

Ultimately, the optimal linker must be determined empirically through the rigorous experimental evaluation of the resulting ADCs. This guide provides a framework for making an informed initial selection and for designing the necessary experiments to validate that choice.

References

Beyond PEG: A Comparative Guide to Linker Alternatives for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. While traditional polyethylene (B3416737) glycol (PEG) linkers, such as Mal-PEG2-C2-Boc, have been instrumental in the early development of this modality, the field is rapidly advancing. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader. A suboptimal linker can lead to steric hindrance, unfavorable conformations, or poor cellular uptake, thereby compromising degradation efficiency. This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers, providing a data-driven framework for linker selection and optimization.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in orchestrating this precise molecular choreography.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Linker Synthesis B Conjugation to POI Ligand & E3 Ligand A->B C Purification & Characterization (HPLC, LC-MS, NMR) B->C D In vitro Ubiquitination Assay C->D E Cellular Degradation Assay (Western Blot) C->E F Permeability Assay (PAMPA) C->F H Data Analysis (DC50, Dmax, Papp) D->H G Cytotoxicity Assay E->G E->H F->H G->H

A Head-to-Head Comparison of Bioconjugation Linkers: Mal-PEG2-C2-Boc vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is a critical decision that dictates the efficiency, stability, and ultimately, the performance of the resulting conjugate. This guide provides an objective, data-driven comparison between a traditional workhorse, the maleimide-based linker Mal-PEG2-C2-Boc, and the increasingly popular click chemistry linkers. We will delve into the fundamental chemistry, performance metrics, and practical considerations of each, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Performance Metrics

The selection of a bioconjugation strategy hinges on several key parameters, including reaction kinetics, yield, specificity, and the stability of the final linkage. The following tables summarize the key performance indicators for maleimide-thiol chemistry and the two most prominent forms of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Disclaimer: The quantitative data presented in these tables are compiled from various studies and are intended for comparative purposes. Direct head-to-head comparisons of the exact linkers under identical conditions are limited in the literature. Therefore, these values should be considered as representative benchmarks.

Table 1: Reaction Efficiency and Kinetics

FeatureThis compound (Maleimide-Thiol)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Target Functional Group Thiols (-SH)Terminal Alkynes & AzidesStrained Alkynes & Azides
Reaction Rate Fast (minutes to a few hours)[1]Very Fast (often < 1 hour)[1]Fast (seconds to hours)[1]
Typical Reaction Yield Generally high (>70-90%)[2]Typically quantitative (>95%)High to quantitative (>90%)
pH Sensitivity Optimal at pH 6.5-7.5[1]Wide range (typically 4-11)[1]Wide range (typically 4-11)

Table 2: Linkage Stability and Specificity

FeatureThis compound (Maleimide-Thiol)Click Chemistry (CuAAC & SPAAC)
Linkage Formed Thioether bond1,2,3-Triazole ring
Linkage Stability Susceptible to retro-Michael reaction (reversibility) in the presence of other thiols[1]Highly stable and considered irreversible[1]
Specificity Highly selective for thiols at optimal pH[1]Highly specific and bioorthogonal
Stoichiometry Control Can be challenging, potentially leading to heterogeneous products[3]Precise 1:1 stoichiometry is achievable[3]

Delving into the Chemistries

This compound: The Thiol-Reactive Workhorse

The this compound linker is a heterobifunctional linker. Its maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins, via a Michael addition reaction. The PEG2 spacer enhances solubility, and the Boc-protected C2-amine provides a latent functional group that can be deprotected for subsequent modifications.

While the maleimide-thiol reaction is rapid and highly selective under optimal pH conditions, the resulting thioether bond can be unstable. It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to deconjugation and potential off-target effects.

cluster_maleimide Maleimide-Thiol Conjugation cluster_instability Instability Pathway Protein_Thiol Protein-SH Thioether_Bond Stable Thioether Adduct Protein_Thiol->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide_Linker This compound Maleimide_Linker->Thioether_Bond Retro_Michael Retro-Michael Reaction (presence of other thiols) Thioether_Bond->Retro_Michael

Mechanism of Maleimide-Thiol Conjugation and Instability.
Click Chemistry: A Paradigm of Efficiency and Stability

Click chemistry encompasses a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes. For bioconjugation, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable triazole ring. While highly efficient, the requirement of a potentially cytotoxic copper catalyst can be a limitation for in vivo applications.

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, which reacts spontaneously with an azide. The absence of a metal catalyst makes SPAAC highly biocompatible and ideal for applications in living systems.

Both CuAAC and SPAAC result in the formation of a highly stable and essentially irreversible triazole linkage, a key advantage over the maleimide-thioether bond. Furthermore, the bioorthogonal nature of the azide and alkyne functional groups allows for precise control over the conjugation site and stoichiometry.

cluster_click Click Chemistry Conjugation cluster_cuaac CuAAC cluster_spaac SPAAC Azide_CuAAC Biomolecule-Azide Triazole_CuAAC Stable Triazole Adduct Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Linker-Alkyne Alkyne_CuAAC->Triazole_CuAAC Copper Cu(I) Catalyst Copper->Triazole_CuAAC Azide_SPAAC Biomolecule-Azide Triazole_SPAAC Stable Triazole Adduct Azide_SPAAC->Triazole_SPAAC Copper-free Strained_Alkyne Linker-Strained Alkyne Strained_Alkyne->Triazole_SPAAC

Mechanisms of CuAAC and SPAAC Click Chemistry.

Experimental Protocols

The following are generalized protocols for the three bioconjugation methods. Optimization is recommended for specific biomolecules and linkers.

Protocol 1: Maleimide-Thiol Conjugation

Start Start Prepare_Protein Prepare Thiol-Containing Protein (pH 6.5-7.5 buffer) Start->Prepare_Protein Reduce_Disulfides Reduce Disulfide Bonds (optional) (e.g., with TCEP) Prepare_Protein->Reduce_Disulfides Prepare_Linker Prepare this compound Solution (e.g., in DMSO) Reduce_Disulfides->Prepare_Linker React Mix Protein and Linker (Molar excess of linker) Prepare_Linker->React Incubate Incubate (Room temp or 4°C) React->Incubate Quench Quench Reaction (optional) (e.g., with free thiol) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify End End Purify->End

Workflow for Maleimide-Thiol Conjugation.

Methodology:

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline).

  • Disulfide Reduction (Optional): If necessary, reduce any disulfide bonds to free up thiol groups by incubating with a reducing agent like TCEP.

  • Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Conjugation Reaction: Add the linker solution to the protein solution at a molar excess (typically 10-20 fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with any excess maleimide.

  • Purification: Remove excess linker and other small molecules by size-exclusion chromatography or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Start Start Prepare_Biomolecules Prepare Azide- and Alkyne-Modified Biomolecules Start->Prepare_Biomolecules Prepare_Catalyst Prepare Cu(I) Catalyst Solution (e.g., CuSO4, reducing agent, ligand) Prepare_Biomolecules->Prepare_Catalyst React Mix Biomolecules and Catalyst Prepare_Catalyst->React Incubate Incubate (Room temperature) React->Incubate Purify Purify Conjugate (e.g., Chromatography) Incubate->Purify End End Purify->End Start Start Prepare_Biomolecules Prepare Azide- and Strained Alkyne-Modified Biomolecules Start->Prepare_Biomolecules React Mix Biomolecules Prepare_Biomolecules->React Incubate Incubate (Physiological conditions) React->Incubate Purify Purify Conjugate (e.g., Chromatography) Incubate->Purify End End Purify->End

References

A Comparative Guide to the Long-Term Stability of Maleimide-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy and safety. This guide provides an in-depth comparison of the long-term stability of thiol-maleimide conjugates, such as those formed using Mal-PEG2-C2-Boc, with alternative conjugation chemistries. Experimental data and protocols are provided to support the objective comparison of performance.

The maleimide-thiol reaction is a widely used method for bioconjugation due to its high selectivity for cysteine residues under physiological conditions. However, the resulting succinimidyl thioether linkage is known to have limited long-term stability, which can be a significant drawback for therapeutic applications.[1][2] The primary mechanisms of degradation are retro-Michael reaction and hydrolysis.[3]

Understanding Maleimide-Thiol Conjugate Instability

The stability of the bond formed between a maleimide (B117702) and a thiol is influenced by two competing reactions:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reforming the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione, the reformed maleimide can react with these competing thiols, leading to the irreversible cleavage of the intended conjugate.[3][4] This "thiol exchange" can result in premature drug release and potential off-target effects.[3]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo irreversible hydrolysis, opening the ring to form a stable succinamic acid thioether.[3][4] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus enhancing the long-term stability of the conjugate.[4][5] The rate of hydrolysis is dependent on pH, temperature, and the substituents on the maleimide ring.[6][7]

The interplay between these two pathways is crucial for the overall stability of the conjugate. For many common maleimides, the rate of the retro-Michael reaction is faster than the rate of stabilizing hydrolysis, leading to a net loss of the conjugate over time.[4][5]

cluster_0 Maleimide-Thiol Conjugation cluster_1 Degradation Pathways Protein_SH Protein-SH Conjugate Succinimide Thioether (Initial Conjugate) Protein_SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide_PEG_Drug Maleimide-PEG-Drug Maleimide_PEG_Drug->Conjugate Retro_Michael Retro-Michael Reaction (Reversible) Conjugate->Retro_Michael Hydrolysis Hydrolysis (Stabilizing) Conjugate->Hydrolysis Thiol_Exchange Thiol Exchange (Irreversible Cleavage) Retro_Michael->Thiol_Exchange Ring_Opened Ring-Opened Product (Stable) Hydrolysis->Ring_Opened Exogenous_Thiol Exogenous Thiol (e.g., Glutathione) Exogenous_Thiol->Thiol_Exchange

Degradation pathways of maleimide-thiol conjugates.
Quantitative Comparison of Maleimide-Based Linkers

Significant research has focused on developing "next-generation" maleimides with improved stability profiles. These modifications primarily aim to accelerate the rate of hydrolysis to "lock" the conjugate in its stable, ring-opened form.

Linker TypeKey FeatureAdvantageDisadvantage
Standard N-Alkyl Maleimide Simple alkyl substituent on the nitrogen.Widely available and used.Slow hydrolysis, susceptible to retro-Michael reaction and thiol exchange.
N-Aryl Maleimide Aromatic ring substituent on the nitrogen.Faster hydrolysis compared to N-alkyl maleimides, leading to a more stable ring-opened structure.[8]May require specific reaction conditions for optimal performance.
Self-Hydrolyzing Maleimides Engineered with neighboring groups that accelerate ring-opening hydrolysis.[3]Rapid and spontaneous hydrolysis post-conjugation significantly enhances stability.May be more complex to synthesize and proprietary.
Dibromomaleimides Two bromine atoms on the maleimide ring.Allows for dual functionalization by reacting with both a thiol and an amine, creating a stable aminothiomaleimide.[9]Requires a two-step conjugation process.
Comparison with Alternative Thiol-Reactive Chemistries

To overcome the inherent instability of the maleimide-thiol linkage, several alternative conjugation strategies have been developed.

Conjugation ChemistryLinkage FormedStabilityKey Advantages
Maleimide Succinimide ThioetherModerate (can be improved)High thiol selectivity at neutral pH.
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.[8]
Thiol-yne (Click Chemistry) ThioetherVery HighForms a highly stable and irreversible linkage; bioorthogonal.[8][10]
Methylsulfonyl Phenyloxadiazole ThioetherHighSuperior stability in human plasma compared to maleimide conjugates.[2]
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) Thiol AdductHighYields thiol conjugates with superior stability and allows for single-site multi-functionalization.[11]

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

This protocol describes a general method for conjugating a maleimide-functionalized molecule (e.g., this compound) to a thiol-containing protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES).[6]

  • Quenching Reagent (optional): N-acetyl cysteine or free cysteine.[8]

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds with a suitable reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.[6] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Add a 10-fold molar excess of a quenching reagent to react with any unreacted maleimide groups.[8]

  • Purification: Remove excess, unreacted maleimide reagent and quenching reagent using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Start Start Protein_Prep Protein Preparation (Buffer Exchange, Reduction) Start->Protein_Prep Conjugation Add Maleimide Reagent (10-20x excess) Protein_Prep->Conjugation Incubation Incubate (1-2h RT or O/N 4°C) Conjugation->Incubation Quenching Quench Reaction (e.g., N-acetyl cysteine) Incubation->Quenching Purification Purify Conjugate (Size-Exclusion Chromatography) Quenching->Purification Analysis Characterize Conjugate (MS, SDS-PAGE) Purification->Analysis End End Analysis->End

Workflow for maleimide-thiol conjugation.
Protocol 2: Stability Assessment of Maleimide-Thiol Conjugates

This protocol provides a framework for evaluating the stability of a purified maleimide-thiol conjugate over time, particularly its susceptibility to thiol exchange.

Materials:

  • Purified maleimide-thiol conjugate

  • Stability Buffer: PBS, pH 7.4

  • Thiol Challenge Solution: Glutathione or cysteine at a high concentration (e.g., 1 mM) in Stability Buffer.

  • Control Buffer: Stability Buffer without added thiols.

  • Analytical HPLC system with a suitable column (e.g., reverse-phase).

Procedure:

  • Sample Preparation: Prepare aliquots of the purified conjugate at a known concentration in both the Control Buffer and the Thiol Challenge Solution.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each incubation mixture.

  • Analysis: Immediately analyze the aliquots by analytical HPLC to quantify the amount of remaining intact conjugate.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for both the control and the thiol-challenged samples. The rate of degradation in the thiol-challenged sample relative to the control indicates the susceptibility to thiol exchange.

cluster_0 Sample Preparation cluster_1 Time-Course Analysis Conjugate Purified Conjugate Control Incubate in PBS, pH 7.4 Conjugate->Control Challenge Incubate in PBS + Glutathione Conjugate->Challenge Incubation Incubate at 37°C Control->Incubation Challenge->Incubation Sampling Take Aliquots at Time Points (0, 1, 4, 8...) Incubation->Sampling HPLC Analyze by HPLC Sampling->HPLC Quantify Quantify Intact Conjugate HPLC->Quantify PlotData PlotData Quantify->PlotData Plot % Intact vs. Time

Workflow for assessing conjugate stability.

References

Efficacy Showdown: A Comparative Analysis of ADCs Featuring Mal-PEG2-C2-Boc and Other Prominent Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of ADCs constructed with the Mal-PEG2-C2-Boc linker against those utilizing other common linker technologies. By examining the available experimental data, this report aims to illuminate the performance characteristics of these various ADC constructs.

The this compound linker belongs to the family of non-cleavable, maleimide-containing linkers that incorporate a polyethylene (B3416737) glycol (PEG) spacer. The maleimide (B117702) group facilitates covalent attachment to cysteine residues on the antibody, while the PEG spacer enhances solubility and improves pharmacokinetic properties. The Boc (tert-Butyloxycarbonyl) protecting group is a standard feature for amine protection during synthesis.

Comparative Efficacy Data

While direct head-to-head comparative studies for ADCs specifically utilizing the this compound linker are not extensively available in the public domain, we can infer its performance based on data from ADCs with structurally similar maleimide-PEG linkers and compare them to other major linker classes, such as cleavable valine-citrulline (vc) linkers and non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a crucial indicator of its anti-cancer activity. This is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Linker TypeADC ExampleTarget Cell LineIC50 (nM)Key Observations
PEGylated Maleimide Trastuzumab-PEG-MMAEHER2+ (BT-474)Low nM range[1]PEGylated maleimide linkers can yield potent ADCs with target-specific cytotoxicity.[2] The PEG component can improve solubility and reduce aggregation.[2]
Stabilized Maleimide Trastuzumab-mavg-MMAUHER2+ (HCC-1954)~0.1-1Stabilized maleimides show potent, dose-dependent killing of target cells.[3]
Valine-Citrulline (Cleavable) Trastuzumab-vc-MMAEHER2+ (N87)Not specifiedKnown for potent in vitro cytotoxicity due to the efficient release of the payload inside the cell.[3]
SMCC (Non-cleavable) Ado-trastuzumab emtansine (T-DM1)HER2+ (BT-474)~0.5-5[1]Demonstrates potent and specific cytotoxicity against target cells.[4][5]
In Vivo Efficacy

In vivo studies using xenograft models in immunocompromised mice are the gold standard for evaluating the anti-tumor activity of ADCs in a biological system. Key metrics include tumor growth inhibition (TGI) and overall survival.

Linker TypeADC ExampleXenograft ModelEfficacy OutcomeKey Observations
Stabilized Maleimide Trastuzumab-mavg-MMAU (DAR4)NCI-N87 (gastric)Superior tumor growth inhibition compared to trastuzumab-vc-MMAE at a 2 mg/kg dose.[3][6]ADCs with stabilized maleimide linkers can exhibit enhanced in vivo efficacy and a wider therapeutic window.[3][6]
Valine-Citrulline (Cleavable) Trastuzumab-vc-MMAENCI-N87 (gastric)Showed significant tumor growth inhibition.[3]The bystander effect of cleavable linkers can contribute to potent in vivo activity.
SMCC (Non-cleavable) Ado-trastuzumab emtansine (T-DM1)NCI-N87 (gastric)Comparable efficacy to trastuzumab-AJICAP-MMAE (DAR=2) at a dose of 2.5 mg/kg.[7]Non-cleavable linkers can provide robust anti-tumor activity in vivo.[7]

Stability and Pharmacokinetics

The stability of the linker is paramount for the safety and efficacy of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity.

Linker TypeKey Stability CharacteristicsPharmacokinetic Profile
PEGylated Maleimide Maleimide-based linkers can be susceptible to a retro-Michael reaction, leading to premature drug release.[1][8] However, stabilized maleimides have been developed to mitigate this instability.[9] The PEG component generally improves plasma stability.[10]The inclusion of PEG can prolong the circulation half-life of the ADC.[10]
Valine-Citrulline (Cleavable) Generally stable in circulation but designed to be cleaved by lysosomal proteases like cathepsin B within the target cell.Pharmacokinetics can be influenced by the overall ADC design.
SMCC (Non-cleavable) Forms a stable thioether bond, leading to high plasma stability and a more favorable safety profile by minimizing premature drug release.[4][5]Generally exhibits good pharmacokinetic properties with slower clearance of the ADC compared to those with less stable linkers.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADC efficacy. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Plate cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight.[11][12]

  • ADC Treatment : Treat the cells with a serial dilution of the ADC and incubate for a period of 48 to 144 hours.[11][12]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[11][12]

  • Solubilization : Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11][12]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[12]

In Vivo Xenograft Model

This protocol outlines the general steps for evaluating ADC efficacy in a mouse model.

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.[13]

  • Tumor Growth : Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[13]

  • Randomization and Treatment : Randomize the mice into treatment groups and administer the ADC (and control articles) via an appropriate route (e.g., intravenously).[13][14]

  • Monitoring : Measure tumor volume and body weight regularly (e.g., twice weekly).[13][14]

  • Efficacy Evaluation : At the end of the study, calculate the tumor growth inhibition (TGI) and analyze survival data using Kaplan-Meier curves.[14]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death Linker_Comparison_Logic cluster_linker_properties Linker Properties cluster_experimental_outcomes Experimental Outcomes ADC_Efficacy ADC Efficacy Linker_Type Linker Type (e.g., this compound) Stability Stability (e.g., Plasma Stability) Linker_Type->Stability Cleavage_Mechanism Cleavage Mechanism (Cleavable vs. Non-cleavable) Linker_Type->Cleavage_Mechanism Safety_Profile Safety Profile (Off-target Toxicity) Stability->Safety_Profile In_Vitro_Potency In Vitro Potency (IC50) Cleavage_Mechanism->In_Vitro_Potency In_Vivo_Efficacy In Vivo Efficacy (TGI, Survival) Cleavage_Mechanism->In_Vivo_Efficacy In_Vitro_Potency->ADC_Efficacy In_Vivo_Efficacy->ADC_Efficacy Safety_Profile->ADC_Efficacy Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Promising candidates proceed to in vivo Stability_Assay Plasma Stability Assay Stability_Assay->Xenograft Treatment ADC Administration Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Data_Analysis Efficacy & Survival Analysis Monitoring->Data_Analysis

References

Navigating the Maze: A Comparative Guide to Confirming Mal-PEG2-C2-Boc Conjugation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites in biopharmaceuticals is a critical step in ensuring product consistency, efficacy, and safety. This guide provides a comprehensive comparison of the leading analytical methods for confirming the conjugation site of Mal-PEG2-C2-Boc, a common maleimide-containing linker. We delve into the experimental protocols, present comparative data, and visualize the workflows to aid in the selection of the most appropriate analytical strategy.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of a maleimide-functionalized linker like this compound allows for specific conjugation to thiol groups on cysteine residues. Verifying the exact location of this conjugation is paramount. This guide compares the two gold-standard analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparison of Analytical Methods

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Determination of molecular weight, degree of PEGylation, and precise identification of conjugation site.Confirmation of covalent bond formation and characterization of the local chemical environment at the conjugation site.
Key Techniques MALDI-TOF MS, ESI-MS, LC-MS/MS (Peptide Mapping)1D ¹H NMR, 2D ¹H-¹⁵N HSQC
Sample Requirements Lower sample amounts (pmol to fmol range)Higher sample amounts (nmol to µmol range), requires ¹⁵N labeling for 2D HSQC.
Resolution High resolution can distinguish between different PEGylated species and pinpoint modification on a single amino acid.Atomic resolution provides detailed information about the chemical environment of specific nuclei.
Throughput Generally higher, especially with MALDI-TOF MS.Lower throughput, with longer acquisition times for 2D experiments.
Data Complexity Can be complex due to the heterogeneity of PEGylated proteins, but software tools aid in interpretation.Spectra can be complex, especially for large proteins, and require specialized expertise for interpretation.

In-Depth Analysis: Methodologies and Insights

Mass Spectrometry: The Workhorse of Conjugation Analysis

Mass spectrometry is the most powerful and widely used technique for characterizing PEGylated proteins.[1][2][3] It provides information on the overall success of the conjugation reaction and, crucially, can pinpoint the exact amino acid residue(s) modified.

1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is an excellent tool for the rapid determination of the molecular weight of the intact conjugated protein.[1][4] By comparing the mass of the native protein with the conjugated protein, the number of attached PEG linkers (degree of PEGylation) can be readily determined.

  • Advantages: High throughput, tolerance to complex mixtures, and provides a quick assessment of conjugation efficiency.[5][6]

  • Limitations: May not be sufficient to identify the specific conjugation site, especially in cases of multiple potential sites.[5] The polydispersity of PEG can lead to broad peaks, making precise mass determination challenging.[4]

2. Electrospray Ionization (ESI) MS and Liquid Chromatography-Mass Spectrometry (LC-MS)

ESI-MS is another soft ionization technique that is often coupled with liquid chromatography (LC-MS) for the analysis of PEGylated proteins.[1][7] ESI is gentler than MALDI and can provide more accurate mass measurements for large molecules. When combined with LC, it allows for the separation of different PEGylated species prior to mass analysis, reducing the complexity of the mass spectrum.

  • Advantages: Higher resolution and mass accuracy compared to MALDI-TOF MS, and the ability to be coupled with liquid chromatography for enhanced separation.[2][5]

  • Limitations: The presence of multiple charge states and the polydispersity of PEG can still complicate data interpretation.[1]

3. Peptide Mapping using LC-MS/MS: The Gold Standard for Site Identification

To definitively identify the conjugation site, peptide mapping is the method of choice.[8][9][10] This bottom-up proteomics approach involves the enzymatic digestion of the conjugated protein into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

The key principle is that the peptide containing the this compound linker will have a specific mass shift. By identifying this modified peptide and sequencing it using MS/MS, the exact cysteine residue that was conjugated can be determined.

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Denaturation Denaturation Reduction Reduction Denaturation->Reduction Alkylation Alkylation (Control) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation MS_Analysis MS Analysis (Full Scan) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Analysis (Fragmentation) MS_Analysis->MSMS_Analysis Database_Search Database Search MSMS_Analysis->Database_Search Site_Identification Conjugation Site Identification Database_Search->Site_Identification

Workflow for conjugation site identification using peptide mapping.
  • Denaturation, Reduction, and Alkylation:

    • Denature the protein conjugate (e.g., using 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride) to unfold it and make cleavage sites accessible to the enzyme.

    • Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

    • For a control sample of the unconjugated protein, alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation. This step is omitted for the conjugated sample to preserve the maleimide (B117702) linkage.

  • Enzymatic Digestion:

    • Dilute the denatured and reduced protein solution to reduce the concentration of the denaturant.

    • Add a protease, most commonly trypsin, which cleaves specifically at the C-terminal side of lysine (B10760008) and arginine residues.[8]

    • Incubate the mixture at 37°C for several hours to overnight to ensure complete digestion.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reversed-phase liquid chromatography (RPLC) column.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

    • The eluting peptides are introduced into the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where it alternates between acquiring a full MS scan to detect the peptide masses and MS/MS scans to fragment the most intense peptides.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database.

    • Specialized software is used to identify the peptides and any post-translational modifications, including the mass addition from the this compound linker on a specific cysteine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Closer Look at the Conjugation Site

NMR spectroscopy provides atomic-resolution information about the structure and dynamics of proteins in solution.[11] While not typically used for the initial identification of the conjugation site in large proteins due to its lower throughput and higher sample requirements, it is an invaluable tool for confirming the covalent bond formation and characterizing the local environment of the modification.

1D ¹H NMR

A simple 1D ¹H NMR spectrum can provide initial evidence of successful conjugation. The appearance of new signals in the proton spectrum, corresponding to the protons of the this compound linker, can confirm its presence in the sample.

2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR

The most powerful NMR experiment for this application is the 2D ¹H-¹⁵N HSQC.[12][13][14] This experiment requires the protein to be isotopically labeled with ¹⁵N. The resulting spectrum shows a correlation peak for each proton attached to a nitrogen atom in the protein backbone (amide groups) and in some amino acid side chains.

Upon conjugation, the chemical environment of the amino acid residues at and near the conjugation site will be altered, leading to changes in the positions of their corresponding peaks in the HSQC spectrum (chemical shift perturbations).[15][16] By comparing the HSQC spectrum of the native protein with that of the conjugated protein, the residues affected by the modification can be identified.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Protein_Expression ¹⁵N Isotope Labeling of Protein Conjugation Conjugation with This compound Protein_Expression->Conjugation Purification Purification of Conjugate Conjugation->Purification HSQC_Native Acquire ¹H-¹⁵N HSQC of Native Protein Purification->HSQC_Native HSQC_Conjugate Acquire ¹H-¹⁵N HSQC of Conjugated Protein Purification->HSQC_Conjugate Spectrum_Overlay Overlay and Compare Spectra HSQC_Native->Spectrum_Overlay HSQC_Conjugate->Spectrum_Overlay CSP_Analysis Analyze Chemical Shift Perturbations (CSPs) Spectrum_Overlay->CSP_Analysis Site_Confirmation Confirm Conjugation Site CSP_Analysis->Site_Confirmation

Workflow for conjugation site confirmation using 2D NMR.
  • Sample Preparation:

    • Express and purify the target protein in a minimal medium containing ¹⁵N-labeled ammonium (B1175870) chloride as the sole nitrogen source.

    • Perform the conjugation reaction with this compound.

    • Purify the conjugated protein to remove any unreacted protein and excess linker.

    • Prepare a concentrated protein sample (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) containing 5-10% D₂O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled native protein. This serves as the reference spectrum.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled conjugated protein under identical conditions.

  • Data Processing and Analysis:

    • Process both spectra using NMR processing software (e.g., TopSpin, NMRPipe).

    • Overlay the two HSQC spectra.

    • Identify the peaks that have shifted their position (chemical shift perturbation) or have disappeared in the spectrum of the conjugated protein.

    • Based on the previously assigned HSQC spectrum of the native protein, these perturbed peaks can be assigned to specific amino acid residues, thereby confirming the location of the conjugation.

Conclusion: An Integrated Approach for Unambiguous Confirmation

For the unambiguous confirmation of the this compound conjugation site, an integrated analytical approach is recommended. Mass spectrometry, particularly peptide mapping by LC-MS/MS, is indispensable for the initial and precise identification of the modified residue(s). NMR spectroscopy, specifically 2D ¹H-¹⁵N HSQC, serves as a powerful complementary technique to confirm the covalent modification and to provide valuable insights into the structural consequences of the conjugation at the local level. By leveraging the strengths of both techniques, researchers can ensure a comprehensive and confident characterization of their PEGylated biotherapeutics.

References

Validating the Structure of Mal-PEG2-C2-Boc Conjugate: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: Mal-PEG2-C2-Boc

The this compound linker is a heterobifunctional molecule incorporating three key chemical entities: a maleimide (B117702) group for thiol-reactive conjugation, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent controlled coupling reactions. The validation of its structure is critical to ensure the successful synthesis of the final bioconjugate.

Mass Spectrometry Data Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthetic compounds like this compound. Below is a summary of the expected quantitative data from such an analysis.

ParameterExpected ValueTechniqueNotes
Molecular Weight (M) 328.36 g/mol ESI-MSCalculated from the chemical formula: C₁₅H₂₄N₂O₆
Observed [M+H]⁺ m/z 329.17ESI-MS (Positive Ion Mode)The protonated molecular ion is the primary species expected in positive mode.
Observed [M+Na]⁺ m/z 351.15ESI-MS (Positive Ion Mode)Adducts with sodium are common in ESI-MS and can aid in confirmation.
Key Fragment Ion 1 m/z 273.13ESI-MS/MSCorresponds to the loss of a t-butyl group (-C₄H₈, 56.06 Da) from the Boc protecting group.
Key Fragment Ion 2 m/z 229.12ESI-MS/MSCorresponds to the further loss of carbon dioxide (-CO₂, 44.01 Da) from the remaining carbamate.
Key Fragment Ion 3 m/z 126.05ESI-MS/MSRepresents a fragment of the maleimide-PEG portion.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the validation of the this compound conjugate structure using Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data_analysis Data Analysis sample Dissolve this compound in suitable solvent (e.g., Acetonitrile (B52724)/Water) lc_injection Inject sample into LC system sample->lc_injection lc_separation Separation on a C18 reverse-phase column lc_injection->lc_separation ionization Electrospray Ionization (ESI) in positive ion mode lc_separation->ionization ms1_scan Full MS Scan (MS1) to detect parent ions ionization->ms1_scan ms2_scan Tandem MS (MS/MS) for fragmentation analysis ms1_scan->ms2_scan data_processing Process spectra to identify molecular and fragment ions ms2_scan->data_processing structure_validation Compare observed m/z with theoretical values to validate structure data_processing->structure_validation

Figure 1. Experimental workflow for LC-MS analysis of this compound.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols.

Sample Preparation
  • Solvent Selection : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile and water (50:50 v/v).

  • Working Solution : Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase to be used for the LC-MS analysis.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Parameters :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • MS Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Gas Flow : Nitrogen at a flow rate appropriate for the instrument.

    • MS1 Scan Range : m/z 100-1000.

    • MS/MS Fragmentation : Collision-Induced Dissociation (CID) with collision energy ramped to ensure fragmentation of the parent ion.

Comparison with Alternatives

While direct, published head-to-head mass spectrometry data for this compound against other linkers is scarce, a comparison can be drawn based on the expected behavior of their constituent functional groups.

  • Alternative PEG Lengths (e.g., Mal-PEG4-C2-Boc) : Longer PEG chains will result in a predictable increase in the molecular weight, with the mass difference corresponding to the additional PEG units (44.03 Da per unit). The fragmentation pattern of the maleimide and Boc-amine termini would be expected to remain consistent.

  • Alternative Protecting Groups (e.g., Mal-PEG2-C2-Fmoc) : Replacing the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group would result in a different molecular weight and a distinct fragmentation pattern. Fmoc-protected compounds typically show a characteristic fragment at m/z 179, corresponding to the fluorenyl group.

  • Linkers without PEG (e.g., Mal-C2-Boc) : The absence of the PEG spacer would result in a lower molecular weight and potentially different chromatographic retention times due to decreased hydrophilicity.

Navigating In Vivo Stability: A Comparative Guide to PEGylated Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enduring stability of bioconjugates in vivo is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of different PEGylated maleimide (B117702) linkers, focusing on their in vivo stability, supported by experimental data. We delve into the mechanisms of instability and the advancements in linker technology designed to overcome these challenges.

The traditional N-alkyl maleimide linker has long been a workhorse in bioconjugation due to its high reactivity and specificity towards thiol groups on cysteine residues. However, the resulting thioether bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866) and albumin in the plasma. This can lead to premature cleavage of the conjugated payload, resulting in off-target toxicity and reduced therapeutic efficacy.

To address this instability, next-generation maleimide linkers have been developed with modifications aimed at increasing the stability of the maleimide-thiol conjugate. These advancements focus on promoting the hydrolysis of the succinimide (B58015) ring formed after conjugation. The ring-opened product is significantly more stable and resistant to the retro-Michael reaction.

Mechanisms of Maleimide Linker Instability and Stabilization

The stability of a maleimide-based bioconjugate is a balance between two competing reactions: the undesirable retro-Michael reaction that leads to deconjugation, and the stabilizing succinimide ring hydrolysis.

Thiol Protein-SH (e.g., Cysteine) Thioether Thioether Adduct (Succinimide Ring) Thiol->Thioether Michael Addition Maleimide PEG-Maleimide Maleimide->Thioether Deconjugation Deconjugation (Payload Loss) Thioether->Deconjugation Retro-Michael Reaction Hydrolysis Hydrolyzed Adduct (Stable) Thioether->Hydrolysis Succinimide Ring Hydrolization EndogenousThiol Endogenous Thiol (e.g., Glutathione) EndogenousThiol->Deconjugation

Figure 1. Competing pathways of a maleimide-thiol conjugate.

Quantitative Comparison of Linker Stability

The in vivo stability of different PEGylated maleimide linkers can be assessed by incubating the conjugates in plasma or in the presence of reducing agents like glutathione (GSH) and measuring the amount of intact conjugate over time. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Stability of Maleimide-PEG Conjugates in the Presence of Glutathione

Linker TypeProtein/MoleculeIncubation Conditions% Intact Conjugate RemainingReference
Maleimide-PEGHemoglobin1 mM GSH, 37°C, 7 days< 70%[1][2][3]
Mono-sulfone-PEGHemoglobin1 mM GSH, 37°C, 7 days> 90%[1][2][3]
N-alkyl maleimideAntibodyMouse serum, 37°C, ~8 days30-40%[4]
N-aryl maleimideAntibodyMouse serum, 37°C, ~8 days90-100%[4]

Table 2: Hydrolysis Rates of Different Maleimide Derivatives

Maleimide DerivativeConditionsHalf-life of Hydrolysis (t½)Reference
DibromomaleimidepH 7.417.9 min[5]
N-aryl maleimide conjugates-Substantially faster than N-alkyl[6]
N-alkylmaleimides (general)pH 7-9Rate increases with hydroxide (B78521) ion concentration[3]

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study for Linker Stability Assessment

This protocol outlines a general procedure for evaluating the in vivo stability of an antibody-drug conjugate (ADC) in a mouse model.

Start Start Dosing Administer ADC to Mice (IV) Start->Dosing BloodSampling Collect Blood Samples at Predetermined Time Points Dosing->BloodSampling PlasmaPrep Prepare Plasma BloodSampling->PlasmaPrep Analysis Analyze Plasma Samples PlasmaPrep->Analysis ELISA ELISA for Total Antibody and ADC Concentration Analysis->ELISA Quantify LCMS LC-MS/MS for Free Payload Concentration Analysis->LCMS Quantify PK Calculate Pharmacokinetic Parameters (e.g., Half-life) ELISA->PK LCMS->PK End End PK->End

Figure 2. Workflow for in vivo linker stability assessment.

Protocol Details:

  • Animal Model: Use an appropriate animal model, such as female BALB/c mice (6-8 weeks old).

  • ADC Administration: Administer a single intravenous (IV) dose of the PEGylated maleimide-linked conjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-administration into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • ELISA: Use a sandwich ELISA to determine the concentrations of total antibody and the intact antibody-drug conjugate.

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of the free, unconjugated payload in the plasma.

  • Data Analysis: Plot the plasma concentrations of the total antibody, intact ADC, and free payload over time to determine the pharmacokinetic profiles and calculate the in vivo half-life of the conjugate.

ELISA Protocol for Total Antibody and ADC Quantification

A sandwich ELISA is a common method to quantify the total antibody and the amount of intact ADC in plasma samples.

Materials:

  • Coating antibody (e.g., anti-human IgG Fc)

  • Capture antibody (for total antibody: anti-idiotypic antibody; for ADC: anti-payload antibody)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG)

  • Plasma samples

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

Procedure:

  • Coating: Coat a 96-well plate with the coating antibody overnight at 4°C.

  • Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.

  • Capture Antibody Incubation: Add the capture antibody and incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Substrate Addition: Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Quantification: Generate a standard curve to determine the concentration of the total antibody or ADC in the samples.

LC-MS/MS Protocol for Free Payload Quantification

LC-MS/MS is a highly sensitive method for quantifying the amount of free payload that has been prematurely released from the conjugate.

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Protein Precipitation: Add cold acetonitrile (B52724) with an internal standard to the plasma samples to precipitate the proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable gradient to separate the payload from other components and quantify it using multiple reaction monitoring (MRM).

  • Quantification: Generate a standard curve to determine the concentration of the free payload in the plasma samples.

Conclusion

The in vivo stability of PEGylated maleimide linkers is a critical parameter in the design of effective and safe bioconjugates. While traditional N-alkyl maleimides suffer from instability due to the retro-Michael reaction, next-generation linkers, such as N-aryl maleimides and those designed to promote rapid succinimide ring hydrolysis, offer significantly improved stability.[4][6] The choice of linker should be guided by empirical data from well-designed in vitro and in vivo stability studies. The experimental protocols provided in this guide offer a framework for researchers to objectively compare the performance of different PEGylated maleimide linkers and select the most suitable candidate for their therapeutic application.

References

Head-to-Head Comparison: Mal-PEG2-C2-Boc vs. SPDP Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and overall performance of the final product. This guide provides a detailed, data-driven comparison of two widely used heterobifunctional linkers: Maleimide-PEG2-C2-Boc and Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

This comparison delves into their chemical properties, mechanisms of action, and performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for specific research and therapeutic applications, such as the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

At a Glance: Key Differences

FeatureMal-PEG2-C2-BocSPDP (Succinimidyl 3-(2-pyridyldithio)propionate)
Reactive Groups Maleimide, Boc-protected amineNHS-ester, Pyridyldithiol
Target Moieties Thiols (cysteines)Primary amines (lysines), Thiols (cysteines)
Bond Formed with Thiol ThioetherDisulfide
Cleavability Non-cleavable thioether bondReductively cleavable disulfide bond
Release Mechanism Not applicable (stable bond)Reduction by intracellular glutathione (B108866) or other reducing agents
Key Advantage Forms a highly stable covalent bond. The PEG spacer enhances solubility.[][2]Enables controlled release of payload in a reducing environment.
Key Disadvantage The thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[3]The disulfide bond can be prematurely cleaved in the bloodstream.
Primary Applications Antibody-Drug Conjugates (ADCs), PROTACs, PEGylation[][4]Antibody-Drug Conjugates (ADCs), protein-protein crosslinking[5][6]

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and SPDP is essential to appreciating their distinct functionalities.

G cluster_mal This compound cluster_spdp SPDP mal_struct mal_struct spdp_struct spdp_struct G Protein_SH Protein-SH Thioether_Bond Stable Thioether Bond (Protein-S-Linker) Protein_SH->Thioether_Bond Mal_Linker This compound Mal_Linker->Thioether_Bond G cluster_conjugation Conjugation cluster_cleavage Cleavage Protein_NH2 Protein-NH2 Activated_Protein Protein-Linker Protein_NH2->Activated_Protein SPDP_Linker SPDP SPDP_Linker->Activated_Protein Conjugate Protein-S-S-Payload Activated_Protein->Conjugate Payload_SH Payload-SH Payload_SH->Conjugate Cleaved_Payload Released Payload-SH Conjugate->Cleaved_Payload Reduction Reducing_Agent Glutathione (GSH) Reducing_Agent->Cleaved_Payload G cluster_synthesis Synthesis cluster_characterization Characterization cluster_functional_assays Functional Assays Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker_Payload Linker-Payload (Mal-PEG or SPDP) Linker_Payload->Conjugation Purification_1 Purification (e.g., SEC) Conjugation->Purification_1 SDS_PAGE SDS-PAGE Purification_1->SDS_PAGE Mass_Spec Mass Spectrometry Purification_1->Mass_Spec UV_Vis UV-Vis (DAR) Purification_1->UV_Vis Stability_Assay Plasma Stability Assay Purification_1->Stability_Assay Binding_Assay Target Binding Assay (e.g., ELISA) Purification_1->Binding_Assay Cell_Based_Assay In Vitro Cytotoxicity Assay Purification_1->Cell_Based_Assay

References

The Length of the Leash: How PEG Linker Length Dictates ADC Pharmacokinetics and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window. Central to this optimization is the linker, the molecular bridge between the antibody and the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a crucial tool for fine-tuning the physicochemical and pharmacological properties of ADCs. The length of the PEG chain, in particular, has a profound impact on an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its antitumor efficacy.

The incorporation of PEG linkers into ADCs serves multiple purposes. Hydrophobic payloads, while often potent, can induce aggregation and rapid clearance of the ADC from circulation. The hydrophilic nature of PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1][2] Furthermore, PEGylation can shield the payload from the immune system, potentially reducing immunogenicity, and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1][3] However, the choice of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.

Impact of PEG Linker Length on ADC Pharmacokinetics: A Comparative Analysis

The length of the PEG linker has a direct and significant impact on the pharmacokinetic profile of an ADC. Generally, as the length of the PEG chain increases, the plasma half-life is prolonged, and clearance is reduced.[4][5][6] This is attributed to the increased hydrodynamic size of the ADC, which limits its renal filtration and clearance.[4]

PEG Linker LengthKey Pharmacokinetic CharacteristicsImpact on EfficacyConsiderations
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[1][7]May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.[1]Suitable for payloads that do not require prolonged exposure.
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1][6][7]Often shows a significant improvement in in vivo efficacy.[1][5]Represents a balanced approach for many ADCs.[1]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.[1][4][8]Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[1][4][8]Beneficial for miniaturized ADCs or when maximum exposure is required.[1][4]

Table 1: Comparison of ADC Pharmacokinetics based on PEG Linker Length. This table summarizes the general trends observed in the relationship between PEG linker length and the pharmacokinetic and efficacy profiles of ADCs.

A study on affibody-based miniaturized ADCs demonstrated that increasing the PEG linker size from 4 kDa to 10 kDa resulted in an 11.2-fold extension of the half-life.[4] However, this came at the cost of a 22-fold reduction in in vitro cytotoxicity.[4] Despite the reduced potency in a lab setting, the longer circulation time of the 10 kDa PEG-ADC led to superior tumor growth inhibition in animal models.[4] Similarly, another study found that increasing PEG chain length in a drug-linker from 2 to 24 units led to increased plasma and tumor exposures, and lower plasma clearances.[5] Interestingly, the study observed a binary effect on tumor distribution and efficacy, with ADCs containing 8, 12, and 24 PEG units showing significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with 2 and 4 PEG units.[5]

Experimental Workflows and Biological Pathways

To understand the journey of an ADC from administration to its cytotoxic effect, it is crucial to visualize the key experimental workflows used for its assessment and the biological pathways it navigates.

ADC_Pharmacokinetics_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Analysis Animal Model Animal Model ADC Administration ADC Administration Animal Model->ADC Administration IV Injection Blood Sampling Blood Sampling ADC Administration->Blood Sampling Serial Collection Tissue Collection Tissue Collection ADC Administration->Tissue Collection At Study End Plasma Stability Assay Plasma Stability Assay Blood Sampling->Plasma Stability Assay Biodistribution Analysis Biodistribution Analysis Tissue Collection->Biodistribution Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Stability Assay->Pharmacokinetic Modeling Biodistribution Analysis->Pharmacokinetic Modeling

Figure 1: Experimental Workflow for ADC Pharmacokinetic Assessment. This diagram outlines the key steps in evaluating the pharmacokinetic profile of an ADC in a preclinical setting.

Once administered, the ADC circulates in the bloodstream and ideally accumulates in the tumor tissue. Upon reaching the target cancer cell, the ADC binds to its specific antigen on the cell surface and is internalized, primarily through endocytosis.

ADC_Internalization_Pathway ADC in Circulation ADC in Circulation Target Cell Target Cell ADC in Circulation->Target Cell Antigen Binding Endocytosis Endocytosis Target Cell->Endocytosis Internalization Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Payload Release Payload Release Lysosome->Payload Release Linker Cleavage Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity

References

Cross-Validation of DAR Measurement Techniques for Mal-PEG2-C2-Boc ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs), directly impacting their potency, safety, and pharmacokinetic profile. For ADCs utilizing a maleimide-polyethylene glycol (PEG)-based linker such as Mal-PEG2-C2-Boc, a variety of analytical techniques can be employed to assess the average DAR and the distribution of drug-loaded species. This guide provides a comparative overview of three prevalent methods: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a framework for their cross-validation.

Comparison of Key Performance Attributes

The selection of a primary method for DAR determination and the choice of orthogonal methods for cross-validation depend on several factors, including the stage of development, the specific characteristics of the ADC, and the desired level of detail. The following table summarizes the key performance attributes of HIC-HPLC, RP-HPLC, and LC-MS for the analysis of this compound ADCs.

FeatureHIC-HPLCRP-HPLC (Reduced)LC-MS (Intact)
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation of reduced light and heavy chains based on hydrophobicity under denaturing conditions.Separation based on mass-to-charge ratio of the intact ADC.
Sample State Intact ADCReduced ADC (Light & Heavy Chains)Intact ADC
Primary Output Chromatogram showing distribution of DAR species (DAR0, DAR2, DAR4, etc.).Chromatogram of light and heavy chains with different drug loads.Mass spectrum showing distribution of DAR species with high mass accuracy.
DAR Calculation Weighted average based on peak areas of different DAR species.[1][2]Weighted average based on peak areas of conjugated and unconjugated light and heavy chains.[1]Based on the relative abundance of different mass species in the deconvoluted spectrum.[3]
Resolution Good for lower DAR species, can be challenging for higher, more hydrophobic species.[4]High resolution of individual chains.[5]High mass resolution allows for separation of species with small mass differences.
Throughput Moderate to high.Moderate (requires sample reduction).Moderate to low.
MS Compatibility Not directly compatible due to high salt concentrations in mobile phases.[2]Compatible with MS-friendly mobile phases.[6]Directly coupled to MS.
Advantages - Preserves the native structure of the ADC.[2]- Robust and widely used for routine analysis.[7]- High resolution of drug-loaded chains.[5]- Orthogonal to HIC.[1]- Provides accurate mass confirmation of DAR species.[3]- Can identify other modifications.
Disadvantages - Lower resolution for complex mixtures or high DAR species.[4]- Indirect mass identification.- Destructive method (requires reduction).- Does not provide information on the intact ADC.- Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[4]- More complex data analysis.[8]

Illustrative Quantitative Data from Cross-Validation

The following table presents a hypothetical but representative dataset from a cross-validation study of a batch of a this compound ADC, illustrating the expected concordance between the different techniques.

ParameterHIC-HPLCRP-HPLC (Reduced)LC-MS (Intact)
Average DAR 3.984.053.95
% DAR 0 5.2N/A5.5
% DAR 2 20.1N/A19.8
% DAR 4 50.3N/A50.1
% DAR 6 22.1N/A22.5
% DAR 8 2.3N/A2.1
% Unconjugated Light Chain N/A45.1N/A
% Conjugated Light Chain N/A54.9N/A
% Unconjugated Heavy Chain N/A18.2N/A
% Conjugated Heavy Chain (1 Drug) N/A35.8N/A
% Conjugated Heavy Chain (2 Drugs) N/A27.5N/A
% Conjugated Heavy Chain (3 Drugs) N/A18.5N/A

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results across different analytical platforms.

Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate ADC species based on hydrophobicity to determine the DAR and drug-load distribution.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

Reagents:

  • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • ADC sample in a suitable buffer (e.g., PBS).

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Inject 20 µL of the prepared sample.

  • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by the weighted average of the peak areas of the different DAR species.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Reduced ADC

Objective: To separate the light and heavy chains of the ADC to determine the extent of conjugation on each chain and calculate the overall DAR.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase column suitable for proteins (e.g., C4, C8).

Reagents:

  • Reduction Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5.

  • Reducing Agent: 1 M Dithiothreitol (DTT).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Procedure:

  • To 50 µg of the ADC sample, add Reduction Buffer to a final volume of 90 µL.

  • Add 10 µL of 1 M DTT to the sample to a final concentration of 100 mM.

  • Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains using a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR based on the weighted peak areas of the unconjugated and conjugated light and heavy chains.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) of Intact ADC

Objective: To determine the accurate mass of the intact ADC species and calculate the average DAR based on the mass distribution.

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase column with a wide pore size (e.g., 300 Å C4).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • ADC sample in a suitable buffer.

Procedure:

  • Dilute the ADC sample to 0.5 mg/mL in Mobile Phase A.

  • Equilibrate the LC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample.

  • Elute the ADC using a shallow gradient to desalt the sample and then a steeper gradient to elute the ADC species.

  • Acquire mass spectra in the positive ion mode over a mass range appropriate for the ADC (e.g., m/z 2000-5000).

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

  • Calculate the average DAR from the relative abundance of the different DAR species in the deconvoluted spectrum.[3]

Experimental Workflow and Logical Relationships

The cross-validation of DAR measurement techniques involves a systematic workflow to ensure data integrity and comparability.

DAR_Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 DAR Calculation & Comparison ADC_Batch Single Batch of This compound ADC Intact_Sample Intact ADC Sample (for HIC & LC-MS) ADC_Batch->Intact_Sample Reduced_Sample Reduced ADC Sample (for RP-HPLC) ADC_Batch->Reduced_Sample HIC HIC-HPLC Analysis Intact_Sample->HIC LCMS LC-MS Analysis Intact_Sample->LCMS RPHPLC RP-HPLC Analysis Reduced_Sample->RPHPLC HIC_Data HIC Chromatogram (Peak Area Integration) HIC->HIC_Data RP_Data RP-HPLC Chromatogram (Peak Area Integration) RPHPLC->RP_Data MS_Data Mass Spectrum (Deconvolution) LCMS->MS_Data DAR_HIC Average DAR & Distribution (from HIC) HIC_Data->DAR_HIC DAR_RP Average DAR (from RP-HPLC) RP_Data->DAR_RP DAR_MS Average DAR & Distribution (from LC-MS) MS_Data->DAR_MS Comparison Cross-Validation: Compare DAR values and assess concordance DAR_HIC->Comparison DAR_RP->Comparison DAR_MS->Comparison

Caption: Workflow for the cross-validation of DAR measurement techniques.

Conclusion

The cross-validation of DAR measurement techniques is essential for the robust characterization of this compound ADCs. HIC-HPLC serves as a reliable method for routine analysis of the intact ADC under non-denaturing conditions. RP-HPLC of the reduced ADC provides orthogonal information on the drug distribution at the subunit level. LC-MS offers the highest level of detail by providing accurate mass information for the intact ADC. By employing a combination of these techniques, researchers and drug developers can gain a comprehensive understanding of the DAR profile, ensuring the quality, consistency, and efficacy of their ADC candidates.

References

The Crucial Role of Linkers in PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often empirically optimized, component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The design of this linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different linker strategies, supported by experimental data from published case studies, to aid researchers in the rational design of next-generation protein degraders.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive component; it plays a multifaceted role in determining the overall performance of the molecule.[1][2][3][4][5][6] Its length, composition, and attachment points are critical parameters that dictate the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[7][][9] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation.[10]

Key considerations in linker design include:

  • Length: An inadequate linker length can lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, an excessively long linker may result in reduced cooperativity and an entropic penalty upon binding.[7][10]

  • Composition and Flexibility: Linkers can be broadly categorized as flexible (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains) or rigid (e.g., containing cyclic structures like piperazine (B1678402) or phenyl rings).[][11] Flexible linkers allow for multiple binding orientations, which can be advantageous in early-stage discovery.[1] Rigid linkers, on the other hand, can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[1][11]

  • Physicochemical Properties: The linker significantly contributes to the overall drug-like properties of the PROTAC, including solubility, cell permeability, and metabolic stability.[12] For instance, incorporating polar groups can enhance solubility, while strategic modifications can improve metabolic stability.[1]

Case Study 1: Impact of Linker Length and Composition on Estrogen Receptor (ER) Degradation

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of the Estrogen Receptor (ER), a key target in breast cancer.[10] They synthesized a series of PROTACs with varying hydrocarbon chain lengths connecting an ER ligand to a peptide that binds to the VHL E3 ligase.

PROTAC IDLinker Length (atoms)ER DegradationIC50 (MCF7 cells)ER Binding Affinity (Ki, nM)
11 9+++~10 µM15.2 ± 2.1
12 12++++~5 µM14.8 ± 1.8
13 16+++++~1 µM16.1 ± 2.3
14 19++>10 µM15.5 ± 2.0
15 21+>10 µM16.5 ± 2.5

Data synthesized from published literature.[10]

The results demonstrated a clear dependence on linker length, with the 16-atom linker (PROTAC 13 ) exhibiting the most potent ER degradation.[10] Interestingly, the binding affinity of the PROTACs to the ER remained consistent across different linker lengths, indicating that the observed differences in degradation efficiency were primarily due to the ability of the linker to facilitate a productive ternary complex.[10]

Case Study 2: Fine-Tuning Selectivity of EGFR and HER2 Degraders

The composition and length of the linker can also be modulated to achieve selectivity between closely related protein targets. For example, a lapatinib-based PROTAC was developed that could initially degrade both EGFR and HER2.[2] By extending the linker with a single ethylene (B1197577) glycol unit, the resulting PROTAC became a selective degrader of EGFR, with no significant degradation of HER2.[2]

PROTACLinker ModificationTarget Degradation Profile
27 Original LinkerDegrades both EGFR and HER2
28 Extended Linker (+1 EG unit)Selectively degrades EGFR

Data synthesized from published literature.[2]

This case study highlights the subtle yet profound impact that minor linker modifications can have on the selectivity profile of a PROTAC.

Experimental Protocols

The evaluation of PROTAC efficacy relies on a suite of well-established experimental techniques. Below are generalized protocols for key assays.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ER degradation) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24-72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., ERα) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the relative protein levels.

In Vitro Binding Affinity Assay
  • Assay Principle: Competitive binding assays are used to determine the binding affinity of the PROTACs for the target protein. This is often done using a fluorescently labeled ligand that binds to the same site as the PROTAC's warhead.

  • Procedure: A fixed concentration of the target protein and the fluorescent ligand are incubated with increasing concentrations of the PROTAC.

  • Measurement: The fluorescence polarization or a similar readout is measured. The displacement of the fluorescent ligand by the PROTAC results in a change in the signal.

  • Data Analysis: The IC50 value is determined by fitting the data to a dose-response curve, from which the binding affinity (Ki) can be calculated.

Visualizing PROTAC Mechanisms and Workflows

To better understand the principles of PROTAC action and the experimental processes involved, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., ER) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Design Linker Design (Vary Length/Composition) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Binding_Assay Target Binding Assay (e.g., Fluorescence Polarization) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Cytotoxicity_Assay Cell Viability Assay (e.g., MTS) Degradation_Assay->Cytotoxicity_Assay DMPK DMPK Profiling (Solubility, Stability) Cytotoxicity_Assay->DMPK In_Vivo In Vivo Efficacy Studies DMPK->In_Vivo

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.